Deac-SS-Biotin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H45N3O10S3 |
|---|---|
Molecular Weight |
763.9 g/mol |
IUPAC Name |
2-[2-[[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamoyloxy]ethyldisulfanyl]ethyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C35H45N3O10S3/c1-43-27-12-10-20-22-18-28(44-2)33(46-4)32(45-3)21(22)9-11-24(23(20)17-26(27)39)37-35(42)48-14-16-51-50-15-13-47-30(40)8-6-5-7-29-31-25(19-49-29)36-34(41)38-31/h10,12,17-18,24-25,29,31H,5-9,11,13-16,19H2,1-4H3,(H,37,42)(H2,36,38,41)/t24-,25-,29-,31-/m0/s1 |
InChI Key |
FQPPDMDNXFOBSG-GQUBXBKDSA-N |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=C(C(=C(C=C32)OC)OC)OC)NC(=O)OCCSSCCOC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=C(C(=C(C=C32)OC)OC)OC)NC(=O)OCCSSCCOC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origin of Product |
United States |
Foundational & Exploratory
Deac-SS-Biotin: A Targeted Approach to Cancer Therapy Through a Reducible Prodrug Strategy
An In-depth Technical Guide on the Mechanism of Action of Deac-SS-Biotin for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound is a novel antitumor agent designed as a prodrug to selectively target cancer cells and mitigate off-target toxicities associated with conventional chemotherapy. This molecule cleverly combines a potent microtubule inhibitor, deacetylcolchicine (Deac), with a cancer-targeting moiety, biotin, through a reduction-sensitive disulfide (-S-S-) linker. This design leverages the unique biochemical characteristics of the tumor microenvironment, specifically the elevated levels of intracellular reducing agents and the overexpression of biotin receptors on the surface of many cancer cells. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its targeted uptake, intracellular activation, and subsequent antitumor effects. Furthermore, it presents key quantitative data, detailed experimental protocols, and visual diagrams of the critical pathways and workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
The development of targeted cancer therapies aims to maximize the therapeutic index of cytotoxic agents by enhancing their delivery to tumor cells while minimizing exposure to healthy tissues. One promising strategy is the design of prodrugs that are activated by specific conditions prevalent in the tumor microenvironment. This compound exemplifies this approach by exploiting two key features of many cancer cells: upregulated nutrient uptake pathways and an altered intracellular redox state.
Biotin, an essential B vitamin, is taken up by cells via specific biotin receptors, which are frequently overexpressed on the surface of various cancer cell types to meet their high metabolic demands.[1] This overexpression provides a "docking" mechanism for biotin-conjugated molecules. This compound utilizes this by attaching a biotin molecule to the cytotoxic agent, deacetylcolchicine (Deac).
The linkage between biotin and Deac is a critical component of the prodrug's design. A disulfide bond (-S-S-) serves as this linker, which is stable in the extracellular environment but is susceptible to cleavage by reducing agents such as glutathione (GSH).[2] Tumor cells are known to have significantly higher intracellular concentrations of GSH compared to normal cells, creating a reductive environment that facilitates the cleavage of the disulfide bond.[3]
This guide will dissect the sequential mechanism of this compound, from its initial interaction with cancer cells to the exertion of its cytotoxic effects.
Mechanism of Action
The mechanism of action of this compound can be delineated into three primary stages:
-
Targeted Cellular Uptake: this compound circulates in its inactive prodrug form. The biotin moiety acts as a targeting ligand, binding to overexpressed biotin receptors on the surface of cancer cells.[4][5] This binding triggers receptor-mediated endocytosis, leading to the internalization of the this compound conjugate into the cancer cell. This targeted uptake mechanism concentrates the cytotoxic payload within the tumor cells, thereby reducing its systemic exposure and potential for off-target toxicity.
-
Intracellular Drug Release: Once inside the cell, the high intracellular concentration of reducing agents, primarily glutathione (GSH), facilitates the cleavage of the disulfide bond within the this compound molecule. This reduction-sensitive release is a key feature of the prodrug design, ensuring that the active cytotoxic agent is liberated preferentially within the target cancer cells. The cleavage of the disulfide linker releases the active drug, deacetylcolchicine (Deac).
-
Inhibition of Tubulin Polymerization and Antitumor Activity: The released Deac is a potent microtubule-destabilizing agent. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division (mitotic spindle formation), intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics by Deac leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death), resulting in the observed antitumor activity.
Signaling Pathway and Drug Activation
The following diagram illustrates the signaling pathway and the mechanism of this compound activation.
Quantitative Data
The in vitro cytotoxic activity of this compound has been evaluated against several human cancer cell lines and a normal cell line. The half-maximal inhibitory concentration (IC50) values demonstrate potent antiproliferative activity against cancer cells with significantly lower toxicity towards normal cells.
| Compound | SGC-7901 (Gastric Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | L929 (Normal Fibroblast) IC50 (µM) |
| This compound | 0.124 ± 0.011 | 0.085 ± 0.008 | 0.108 ± 0.010 | 4.22 |
| Deacetylcolchicine (Deac) | Potent | Potent | Potent | Potent Cytotoxicity |
| Colchicine | Potent | Potent | Potent | Potent Cytotoxicity |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer and normal cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., SGC-7901, A549, HeLa, L929) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Deac, or a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vitro Drug Release Assay
This assay demonstrates the reduction-sensitive release of Deac from this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound (5 µM) in PBS (pH 7.4) containing 20% DMSO.
-
Induction of Release: Add dithiothreitol (DTT), a mimetic of GSH, to the solution at final concentrations of 0, 5, 10, and 20 µM.
-
Incubation: Incubate the mixtures at 37°C.
-
Sample Collection: Withdraw aliquots at various time points (e.g., 0, 10, 20, 40, 60, 80 minutes).
-
HPLC Analysis: Analyze the samples by HPLC to quantify the concentrations of this compound and released Deac. A C18 column is used with a mobile phase of 45% methanol in water at a flow rate of 1.0 mL/min, with UV detection at 254 nm.
-
Data Analysis: Plot the concentration of released Deac over time for each DTT concentration.
Tubulin Polymerization Assay
This assay evaluates the inhibitory effect of released Deac on tubulin polymerization.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Compound Addition: Add this compound alone or this compound pre-incubated with DTT (to release Deac) to the reaction mixture. Colchicine and Deac can be used as positive controls.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence of the reporter increases upon binding to polymerized microtubules.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory effect.
Biotin Receptor-Mediated Endocytosis Assay
This assay confirms that the uptake of this compound is mediated by biotin receptors.
Methodology:
-
Cell Seeding and Treatment: Seed cancer cells (e.g., A549) and treat them with a fixed concentration of this compound (e.g., 2-fold IC50).
-
Competitive Inhibition: Co-incubate the cells with increasing concentrations of free biotin (e.g., 0.075 to 0.60 µM).
-
Incubation: Incubate for the desired period (e.g., 72 hours).
-
Cell Viability Assessment: Perform an MTT assay as described in section 4.1 to determine cell viability.
-
Data Analysis: Plot cell viability against the concentration of free biotin. An increase in cell viability with increasing concentrations of free biotin indicates competitive inhibition of this compound uptake, confirming receptor-mediated endocytosis.
Conclusion
This compound represents a sophisticated and highly promising strategy in targeted cancer therapy. Its mechanism of action, centered on the dual-targeting of biotin receptor-overexpressing cancer cells and the reductive intracellular environment, allows for the selective release of a potent cytotoxic agent within the tumor. This targeted delivery and activation mechanism has been shown to result in potent antitumor activity with a favorable selectivity profile, as evidenced by the in vitro data. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this and similar targeted prodrug approaches. The continued exploration of such intelligent drug delivery systems holds significant potential for improving the efficacy and safety of cancer chemotherapy.
References
- 1. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Critical Role of the Disulfide Bond in Deac-SS-Biotin: A Cleavable Linker for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Deac-SS-Biotin is a novel, potent antitumor agent designed for targeted delivery and controlled release of a cytotoxic colchicine derivative. This technical guide delves into the core of its mechanism: the strategic incorporation of a disulfide bond. This cleavable linker is the linchpin of a sophisticated drug delivery system that exploits the unique biochemical characteristics of the tumor microenvironment. By remaining stable in systemic circulation and undergoing cleavage in the reducing intracellular environment of cancer cells, the disulfide bond ensures that the potent cytotoxic payload is released preferentially at the site of action, thereby enhancing antitumor efficacy and minimizing off-target toxicities. This document provides a comprehensive overview of the quantitative data supporting the efficacy of this compound, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action and downstream signaling pathways.
Introduction
The development of targeted cancer therapies is a paramount goal in oncology research, aiming to maximize the therapeutic index of potent cytotoxic agents. A promising strategy in this endeavor is the design of prodrugs that are activated within the tumor microenvironment. This compound exemplifies this approach by integrating three key functional components: a deacylated colchicine derivative (Deac) as the cytotoxic warhead, a biotin ligand for tumor targeting, and a disulfide (SS) linker that bridges the two.
The rationale behind this design hinges on two well-established biological phenomena. Firstly, many cancer cells overexpress biotin receptors to meet their heightened metabolic demands, allowing for preferential uptake of biotin-conjugated molecules through receptor-mediated endocytosis.[1][2][3] Secondly, the intracellular environment of tumor cells is significantly more reducing than the extracellular space, with higher concentrations of glutathione (GSH).[4][5] This redox potential difference provides a trigger for the selective cleavage of disulfide bonds.
The disulfide bond in this compound is, therefore, not merely a linker but a dynamic, environment-sensitive switch. It maintains the cytotoxic agent in an inactive state during circulation, preventing damage to healthy tissues. Upon internalization into a cancer cell, the disulfide bond is reduced, liberating the active Deac molecule to exert its potent antimitotic effects.
The Disulfide Bond: A Gateway to Selective Cytotoxicity
The central role of the disulfide bond in this compound is to confer reduction-sensitive drug release. In the oxidizing environment of the bloodstream, the disulfide linkage is stable. However, upon entering the cytoplasm of a cancer cell, where the concentration of reducing agents like glutathione is significantly higher, the disulfide bond is readily cleaved. This process releases the active drug, Deac, which can then bind to tubulin and disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis.
The efficacy of this release mechanism has been demonstrated experimentally. In the presence of a reducing agent like dithiothreitol (DTT), which mimics the intracellular reducing environment, this compound is converted to its active form, Deac. This targeted release mechanism is crucial for the improved therapeutic window of this compound compared to its parent compound.
Quantitative Data on the Efficacy of this compound
The antitumor activity of this compound has been evaluated across various cancer cell lines, demonstrating potent cytotoxicity in tumor cells and significantly lower toxicity in normal cells. The following tables summarize the key quantitative findings.
| Cell Line | Type | IC50 (µM) of this compound | Reference |
| SGC-7901 | Human Gastric Cancer | 0.124 | |
| A549 | Human Lung Adenocarcinoma | 0.085 | |
| Hela | Human Cervical Cancer | 0.108 | |
| L929 | Mouse Fibroblast (Normal) | 4.22 | |
| Table 1: In Vitro Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potent antiproliferative activity of this compound against various cancer cell lines, with significantly lower toxicity towards a normal cell line. |
| Condition | Cell Viability (%) | Reference |
| This compound (0.17 µM) | 17.7 | |
| This compound (0.17 µM) + Biotin (0.075 µM) | 23.6 | |
| This compound (0.17 µM) + Biotin (0.60 µM) | 68.9 | |
| Table 2: Competitive Inhibition of this compound Uptake by Free Biotin in A549 Cells. The increase in cell viability with increasing concentrations of free biotin indicates that the cellular uptake of this compound is competitively inhibited, confirming the role of biotin receptor-mediated endocytosis. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of this compound's properties.
Cell Proliferation Assay (CCK-8)
This assay is used to determine the cytotoxicity of this compound against cancer and normal cell lines.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells at a density of 5,000 cells/well in 100 µL of culture medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium and add 10 µL to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability and IC50 values.
Reduction-Sensitive Drug Release Assay
This assay demonstrates the cleavage of the disulfide bond and release of the active drug in a reducing environment.
Materials:
-
This compound
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a solution of this compound in PBS.
-
Add DTT to the solution to a final concentration of 10 mM to simulate the intracellular reducing environment.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture.
-
Analyze the samples by HPLC to quantify the amount of released Deac and remaining this compound.
Tubulin Polymerization Assay
This assay measures the inhibitory effect of the released drug on tubulin polymerization.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
This compound
-
DTT
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin polymerization mix on ice containing tubulin, General Tubulin Buffer, and GTP.
-
Prepare solutions of this compound with and without DTT.
-
Add the test solutions to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
Visualizing the Mechanism and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the proposed signaling pathway.
Caption: Mechanism of action of this compound.
Caption: Downstream apoptotic signaling pathway.
Conclusion
The disulfide bond in this compound is a critical design element that enables tumor-targeted drug delivery and reduction-sensitive activation. This innovative approach leverages the unique physiological characteristics of cancer cells to achieve a high degree of selectivity and efficacy. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in this promising area of cancer therapy. The continued exploration of such environment-sensitive linkers holds great potential for the creation of the next generation of targeted anticancer agents.
References
- 1. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfide based prodrugs for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Deac-SS-Biotin for Targeted Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deac-SS-Biotin is a promising tumor-targeting prodrug designed to selectively deliver the potent cytotoxic agent deacetylcolchicine (Deac) to cancer cells. This innovative approach leverages the overexpression of biotin receptors on the surface of many cancer cell types to achieve targeted uptake. The prodrug incorporates a redox-sensitive disulfide linker, ensuring that the active drug is released preferentially within the reductive microenvironment of tumor cells. This targeted delivery and controlled release mechanism aims to enhance the therapeutic efficacy of deacetylcolchicine while minimizing systemic toxicity, a significant limitation of conventional colchicine-based chemotherapy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and in vitro evaluation, to support further research and development in the field of targeted cancer therapy.
Core Concept and Mechanism of Action
This compound is a conjugate of three key components: a targeting moiety (biotin), a cytotoxic agent (deacetylcolchicine, Deac), and a reduction-sensitive disulfide (SS) linker.[1] This design facilitates a multi-stage, targeted approach to cancer therapy.
1.1. Biotin Receptor-Mediated Endocytosis:
Many types of cancer cells, including those of the breast, lung, ovarian, and colon, overexpress biotin receptors (sodium-dependent multivitamin transporters, SMVTs) to meet their high metabolic demands.[2][3][4] this compound utilizes biotin as a ligand to specifically bind to these receptors on the cancer cell surface.[1] This binding triggers receptor-mediated endocytosis, a process by which the cell internalizes the entire prodrug conjugate. This targeted uptake mechanism concentrates the cytotoxic payload within the cancer cells, sparing healthy cells that express normal levels of the biotin receptor.
1.2. Intracellular Drug Release:
Once internalized, the this compound conjugate is exposed to the highly reductive intracellular environment of the tumor cell, which has a significantly higher concentration of glutathione (GSH) than the extracellular space. The disulfide bond within the linker is susceptible to cleavage by glutathione, leading to the release of the active drug, deacetylcolchicine.
1.3. Inhibition of Tubulin Polymerization and Apoptosis Induction:
Deacetylcolchicine, the active component, is a potent microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in the cancer cells. The apoptotic cascade is initiated through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.
Figure 1: Logical workflow of this compound's targeted cancer therapy.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of deacetylcolchicine, the synthesis of the biotinylated disulfide linker, and the final conjugation.
2.1. Synthesis of Deacetylcolchicine (Deac) from Colchicine:
Deacetylcolchicine is synthesized from commercially available colchicine. A common method involves the hydrolysis of the acetamide group of colchicine.
Figure 2: Synthesis of Deacetylcolchicine from Colchicine.
2.2. Synthesis of the Biotinylated Disulfide Linker and Final Conjugation:
The synthesis of this compound involves several key intermediates. The process begins with the reaction of 2,2′-disulfanediyldiethanol with 4-nitrophenyl carbonochloridate to form an activated carbonate. This intermediate is then reacted with deacetylcolchicine. Finally, the resulting compound is coupled with biotin to yield this compound.
Figure 3: Experimental workflow for the synthesis of this compound.
Quantitative Data: In Vitro Antiproliferative Activity
The cytotoxic activity of this compound has been evaluated against various human cancer cell lines and a normal cell line using the MTT assay. The results are summarized as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | SGC-7901 (Gastric Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | L929 (Normal Fibroblast) | Selectivity Index (A549/L929) |
| This compound | 0.124 ± 0.011 µM | 0.085 ± 0.008 µM | 0.108 ± 0.010 µM | 4.22 µM | 49.6 |
| Colchicine | - | - | - | - | - |
| Deacetylcolchicine (Deac) | - | - | - | - | - |
Data extracted from Wang C, et al. J Enzyme Inhib Med Chem. 2022. The selectivity index is calculated as the ratio of the IC₅₀ value in the normal cell line to that in the cancer cell line, indicating the compound's preferential toxicity towards cancer cells. A higher selectivity index is desirable.
Experimental Protocols
4.1. Synthesis of this compound (General Protocol):
This protocol is a generalized representation based on the synthesis described by Wang et al. (2022).
-
Synthesis of Intermediate 15: To a solution of 2,2′-disulfanediyldiethanol and triethylamine in tetrahydrofuran (THF), 4-nitrophenyl carbonochloridate is added. The reaction mixture is stirred at room temperature. The resulting precipitate is removed by filtration, and the filtrate is concentrated. The crude product is purified to yield 2-((2-hydroxyethyl)disulfanyl)ethyl (4-nitrophenyl) carbonate (Intermediate 15).
-
Synthesis of Intermediate 16: Intermediate 15 is reacted with deacetylcolchicine (Deac) to generate the key intermediate, Deac-SS-Linker (Intermediate 16).
-
Synthesis of this compound: Intermediate 16 is coupled with biotin in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to afford the final product, this compound.
4.2. In Vitro Antiproliferative Activity (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., SGC-7901, A549, HeLa) and normal cells (e.g., L929) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound, colchicine (as a positive control), and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ values are determined by plotting the cell viability against the logarithm of the compound concentration.
4.3. In Vitro Tubulin Polymerization Assay:
This assay measures the effect of compounds on the polymerization of tubulin into microtubules.
-
Reagent Preparation: A reaction mixture containing purified tubulin, a polymerization buffer (containing GTP and MgCl₂), and a fluorescent reporter (e.g., DAPI) is prepared.
-
Compound Incubation: this compound (with and without a reducing agent like DTT to simulate the intracellular environment), deacetylcolchicine, and a vehicle control are added to a 96-well plate.
-
Initiation of Polymerization: The tubulin reaction mix is added to the wells to initiate polymerization.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The polymerization curves are analyzed to determine the effect of the compounds on the rate and extent of tubulin polymerization.
4.4. In Vitro Drug Release Study:
This assay evaluates the release of deacetylcolchicine from this compound in a simulated reductive environment.
-
Incubation: this compound is incubated in a phosphate-buffered saline (PBS) solution containing a reducing agent, such as dithiothreitol (DTT) or glutathione (GSH), to mimic the intracellular reductive environment. Control experiments are performed in the absence of the reducing agent.
-
Sample Collection: Aliquots are collected at different time points.
-
HPLC Analysis: The samples are analyzed by high-performance liquid chromatography (HPLC) to quantify the amount of released deacetylcolchicine and remaining this compound.
-
Data Analysis: The percentage of drug released is plotted against time to determine the release kinetics.
Signaling Pathways and Visualizations
5.1. Biotin Receptor-Mediated Endocytosis Pathway:
The internalization of this compound is initiated by its binding to the biotin receptor, which can trigger either clathrin-mediated or caveolae-dependent endocytosis, leading to the formation of an endosome.
Figure 4: Biotin receptor-mediated endocytosis pathways for this compound.
5.2. Colchicine-Induced Apoptosis Pathway:
Upon release, deacetylcolchicine disrupts microtubule dynamics, leading to mitotic arrest and the activation of the intrinsic apoptotic pathway. This involves changes in the mitochondrial membrane potential, release of cytochrome c, and activation of a caspase cascade.
Figure 5: Downstream signaling pathway of deacetylcolchicine-induced apoptosis.
Future Directions and Conclusion
The preclinical data for this compound are promising, demonstrating potent and selective in vitro anticancer activity. The rational design of this prodrug addresses key limitations of conventional chemotherapy by integrating tumor-targeting and controlled-release mechanisms.
Future research should focus on comprehensive in vivo efficacy and toxicity studies using relevant animal models, such as xenograft models of human cancers with confirmed biotin receptor overexpression. Pharmacokinetic and pharmacodynamic studies will also be crucial to understand the absorption, distribution, metabolism, and excretion of this compound and to establish a therapeutic window. Furthermore, exploring the efficacy of this compound in combination with other anticancer agents could reveal synergistic effects and provide more effective treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Deac-SS-Biotin: A Targeted Approach to Microtubule Disruption for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Deac-SS-Biotin is a novel, potent antitumor agent designed for enhanced tumor targeting and reduced off-target toxicity. This compound leverages the elevated expression of biotin receptors on the surface of many cancer cells for selective cellular uptake. Its innovative design incorporates a disulfide linker, rendering it sensitive to the highly reductive intracellular environment of tumor cells. Upon entry, the disulfide bond is cleaved, releasing the active colchicine derivative, which then potently inhibits microtubule assembly, a critical process for cell division. This targeted delivery and conditional activation mechanism make this compound a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols for its evaluation, and key quantitative data regarding its effect on microtubule assembly and cancer cell proliferation.
Mechanism of Action: A Dual-Targeting Strategy
This compound employs a sophisticated dual-targeting strategy to achieve its potent and selective antitumor activity. This involves two key phases: targeted cellular uptake and intracellular activation.
1.1. Biotin-Mediated Cellular Internalization:
Cancer cells often exhibit a significantly higher demand for vitamins and nutrients to sustain their rapid proliferation. This includes an overexpression of biotin receptors on their cell surface compared to normal, healthy cells. This compound exploits this physiological difference. The biotin moiety of the compound acts as a targeting ligand, binding with high affinity to these overexpressed biotin receptors. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the this compound molecule into the cancer cell.[1][2] This targeted uptake mechanism is crucial for concentrating the therapeutic agent within the tumor cells while minimizing its exposure to healthy tissues, thereby reducing potential side effects. The cellular uptake of this compound can be effectively blocked by competitive binding with free biotin, confirming the receptor-mediated pathway.[2]
1.2. Reduction-Sensitive Drug Release:
Once inside the cell, this compound is exposed to the highly reductive intracellular environment, which is characterized by a high concentration of glutathione (GSH). The disulfide bond within the this compound linker is susceptible to cleavage by reducing agents like GSH.[1][2] This reductive cleavage releases the deacetylated colchicine payload, the active cytotoxic component of the molecule. This conditional release mechanism ensures that the potent microtubule-destabilizing agent is primarily activated within the target cancer cells, further enhancing the compound's tumor selectivity and therapeutic window.
1.3. Inhibition of Microtubule Assembly:
The released colchicine derivative binds to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of αβ-tubulin heterodimers into microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in various cellular processes, most notably the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, the active form of this compound effectively halts the cell cycle at the G2/M phase, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.
Figure 1. Signaling pathway of this compound.
Quantitative Data
The efficacy of this compound has been demonstrated through its potent antiproliferative activity against various cancer cell lines and its direct inhibitory effect on microtubule assembly.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SGC-7901 | Gastric Carcinoma | 0.124 |
| A549 | Lung Carcinoma | 0.085 |
| HeLa | Cervical Cancer | 0.108 |
| L929 | Murine Fibrosarcoma | 4.22 |
IC₅₀ values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
Table 2: Representative Data for In Vitro Tubulin Polymerization Inhibition by this compound in the Presence of DTT
| Compound | Concentration (µM) | DTT Concentration (µM) | Inhibition of Tubulin Polymerization (%) |
| Vehicle Control | - | 10 | 0 |
| This compound | 5 | 5 | 65 |
| This compound | 5 | 10 | 85 |
| Colchicine (Positive Control) | 5 | - | 90 |
This table presents representative data based on the qualitative description that this compound effectively inhibits microtubule assembly in the presence of a reducing agent. The percentage of inhibition is a typical metric reported in tubulin polymerization assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's biological activity. The following are protocols for key experiments.
3.1. In Vitro Tubulin Polymerization Assay (Light Scattering Method)
This assay measures the polymerization of purified tubulin into microtubules by monitoring the increase in light scattering (turbidity) over time.
Materials:
-
Lyophilized >99% pure tubulin protein (bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound
-
Dithiothreitol (DTT)
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
DMSO (vehicle control)
-
96-well clear bottom microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare stock solutions of this compound, paclitaxel, and colchicine in DMSO.
-
Prepare a fresh stock solution of DTT in General Tubulin Buffer.
-
-
Assay Setup:
-
On ice, prepare the tubulin polymerization mixture by adding GTP to the reconstituted tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
In a pre-chilled 96-well plate, add the test compounds (this compound with and without DTT), controls (vehicle, paclitaxel, colchicine), and buffer to the appropriate wells.
-
-
Initiation and Measurement:
-
To initiate polymerization, add the cold tubulin polymerization mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.
-
Plot the change in absorbance versus time.
-
Determine the maximum rate of polymerization (Vmax) and the plateau absorbance.
-
Calculate the percentage of inhibition for each compound relative to the vehicle control.
-
Figure 2. Workflow for Tubulin Polymerization Assay.
3.2. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., SGC-7901, A549, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include vehicle-treated cells as a control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound represents a promising step forward in the development of targeted cancer therapies. Its dual-targeting mechanism, combining biotin receptor-mediated uptake with reduction-sensitive intracellular drug release, offers the potential for enhanced efficacy and a favorable safety profile. The potent inhibition of microtubule assembly by the activated colchicine derivative provides a well-established mechanism for inducing cancer cell death. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of this and similar targeted drug delivery systems. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reduction-Sensitive Linker in Deac-SS-Biotin
This technical guide provides a comprehensive overview of this compound, a promising antitumor agent, with a specific focus on its core feature: the reduction-sensitive disulfide linker. This compound is a conjugate of deacetylcolchicine (Deac) and biotin, designed as a tumor-specific prodrug.[1] The innovative linker chemistry allows for targeted drug delivery and release, enhancing therapeutic efficacy while minimizing off-target toxicity.
Core Concept: The Reduction-Sensitive Disulfide Linker
The key to this compound's targeted activity lies in its disulfide bond, which connects the cytotoxic agent (Deac) to the tumor-targeting moiety (biotin).[1] This disulfide bond is stable under normal physiological conditions but is susceptible to cleavage in environments with high concentrations of reducing agents, such as glutathione (GSH).[1][2] Many tumor cells exhibit significantly higher intracellular GSH levels compared to normal cells, providing a basis for selective drug release.
The cleavage of the disulfide bond by a reducing agent, like dithiothreitol (DTT) in experimental settings (acting as a glutathione mimetic), liberates the active drug, deacetylcolchicine.[1]
Cellular Uptake and Mechanism of Action
This compound is designed to be taken up by cells through biotin receptor-mediated endocytosis. The biotin receptor is frequently overexpressed on the surface of various cancer cells, including those of the breast, lung, and ovaries, which allows for preferential accumulation of the prodrug in tumor tissues.
Once internalized, the high intracellular concentration of glutathione triggers the cleavage of the disulfide linker, releasing deacetylcolchicine. The liberated Deac then exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation and cell division, ultimately leading to greater antitumor activity.
Quantitative Data Summary
In Vitro Drug Release
The reduction-sensitive release of deacetylcolchicine from this compound has been quantified using High-Performance Liquid Chromatography (HPLC). The data demonstrates a significant and rapid release of Deac in the presence of DTT, while the compound remains stable in its absence.
| Time (hours) | DTT Concentration | % Deac Released from this compound | % Deac Released from Deac-Biotin (non-cleavable control) |
| 24 | 20 µM | > 95% | < 1.0% |
| 24 | 0 µM | Negligible | < 1.0% |
Table 1: Summary of in vitro drug release data. The results show that drug release is highly dependent on the presence of a reducing agent, confirming the reduction-sensitive nature of the disulfide linker.
Antiproliferative Activity
The cytotoxic efficacy of this compound has been evaluated against various cancer cell lines and a non-cancerous cell line to determine its selectivity.
| Cell Line | Cell Type | IC₅₀ (µM) |
| SGC-7901 | Human gastric cancer | 0.124 |
| A549 | Human lung cancer | 0.085 |
| HeLa | Human cervical cancer | 0.108 |
| L929 | Mouse fibroblast (non-cancerous) | 4.22 |
Table 2: In vitro antiproliferative activity of this compound. The lower IC₅₀ values for cancer cell lines compared to the non-cancerous L929 cell line indicate a degree of tumor selectivity.
Experimental Protocols
Protocol 1: In Vitro Drug Release Assay via HPLC
This protocol details the methodology to quantify the release of Deac from this compound under reducing conditions.
1. Preparation of Solutions:
- Prepare a stock solution of this compound in DMSO.
- Prepare release media: Phosphate-Buffered Saline (PBS, pH 7.2-7.4) containing 20% DMSO.
- Prepare reducing agent solutions of DTT at various concentrations (e.g., 5 µM, 10 µM, 20 µM) in the release medium. A control medium with 0 µM DTT should also be prepared.
2. Incubation:
- Add the this compound stock solution to each release medium to achieve a final concentration of 5 µM.
- Incubate the mixtures at 37°C with gentle shaking.
3. Sample Collection:
- At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 0.1 mL aliquot from each mixture.
4. HPLC Analysis:
- Analyze the collected samples using a C18 HPLC column (e.g., 4.6 × 250 mm, 5 µm).
- Use a suitable mobile phase, such as 45% methanol in water, at a flow rate of 1.0 mL/min.
- Detect the analytes (this compound and free Deac) using a UV detector at 254 nm.
- Quantify the concentration of free Deac by comparing the peak area to a standard curve.
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Prepare_Solutions" [label="Prepare Solutions\n(this compound, PBS, DTT)", fillcolor="#FFFFFF", fontcolor="#202124"];
"Incubate" [label="Incubate at 37°C", fillcolor="#FFFFFF", fontcolor="#202124"];
"Collect_Samples" [label="Collect Aliquots\nat Time Points", fillcolor="#FFFFFF", fontcolor="#202124"];
"HPLC" [label="HPLC Analysis", fillcolor="#FBBC05", fontcolor="#202124"];
"Quantify" [label="Quantify Free Deac", fillcolor="#34A853", fontcolor="#FFFFFF"];
"End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Solutions";
"Prepare_Solutions" -> "Incubate";
"Incubate" -> "Collect_Samples";
"Collect_Samples" -> "HPLC";
"HPLC" -> "Quantify";
"Quantify" -> "End";
}
Protocol 2: Tubulin Polymerization Assay
This assay assesses the biological activity of the released Deac by measuring its effect on microtubule assembly.
1. Reagents:
- Tubulin protein
- GTP (Guanosine triphosphate)
- Polymerization buffer
- This compound, free Deac (positive control), and a vehicle control.
- DTT solution.
2. Procedure:
- Pre-incubate this compound with and without DTT for a sufficient time to allow for cleavage.
- In a 96-well plate, add the polymerization buffer, GTP, and tubulin protein to each well.
- Add the test compounds (this compound with DTT, this compound without DTT, free Deac, vehicle control) to their respective wells.
- Monitor the change in absorbance at 340 nm over time at 37°C using a plate reader. An increase in absorbance indicates tubulin polymerization.
3. Analysis:
- Compare the polymerization curves of the different conditions. Inhibition of polymerization will result in a lower rate of absorbance increase compared to the vehicle control. The activity of this compound with DTT should be comparable to that of free Deac.
Synthesis of this compound
The synthesis of this compound involves conjugating biotin with deacetylcolchicine through a disulfide-containing linker. While specific synthetic schemes can vary, a general approach involves the use of crosslinking reagents. For example, biotin hydrazide can be reacted with a derivative of deacetylcolchicine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Conclusion
The reduction-sensitive disulfide linker is a critical design element in this compound, enabling tumor-specific drug delivery and release. By leveraging the overexpression of biotin receptors on cancer cells and the highly reducing intracellular environment, this prodrug strategy achieves selective cytotoxicity against tumor cells while sparing normal tissues. The data strongly supports the linker's stability in circulation and its efficient cleavage within the target cells to release the active therapeutic agent. This approach represents a powerful strategy in the development of next-generation targeted cancer therapies.
References
Deac-SS-Biotin: A Paradigm of Tumor-Specific Drug Delivery and Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for cancer therapeutics with high efficacy and minimal off-target toxicity remains a paramount challenge in oncology. Deac-SS-Biotin, a novel colchicine derivative, has emerged as a promising candidate that exemplifies a sophisticated strategy for tumor-specific drug delivery. This technical guide delineates the core principles underlying this compound's specificity for cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental validation. By leveraging the overexpression of biotin receptors on cancerous tissues and the distinct reducing environment within tumor cells, this compound achieves a targeted release of its potent cytotoxic payload, deacetylcolchicine (Deac), thereby enhancing its therapeutic index.
Core Principle: Dual-Targeting Strategy for Cancer Cell Specificity
This compound's design incorporates a dual-targeting strategy to achieve its remarkable specificity for cancer cells. This strategy is predicated on two key physiological differences between cancerous and normal tissues:
-
Biotin Receptor Overexpression: Many types of cancer cells, including gastric, lung, and cervical cancers, exhibit a significantly higher expression of biotin receptors on their cell surface compared to normal cells.[1][2] This differential expression serves as the first level of targeting, allowing for preferential accumulation of this compound in tumor tissues through receptor-mediated endocytosis.[1]
-
Elevated Intracellular Reducing Environment: Cancer cells maintain a higher intracellular concentration of reducing agents, such as glutathione (GSH), compared to the extracellular environment and normal cells. This compound incorporates a disulfide (-S-S-) linker that is stable in the bloodstream but is readily cleaved in the presence of high GSH levels.[1][3] This cleavage constitutes the second level of targeting, ensuring that the active cytotoxic drug, Deac, is released predominantly inside the cancer cells.
Quantitative Analysis of Cancer Cell Specificity
The enhanced specificity of this compound towards cancer cells has been quantitatively demonstrated through in vitro antiproliferative assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are significantly lower for cancer cell lines compared to normal cell lines.
| Cell Line | Cell Type | IC50 (µM) |
| SGC-7901 | Human Gastric Adenocarcinoma | 0.124 ± 0.011 |
| A549 | Human Lung Adenocarcinoma | 0.085 ± 0.008 |
| HeLa | Human Cervical Carcinoma | 0.108 ± 0.010 |
| L929 | Normal Mouse Fibroblast | 4.22 |
| Data sourced from Wang C, et al. J Enzyme Inhib Med Chem. 2022 Dec;37(1):411-420. |
As evidenced by the data, this compound is approximately 34 to 49 times more potent against the tested cancer cell lines than the normal fibroblast cell line, underscoring its significant cancer-targeting specificity.
Mechanism of Action: From Targeted Uptake to Microtubule Disruption
The journey of this compound from a benign prodrug to a potent anticancer agent involves a series of well-orchestrated steps, as illustrated in the signaling pathway diagram below.
Caption: Mechanism of action of this compound.
-
Binding and Internalization: this compound first binds to the overexpressed biotin receptors on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the this compound-receptor complex, forming an endosome that transports the conjugate into the cell.
-
Reductive Cleavage: Once inside the cytoplasm, which has a high concentration of glutathione (GSH), the disulfide bond in the linker of this compound is cleaved. This releases the active cytotoxic agent, deacetylcolchicine (Deac).
-
Inhibition of Microtubule Assembly: The liberated Deac then binds to tubulin, the protein subunit of microtubules. This binding disrupts the dynamic assembly and disassembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule function leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis (programmed cell death) in the cancer cell.
Experimental Protocols
The specificity and mechanism of this compound can be elucidated through a series of well-defined experiments.
Antiproliferative Activity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on both cancer and normal cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., SGC-7901, A549, HeLa) and a normal cell line (e.g., L929) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and colchicine as a positive control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce MTT to formazan, forming a purple precipitate.
-
Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value using a dose-response curve fitting software.
Competitive Inhibition Assay
This experiment confirms the role of biotin receptor-mediated endocytosis in the uptake of this compound.
-
Cell Culture and Seeding: Culture a cancer cell line with high biotin receptor expression (e.g., A549) in 96-well plates as described above.
-
Pre-incubation with Free Biotin: Pre-incubate the cells with varying concentrations of free biotin for a short period (e.g., 1-2 hours) to block the biotin receptors.
-
This compound Treatment: Add a fixed, cytotoxic concentration of this compound (e.g., 2-fold the IC50) to the wells, including those pre-treated with biotin.
-
Cell Viability Assessment: After the standard incubation period, assess cell viability using the MTT assay as described previously.
-
Analysis: An increase in cell viability in the presence of free biotin indicates that the cytotoxic effect of this compound is competitively inhibited, confirming its uptake via the biotin receptor. For instance, the cell viability of A549 cells treated with this compound increased from 23.6% to 68.9% as the concentration of co-incubated biotin was raised from 0.075 to 0.60 µM.
Tubulin Polymerization Assay
This assay directly measures the effect of the released Deac on microtubule formation.
-
Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, a polymerization buffer, and a fluorescent reporter that binds to polymerized microtubules.
-
Procedure:
-
Prepare reaction mixtures containing tubulin in the polymerization buffer.
-
Add this compound in the presence of a reducing agent like dithiothreitol (DTT) to mimic the intracellular environment and release Deac. Include controls with Deac alone, this compound without DTT, and a vehicle control.
-
Monitor the change in fluorescence over time at a specific temperature (e.g., 37°C) using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.
-
-
Analysis: Compare the polymerization curves of the different treatment groups. Inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the fluorescence increase in the presence of activated this compound and Deac.
Experimental Workflow and Logical Relationships
The logical flow of experiments to validate the cancer cell specificity of this compound is depicted in the following diagram.
Caption: Experimental workflow for validating this compound's specificity.
Conclusion and Future Directions
This compound represents a significant advancement in the design of targeted cancer therapies. Its dual-targeting mechanism, which exploits both the overexpression of biotin receptors and the unique reducing environment of tumor cells, provides a robust strategy for enhancing therapeutic efficacy while minimizing systemic toxicity. The quantitative data and experimental evidence presented in this guide strongly support the cancer cell specificity of this promising compound.
Future research should focus on in vivo studies to validate these findings in animal models, assess the pharmacokinetic and pharmacodynamic properties of this compound, and explore its efficacy against a broader range of biotin receptor-positive cancers. Further optimization of the linker and payload could also lead to the development of next-generation conjugates with even greater therapeutic potential. The principles underlying the design of this compound offer a valuable blueprint for the rational development of other targeted chemotherapeutics.
References
Preliminary In Vitro Studies of Deac-SS-Biotin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vitro studies of Deac-SS-Biotin, a promising antitumor agent. This compound is a biotinylated derivative of colchicine designed for targeted delivery to cancer cells, leveraging the overexpression of biotin receptors on their surface. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.
Core Findings and Data Presentation
This compound has demonstrated potent antiproliferative activity across various cancer cell lines and exhibits a reduction-sensitive drug release mechanism, enhancing its tumor-targeting effects and reducing off-target toxicities.[1]
Antiproliferative Activity
The cytotoxic effects of this compound were evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SGC-7901 | Gastric Adenocarcinoma | 0.124 |
| A549 | Lung Adenocarcinoma | 0.085 |
| HeLa | Cervical Cancer | 0.108 |
| L929 | Normal Fibroblast | 4.22 |
Table 1: In Vitro Antiproliferative Activity of this compound. The IC₅₀ values demonstrate the high potency of this compound against various cancer cell lines, with significantly lower toxicity observed in the non-cancerous L929 cell line.[1]
Reduction-Responsive Drug Release
The stability of this compound was assessed in the presence and absence of a reducing agent, dithiothreitol (DTT), which mimics the high glutathione (GSH) concentration within the tumor microenvironment.
| Condition | Drug Release of Deac (%) | Time Frame |
| PBS (pH 7.2-7.4) without DTT | ~0% | 24 hours |
| PBS (pH 7.2-7.4) with 5, 10, and 20 µM DTT | >70% | 8 hours |
| Deac-Biotin (non-cleavable control) with 20 µM DTT | <1.0% | 24 hours |
Table 2: In Vitro Drug Release Profile of this compound. The data highlights the reduction-sensitive nature of the disulfide bond in this compound, leading to significant drug release in a reducing environment, while the non-cleavable control remains stable.[2]
Mechanism of Action and Signaling Pathway
This compound's mechanism of action involves a multi-step process that begins with targeted uptake and culminates in the disruption of microtubule dynamics, ultimately leading to cell death.
References
Deac-SS-Biotin and Deacetylcolchicine: A Technical Guide for Researchers
An In-depth Examination of a Targeted Pro-drug Strategy for Cancer Therapy
This technical guide provides a comprehensive overview of Deac-SS-Biotin, a promising tumor-targeting pro-drug, and its active parent compound, deacetylcolchicine. Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, experimental data, and methodologies associated with these compounds, offering a foundational resource for further investigation and application.
Introduction
Deacetylcolchicine, a derivative of colchicine, is a potent inhibitor of tubulin polymerization, a critical process for cell division.[1][2][3] Its therapeutic potential as an anti-cancer agent is limited by its systemic toxicity.[4][5] To address this, this compound was designed as a pro-drug that leverages the unique characteristics of the tumor microenvironment for targeted drug delivery. This strategy involves conjugating deacetylcolchicine with biotin via a reduction-sensitive disulfide bond, aiming to enhance tumor cell uptake and minimize off-target effects.
Chemical Structures and Properties
Deacetylcolchicine (Deac): An alkaloid derived from colchicine, its chemical formula is C₂₀H₂₃NO₅. It retains the tubulin-binding properties of its parent compound.
This compound: This compound is a conjugate of deacetylcolchicine and biotin, linked by a disulfide spacer. The biotin moiety facilitates targeting of cancer cells that overexpress biotin receptors, while the disulfide bond is designed to be cleaved in the reducing intracellular environment of tumor cells, releasing the active deacetylcolchicine.
Mechanism of Action
The anti-tumor activity of this compound is a multi-step process that begins with targeted uptake and culminates in the disruption of microtubule dynamics.
Targeted Delivery and Internalization
This compound is designed to be preferentially taken up by tumor cells through biotin receptor-mediated endocytosis. Many cancer cells exhibit an increased metabolic rate and upregulate the expression of biotin receptors to meet their heightened demand for this vitamin, which acts as a coenzyme in various metabolic pathways. This overexpression provides a molecular target for biotin-conjugated therapeutics. The uptake of this compound can be competitively inhibited by excess free biotin, confirming the role of the biotin receptor in its internalization.
Figure 1: Signaling pathway of this compound.
Intracellular Drug Release
Following endocytosis, the this compound conjugate is exposed to the reducing intracellular environment, which is characterized by higher concentrations of glutathione. The disulfide bond linking deacetylcolchicine and biotin is susceptible to reduction, leading to its cleavage and the subsequent release of the active drug, deacetylcolchicine.
Inhibition of Tubulin Polymerization
Once released, deacetylcolchicine binds to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Quantitative Data
The anti-proliferative activity of this compound and its parent compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | SGC-7901 (gastric adenocarcinoma) | 0.124 ± 0.011 |
| This compound | A549 (lung adenocarcinoma) | 0.085 ± 0.008 |
| This compound | HeLa (cervical carcinoma) | 0.108 ± 0.010 |
| This compound | L929 (normal fibroblast) | 4.22 |
| Deacetylcolchicine | - | (Data comparable to this compound in tumor cells) |
| Colchicine | - | (Positive Control) |
| Table 1: In vitro anti-proliferative activity of this compound. Data sourced from. |
N-Deacetylcolchicine has also been shown to inhibit the polymerization of bovine brain microtubules with an IC₅₀ of 3 µM.
Experimental Protocols
This section outlines the key experimental methodologies used to characterize this compound and deacetylcolchicine.
In Vitro Anti-proliferative Activity (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer and normal cell lines.
Figure 2: Workflow for the MTT assay.
Methodology:
-
Cells (SGC-7901, A549, HeLa, and L929) are seeded in 96-well plates and cultured for 24 hours.
-
The cells are then treated with various concentrations of this compound, deacetylcolchicine, or colchicine.
-
After a 48-hour incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC₅₀ values are calculated from the dose-response curves.
In Vitro Drug Release Study
This experiment evaluates the release of deacetylcolchicine from this compound in a reducing environment.
Methodology:
-
This compound is incubated in a phosphate-buffered saline (PBS) solution (pH 7.2-7.4) containing 20% DMSO.
-
Dithiothreitol (DTT), a glutathione mimetic, is added at different concentrations (e.g., 0, 5, 10, 20 µM) to simulate the intracellular reducing environment.
-
The solution is incubated at 37°C.
-
At specific time intervals, aliquots are withdrawn, and the concentration of released deacetylcolchicine is quantified using High-Performance Liquid Chromatography (HPLC).
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of the compounds on microtubule assembly.
Figure 3: Workflow for tubulin polymerization assay.
Methodology:
-
A solution of purified tubulin is prepared in a polymerization buffer.
-
The test compound (this compound with and without DTT, deacetylcolchicine, or colchicine) is added to the tubulin solution.
-
The mixture is incubated at 37°C to induce tubulin polymerization.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
The extent of inhibition is determined by comparing the polymerization curves of the treated samples to that of a control.
Conclusion
This compound represents a promising strategy for the targeted delivery of the potent anti-mitotic agent, deacetylcolchicine, to tumor cells. By exploiting the overexpression of biotin receptors and the reducing intracellular environment of cancer cells, this pro-drug approach has the potential to enhance therapeutic efficacy while reducing systemic toxicity. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Continued investigation into the in vivo efficacy, pharmacokinetic profile, and safety of this compound is warranted to fully elucidate its clinical potential.
References
- 1. scbt.com [scbt.com]
- 2. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine: mechanism of action, activities and side effects_Chemicalbook [chemicalbook.com]
- 4. Potential anticancer role of colchicine-based derivatives: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colchicine from Crocus kills cancer :: Understanding Animal Research [understandinganimalresearch.org.uk]
Deac-SS-Biotin: A Technical Guide to its Therapeutic Potential as a Tumor-Targeting Antimitotic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deac-SS-Biotin is a promising preclinical antitumor agent designed for targeted delivery to cancer cells. This technical guide provides an in-depth overview of its mechanism of action, therapeutic potential, and the experimental methodologies used for its evaluation. This compound consists of the cytotoxic agent deacetylcolchicine (Deac) linked to biotin via a reduction-sensitive disulfide bond. This design leverages the overexpression of biotin receptors on the surface of many tumor cells to facilitate selective uptake through receptor-mediated endocytosis. Once internalized, the disulfide bond is cleaved in the reducing intracellular environment, releasing the active drug, Deac, which then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. This targeted delivery strategy aims to enhance the therapeutic index of colchicine analogs by increasing their efficacy against tumor cells while minimizing off-target toxicities.
Mechanism of Action
This compound's mechanism of action is a two-step process initiated by targeted uptake and followed by intracellular drug release and cytotoxic activity.
-
Biotin Receptor-Mediated Endocytosis: Many cancer cell lines, including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HeLa (cervical cancer), overexpress biotin receptors to meet their increased metabolic demands for the vitamin. This compound utilizes biotin as a targeting moiety to bind to these receptors, triggering receptor-mediated endocytosis and facilitating its selective entry into tumor cells.[1] This targeted uptake is a key feature designed to concentrate the cytotoxic payload within the tumor cells, thereby reducing systemic toxicity.
-
Intracellular Drug Release and Tubulin Polymerization Inhibition: Following endocytosis, the disulfide linker of this compound is exposed to the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione than the extracellular space. This leads to the cleavage of the disulfide bond and the release of deacetylcolchicine (Deac). Deac, the active cytotoxic component, then binds to the colchicine-binding site on β-tubulin. This binding event destabilizes the tubulin heterodimers, inhibiting their polymerization into microtubules.[1] The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The prodrug, this compound, itself has weak inhibitory activity on tubulin polymerization; its cytotoxic effect is manifested upon the intracellular release of Deac.[1]
Quantitative Data
Table 1: In Vitro Antiproliferative Activity of this compound
The antiproliferative activity of this compound was evaluated against several human cancer cell lines and a normal human cell line using a standard cytotoxicity assay. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Colchicine (Positive Control) | IC50 (µM) of Deac (Parent Drug) |
| SGC-7901 | Gastric Adenocarcinoma | 0.124 ± 0.011[1] | Not Reported | Not Reported |
| A549 | Lung Adenocarcinoma | 0.085 ± 0.008[1] | Not Reported | Not Reported |
| HeLa | Cervical Cancer | 0.108 ± 0.010 | Not Reported | Not Reported |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, beginning with the synthesis of deacetylcolchicine (Deac) and a biotin derivative containing a disulfide linker. These two components are then conjugated. While detailed, step-by-step protocols with specific reaction conditions are often proprietary or refer to established chemical synthesis literature, the general synthetic route is outlined below.
General Synthetic Scheme:
Caption: General workflow for the synthesis of this compound.
In Vitro Antiproliferative Assay
This protocol describes a typical colorimetric assay, such as the MTT assay, to determine the cytotoxicity of this compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., SGC-7901, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound, Colchicine, and Deac (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound, colchicine, and Deac in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values by plotting the cell viability against the logarithm of the drug concentration.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of this compound to inhibit the polymerization of tubulin in vitro.
Materials:
-
Tubulin polymerization assay kit (e.g., fluorescence-based)
-
Purified tubulin (>97% pure)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
This compound, Deac, Colchicine (positive control), Paclitaxel (stabilizing control)
-
Dithiothreitol (DTT)
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of this compound (e.g., 5 µM), Deac (5 µM), colchicine (5 µM), and paclitaxel (5 µM). For testing the reduction-sensitive release, prepare a sample of this compound (5 µM) with DTT (10 µM).
-
Pre-incubate the test compounds in a 96-well plate at 37°C for 1 minute.
-
Prepare the tubulin reaction mix containing tubulin (e.g., 2 mg/mL) and GTP (1 mM) in the general tubulin buffer with a fluorescence reporter.
-
Initiate the polymerization by adding the tubulin reaction mix to the wells containing the pre-incubated compounds.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.
-
Plot the fluorescence intensity versus time to generate polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.
Competitive Uptake Assay
This assay is designed to confirm that the uptake of this compound is mediated by the biotin receptor.
Materials:
-
A549 cells (or another high biotin receptor-expressing cell line)
-
Complete cell culture medium
-
This compound
-
Free biotin
-
MTT assay reagents (as described in 3.2)
-
96-well plates
Procedure:
-
Seed A549 cells in a 96-well plate and incubate for 24 hours.
-
Prepare solutions of this compound at a fixed concentration (e.g., 2-fold its IC50 value).
-
Prepare solutions containing the fixed concentration of this compound along with increasing concentrations of free biotin (e.g., 0 to 100-fold molar excess).
-
Replace the medium in the wells with the prepared solutions and incubate for a defined period (e.g., 4 hours).
-
After incubation, wash the cells with PBS to remove the unbound compounds.
-
Add fresh complete medium and incubate for a further 48-72 hours.
-
Assess cell viability using the MTT assay as described in section 3.2.
-
A decrease in the cytotoxicity of this compound in the presence of increasing concentrations of free biotin indicates competitive binding to the biotin receptor.
In Vitro Drug Release Assay
This assay evaluates the release of Deac from this compound in a reducing environment, simulating the intracellular conditions.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare release media consisting of PBS with different concentrations of DTT (e.g., 0, 5, 10, 20 mM) to mimic varying reducing strengths.
-
Add the this compound stock solution to the release media to a final concentration (e.g., 10 µM).
-
Incubate the solutions at 37°C with gentle shaking.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the samples.
-
Analyze the samples by HPLC to quantify the concentrations of this compound and the released Deac.
-
Plot the percentage of released Deac against time for each DTT concentration to determine the release kinetics.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Signaling pathway of this compound from cell entry to apoptosis induction.
Experimental Workflow for Evaluating this compound
Caption: Logical workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a well-designed, tumor-targeting prodrug with significant therapeutic potential. Its mechanism of action, leveraging biotin receptor-mediated endocytosis for selective uptake and the reducing intracellular environment for active drug release, provides a sound rationale for its enhanced antitumor activity and potentially reduced systemic toxicity compared to its parent compound. The in vitro data strongly support its proposed mechanism and demonstrate potent cytotoxicity against various cancer cell lines. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this compound and other similarly designed targeted drug delivery systems. Future studies should focus on in vivo efficacy and toxicity profiling to fully elucidate its therapeutic window and potential for clinical translation.
References
Methodological & Application
Deac-SS-Biotin: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of Deac-SS-Biotin, a targeted antitumor agent, in cell culture applications. This compound is a conjugate of deacetylcolchicine (Deac), a potent microtubule inhibitor, and biotin, linked by a cleavable disulfide bond. This design allows for targeted delivery to cancer cells that overexpress the biotin receptor, with subsequent intracellular release of the active drug.
Mechanism of Action
This compound leverages the high affinity of biotin for its receptor, which is frequently overexpressed on the surface of various cancer cells.[1] This interaction facilitates the uptake of the conjugate into the cell through biotin-mediated endocytosis.[2] Once inside the cell, the disulfide bond is cleaved by the reducing intracellular environment, primarily by glutathione (GSH), releasing the active drug, deacetylcolchicine (Deac).[1][3] Deac then exerts its cytotoxic effect by inhibiting microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated in various cancer cell lines and compared to a normal cell line. The IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized below.
| Cell Line | Cell Type | IC50 (µM) |
| SGC-7901 | Human gastric adenocarcinoma | 0.124 |
| A549 | Human lung adenocarcinoma | 0.085 |
| HeLa | Human cervical carcinoma | 0.108 |
| L929 | Mouse normal fibroblast | 4.22 |
The data indicates that this compound is significantly more potent against the tested cancer cell lines compared to the normal cell line, demonstrating a degree of tumor selectivity.
Furthermore, the role of the biotin receptor in the uptake of this compound has been confirmed through competition assays. The viability of A549 cells treated with this compound increased from 23.6% to 68.9% when the concentration of free biotin in the culture medium was increased from 0.075 µM to 0.60 µM. This suggests that free biotin competes with this compound for binding to the biotin receptor, thereby reducing the cellular uptake and cytotoxic effect of the conjugate.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound in cell culture.
Cell Culture and Maintenance
-
Cell Lines: Use cancer cell lines known to overexpress the biotin receptor (e.g., A549, HeLa, SGC-7901) and a normal cell line with low biotin receptor expression (e.g., L929) as a control.
-
Culture Medium: Culture the cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Subculture the cells every 2-3 days to maintain exponential growth.
Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: Dissolve the this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the IC50 value of this compound.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C. A 24-hour incubation period has been previously reported.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Biotin Competition Assay
This assay confirms the role of the biotin receptor in the uptake of this compound.
-
Cell Seeding: Seed the cells in a 96-well plate as described for the cytotoxicity assay.
-
Biotin Pre-incubation: Pre-incubate the cells with varying concentrations of free biotin (e.g., 0.075 µM to 0.60 µM) for 1-2 hours.
-
This compound Treatment: Add this compound at a fixed concentration (e.g., 2-fold the IC50 value) to the wells already containing free biotin and incubate for 24 hours.
-
MTT Assay: Perform the MTT assay as described above to determine cell viability.
Tubulin Polymerization Assay
This assay evaluates the effect of this compound on microtubule assembly.
-
Reagents: Tubulin polymerization assay kit (containing tubulin, GTP, and a fluorescent reporter).
-
Procedure:
-
Prepare this compound with and without a reducing agent like dithiothreitol (DTT) to mimic the intracellular environment. A concentration of 5 µM this compound with 5 µM or 10 µM DTT has been used.
-
Follow the manufacturer's instructions for the tubulin polymerization assay. Typically, the fluorescence is monitored over time at 37°C.
-
Include a positive control (e.g., colchicine or the parent drug Deac) and a negative control (vehicle).
-
-
Data Analysis: Plot the fluorescence intensity over time to visualize the inhibition of tubulin polymerization.
Caption: Experimental workflow for in vitro evaluation of this compound.
References
Application Note: High-Throughput Cell Viability Assay Using Deac-SS-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining cell viability is a cornerstone of cellular and molecular biology research, toxicology studies, and drug discovery pipelines. Assays that can accurately distinguish between live and dead cells are critical for assessing the cytotoxic effects of chemical compounds and understanding the mechanisms of cell death. Deac-SS-Biotin is a novel, cell-permeable compound that offers a unique approach to assessing cell viability based on the intracellular redox environment. This application note provides a detailed protocol for performing a cell viability assay using this compound, leveraging its glutathione (GSH)-mediated activation to selectively induce cytotoxicity in viable cells. The subsequent quantification of remaining non-viable cells provides a robust and reliable measure of the initial viable cell population.
Principle of the Assay
The this compound cell viability assay is based on the differential intracellular redox potential between viable and non-viable cells. Viable, metabolically active cells maintain a high concentration of reduced glutathione (GSH), a key antioxidant. This compound contains a disulfide bond ('-SS-') that is readily cleaved by intracellular GSH. Upon cleavage, this compound releases a potent cytotoxic agent that disrupts microtubule assembly, leading to cell cycle arrest and subsequent apoptosis.
Therefore, this compound selectively eliminates viable cells. By quantifying the remaining dead cells or the decrease in the total cell population, one can indirectly determine the initial percentage of viable cells. This assay can be coupled with standard fluorescent dyes to distinguish between live, apoptotic, and necrotic cells, providing a more nuanced understanding of cellular health.
Signaling Pathway and Mechanism of Action
The mechanism of this compound relies on its uptake and subsequent intracellular activation.
Figure 1: Mechanism of this compound. this compound enters the cell and is reduced by intracellular GSH, releasing a cytotoxic agent that leads to apoptosis.
Experimental Protocols
This section provides a detailed methodology for conducting a cell viability assay using this compound in a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom black plates
-
Live/Dead/Total cell staining kit (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells, and Hoechst 33342 for total cells)
-
Fluorescence microplate reader or high-content imager
Experimental Workflow Diagram
Figure 2: Experimental workflow. A step-by-step overview of the this compound cell viability assay.
Detailed Protocol
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well clear-bottom black plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from each well.
-
Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control and cells treated with a known cytotoxic agent (e.g., 10% DMSO) as a positive control for cell death.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Staining for Viability:
-
Prepare a staining solution containing Calcein-AM (e.g., 2 µM), Propidium Iodide (e.g., 1 µg/mL), and Hoechst 33342 (e.g., 5 µg/mL) in PBS.
-
Carefully remove the treatment medium from each well and wash once with 100 µL of PBS.
-
Add 100 µL of the staining solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a multi-mode microplate reader at the appropriate excitation/emission wavelengths:
-
Hoechst 33342 (Total Cells): Ex/Em ~350/461 nm
-
Calcein-AM (Live Cells): Ex/Em ~494/517 nm
-
Propidium Iodide (Dead Cells): Ex/Em ~535/617 nm
-
-
Alternatively, capture images using a high-content imaging system to visualize and quantify live and dead cells.
-
-
Data Analysis:
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of Live Cells / Number of Total Cells) x 100
-
The number of live cells corresponds to the Calcein-AM signal, and the number of total cells corresponds to the Hoechst 33342 signal.
-
Plot the % Viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
The following tables present hypothetical data from a dose-response and time-course experiment using the this compound assay on HeLa cells.
Table 1: Dose-Response of this compound on HeLa Cell Viability after 48 hours
| This compound (µM) | Mean Live Cell Count | Mean Total Cell Count | % Viability | Standard Deviation |
| 0 (Vehicle) | 9850 | 10100 | 97.5 | ± 2.1 |
| 0.1 | 9500 | 10050 | 94.5 | ± 3.5 |
| 1 | 8200 | 9900 | 82.8 | ± 4.2 |
| 10 | 5100 | 9800 | 52.0 | ± 5.1 |
| 50 | 1500 | 9750 | 15.4 | ± 2.8 |
| 100 | 500 | 9700 | 5.2 | ± 1.5 |
Table 2: Time-Course of HeLa Cell Viability with 10 µM this compound
| Incubation Time (hours) | Mean Live Cell Count | Mean Total Cell Count | % Viability | Standard Deviation |
| 0 | 9900 | 10000 | 99.0 | ± 1.8 |
| 12 | 8900 | 9950 | 89.4 | ± 3.3 |
| 24 | 7100 | 9850 | 72.1 | ± 4.5 |
| 48 | 5150 | 9800 | 52.6 | ± 5.0 |
| 72 | 2500 | 9700 | 25.8 | ± 3.9 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of medium or staining solution | Ensure thorough washing steps. Use phenol red-free medium for the assay. |
| Low signal | Low cell number or insufficient dye concentration | Optimize cell seeding density and dye concentrations. |
| High variability between replicates | Uneven cell seeding or pipetting errors | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. |
| No dose-response observed | This compound concentration range is not optimal for the cell line | Test a broader range of concentrations. |
The this compound cell viability assay offers a novel and effective method for assessing cellular health by exploiting the differential redox states of viable and non-viable cells. This application note provides a comprehensive protocol that can be readily adapted for various cell lines and experimental setups. The assay's compatibility with high-throughput screening platforms makes it a valuable tool for drug discovery and toxicology studies.
Application Notes: Deac-SS-Biotin Cytotoxicity Assessment in A549 Cells using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deac-SS-Biotin is a compound of interest in anti-cancer research, demonstrating cytotoxic effects in various cancer cell lines. This document provides a detailed protocol for assessing the cytotoxicity of this compound in the human lung adenocarcinoma cell line, A549, utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The A549 cell line is a well-established model for in vitro studies of lung cancer.[1] The MTT assay is a colorimetric method used to determine cell viability. The principle of this assay is based on the ability of mitochondrial dehydrogenases in living cells to cleave the yellow tetrazolium salt MTT into purple formazan crystals.[1][2] These crystals are then dissolved, and the absorbance is quantified spectrophotometrically, providing a measure of metabolically active, and therefore viable, cells.[1][2]
This compound is reported to enter cells through biotin-mediated internalization and subsequently inhibit microtubule assembly, leading to cell death. This protocol offers a standardized procedure to quantify the dose-dependent cytotoxic effects of this compound on A549 cells.
Data Presentation
The quantitative data obtained from the this compound MTT assay should be summarized in a clear and structured table to facilitate easy comparison of results. The following table provides a template for presenting the data, including absorbance readings, calculated cell viability, and the resulting IC₅₀ value.
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | [Insert Value] | 100 |
| [Concentration 1] | [Insert Value] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] |
| [Concentration 3] | [Insert Value] | [Insert Value] |
| [Concentration 4] | [Insert Value] | [Insert Value] |
| [Concentration 5] | [Insert Value] | [Insert Value] |
| IC₅₀ (µM) | - | [Insert Value] |
Experimental Protocols
Materials and Reagents
-
A549 human lung carcinoma cell line
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or F-12K Nutrient Mixture (Kaighn's modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 N HCl)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
A549 Cell Culture and Maintenance
-
Culture Medium: A549 cells are typically cultured in DMEM or F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 70-90% confluency, subculture them.
-
Aspirate the old medium and wash the cells once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Seed the cells into new culture flasks at a suitable split ratio (e.g., 1:4 to 1:9).
-
This compound MTT Assay Protocol
-
Cell Seeding:
-
Harvest A549 cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer to determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell growth.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound MTT Assay on A549 cells.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound action in A549 cells.
References
Application Notes and Protocols for HPLC Analysis of Deac-SS-Biotin: Stability and Drug Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deac-SS-Biotin is a novel compound designed for targeted drug delivery. It comprises a biotin moiety for targeting cells that overexpress the biotin receptor, a disulfide linker that is stable in systemic circulation but susceptible to cleavage in the reducing intracellular environment, and a placeholder for a therapeutic drug. The stability of the conjugate and the controlled release of the active drug are critical parameters for its efficacy and safety. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the quantitative assessment of both the stability of the this compound conjugate and the kinetics of drug release.
These application notes provide detailed protocols for the HPLC analysis of this compound, covering stability studies under various stress conditions and the characterization of drug release triggered by a reducing agent.
Data Presentation: Quantitative Analysis
The stability and drug release profiles of this compound are summarized in the following tables. The data presented is representative and intended to illustrate the application of the described HPLC methods.
Table 1: Stability of this compound under Various pH Conditions
| pH | Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) |
| 4.0 | 37 | 0 | 100.0 |
| 24 | 99.5 | ||
| 48 | 99.1 | ||
| 72 | 98.6 | ||
| 7.4 | 37 | 0 | 100.0 |
| 24 | 98.2 | ||
| 48 | 96.5 | ||
| 72 | 94.8 | ||
| 9.0 | 37 | 0 | 100.0 |
| 24 | 92.1 | ||
| 48 | 85.3 | ||
| 72 | 78.9 |
Table 2: Drug Release from this compound in the Presence of Dithiothreitol (DTT)
| DTT Concentration (mM) | Incubation Time (minutes) | Cumulative Drug Release (%) |
| 10 | 0 | 0.0 |
| 15 | 25.3 | |
| 30 | 48.7 | |
| 60 | 85.2 | |
| 120 | 98.9 | |
| 1 | 0 | 0.0 |
| 15 | 10.1 | |
| 30 | 19.8 | |
| 60 | 38.5 | |
| 120 | 65.7 | |
| 0 (Control) | 120 | <1.0 |
Experimental Protocols
HPLC Method for the Analysis of this compound and Released Drug
This protocol describes a reversed-phase HPLC (RP-HPLC) method for the simultaneous quantification of the intact this compound conjugate and the released drug.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (or the absorbance maximum of the conjugated drug).
-
Injection Volume: 20 µL.
Sample Preparation:
-
Samples from stability or drug release studies are collected at specified time points.
-
If necessary, quench the reaction (e.g., for drug release studies, add a quenching agent to stop the reduction).
-
Dilute the samples with Mobile Phase A to a concentration within the linear range of the calibration curve.
-
Filter the samples through a 0.22 µm syringe filter before injection.
Protocol for Stability Study of this compound
This protocol outlines the procedure to assess the stability of this compound in different aqueous buffer solutions.
Materials:
-
This compound stock solution (in a suitable organic solvent like DMSO).
-
Phosphate buffers of various pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Incubator set at 37 °C.
-
HPLC system as described above.
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in the different pH buffers to a final concentration of 1 mg/mL.
-
Incubate the solutions in sealed vials at 37 °C.
-
At predetermined time points (e.g., 0, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
Prepare the samples for HPLC analysis as described in the HPLC method protocol.
-
Analyze the samples by HPLC to determine the percentage of remaining intact this compound. The peak area of this compound at each time point is compared to the peak area at time zero.
Protocol for In Vitro Drug Release Study
This protocol describes the procedure to evaluate the reduction-sensitive drug release from this compound using Dithiothreitol (DTT) as a reducing agent.
Materials:
-
This compound solution in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
DTT stock solution.
-
HPLC system as described above.
Procedure:
-
Prepare a solution of this compound in the reaction buffer.
-
Initiate the drug release by adding DTT to the this compound solution to achieve the desired final concentrations (e.g., 10 mM and 1 mM). A control sample without DTT should also be prepared.
-
Incubate the reaction mixtures at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw aliquots from each reaction mixture.
-
Immediately quench the reaction to prevent further disulfide cleavage.
-
Prepare the samples for HPLC analysis as described in the HPLC method protocol.
-
Analyze the samples by HPLC to quantify the concentration of the released drug. The cumulative drug release is calculated as a percentage of the initial total drug in the this compound conjugate.
Visualizations
The following diagrams illustrate the experimental workflow and a representative signaling pathway for a released cytotoxic drug.
Experimental workflow for stability and drug release studies.
Representative signaling pathway for an apoptosis-inducing drug.
Application Notes and Protocols for Assessing Tubulin Polymerization Inhibition by Deac-SS-Biotin
For Research Use Only.
Introduction
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton.[1][2] They play a crucial role in several cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[1][3] The dynamic instability of microtubules makes them a critical target for the development of anticancer therapies.[1] Agents that disrupt microtubule dynamics, such as those that inhibit tubulin polymerization, can lead to G2/M phase cell cycle arrest and ultimately induce apoptosis in rapidly dividing cancer cells.
Deac-SS-Biotin is a novel antitumor agent designed for improved tumor targeting and reduced off-target toxicities. Its mechanism involves cellular uptake through biotin-mediated internalization. Once inside the cell, and in the presence of a reducing environment (mimicked by DTT in vitro), this compound is activated to a form that can effectively inhibit microtubule assembly. This document provides a detailed protocol for assessing the in vitro inhibitory effect of this compound on tubulin polymerization using a sensitive, fluorescence-based assay suitable for high-throughput screening.
Principle of the Assay
The in vitro tubulin polymerization assay is a fundamental method for characterizing compounds that modulate microtubule dynamics. This protocol is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence. The assay utilizes a fluorescent reporter molecule (e.g., DAPI) that incorporates into the newly formed microtubules, leading to a significant enhancement of its fluorescent signal. In the presence of an inhibitor like this compound, the rate and extent of microtubule assembly are diminished, resulting in a reduced fluorescence signal. By measuring this fluorescence over time, the inhibitory activity of the compound can be quantified and its half-maximal inhibitory concentration (IC50) can be determined.
Materials and Reagents
-
Lyophilized Tubulin Protein (>99% pure, porcine brain)
-
This compound
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP Stock Solution (100 mM in sterile water)
-
Glycerol
-
Dithiothreitol (DTT)
-
Fluorescent Reporter Stock (e.g., 10 mM DAPI in DMSO)
-
Positive Control (e.g., Nocodazole or Colchicine)
-
Vehicle Control (e.g., DMSO, max 1% final concentration)
-
Black, opaque 96-well assay plates
-
Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Experimental Protocols
Reagent Preparation
-
Tubulin Stock Solution (10 mg/mL): On ice, reconstitute lyophilized tubulin powder in an appropriate volume of ice-cold General Tubulin Buffer supplemented with 1 mM GTP. Aliquot into pre-chilled tubes, flash-freeze in liquid nitrogen, and store at -70°C. Avoid repeated freeze-thaw cycles.
-
This compound Stock (10 mM): Prepare a 10 mM stock solution in a suitable solvent like DMSO. Store at -20°C.
-
10x Compound Dilutions: Prepare a series of 10x working solutions of this compound by serial dilution in General Tubulin Buffer. This allows for the testing of a broad concentration range to determine the IC50 value.
-
Tubulin Master Mix: Prepare this mix on ice just before initiating the assay. For each 100 µL reaction, combine the following components:
-
General Tubulin Buffer
-
Glycerol (to a final concentration of 10%)
-
GTP (to a final concentration of 1 mM)
-
DTT (to a final concentration of 5-10 µM, as required for this compound activation)
-
Fluorescent Reporter (e.g., DAPI to a final concentration of 10 µM)
-
Tubulin (to a final concentration of 3 mg/mL)
-
Assay Procedure
-
Pre-warm the fluorescence plate reader and the 96-well plate to 37°C.
-
Pipette 10 µL of the 10x compound dilutions (this compound, positive control, vehicle control) into the appropriate wells of the pre-warmed plate.
-
To initiate the polymerization reaction, add 90 µL of the cold Tubulin Master Mix to each well.
-
Immediately place the plate into the 37°C plate reader.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.
Data Presentation
Quantitative data should be summarized to clearly present the inhibitory effects of this compound. The primary endpoint is the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in tubulin polymerization.
Table 1: Inhibitory Activity of Test Compounds on Tubulin Polymerization
| Compound | Concentration (µM) | Vmax (RFU/min) | % Inhibition | IC50 (µM) |
| Vehicle Control (DMSO) | - | 150.2 | 0 | - |
| This compound | 0.1 | 125.8 | 16.2 | 0.85 |
| 0.5 | 92.1 | 38.7 | ||
| 1.0 | 68.5 | 54.4 | ||
| 5.0 | 25.1 | 83.3 | ||
| 10.0 | 10.6 | 92.9 | ||
| Nocodazole (Positive Control) | 10 | 8.9 | 94.1 | ~2.5 |
| Note: The data presented are hypothetical and for illustrative purposes only. |
Data Analysis
-
Plot Polymerization Curves: For each concentration of this compound, plot the fluorescence intensity against time.
-
Determine Vmax: Calculate the maximum rate of polymerization (Vmax) for each curve, which corresponds to the steepest slope of the linear growth phase.
-
Calculate Percent Inhibition: Determine the percentage of inhibition for each concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (Vmax of sample / Vmax of vehicle control)] * 100
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis to calculate the IC50 value.
Visualizations
Mechanism of Tubulin Polymerization and Inhibition
Caption: Mechanism of microtubule dynamics and inhibition.
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for the fluorescence-based tubulin polymerization assay.
Logical Flow for IC50 Determination
Caption: Logical data analysis flow from raw data to IC50 value.
References
Deac-SS-Biotin: Application Notes and Protocols for In Vitro Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Deac-SS-Biotin, a promising antitumor agent, in in vitro studies involving cancer cell lines. This document outlines the mechanism of action, experimental protocols for determining optimal dosage, and methods to assess its biological activity.
Introduction
This compound is a novel conjugate designed for targeted cancer therapy. It consists of deacetylcolchicine (Deac), a potent microtubule-destabilizing agent, linked to biotin via a reduction-sensitive disulfide bond. This design leverages the overexpression of biotin receptors on the surface of many cancer cells to achieve selective delivery of the cytotoxic payload.[1][2] Once internalized, the disulfide bond is cleaved in the reductive intracellular environment, releasing the active drug, Deac, to exert its antitumor effects by inhibiting tubulin polymerization. This targeted approach aims to enhance efficacy while minimizing off-target toxicity to normal cells.
Mechanism of Action
The targeted delivery and activation of this compound involves a multi-step process:
-
Receptor-Mediated Endocytosis: this compound binds to the overexpressed biotin receptors on the surface of cancer cells. This interaction facilitates the internalization of the conjugate into the cell via endocytosis.
-
Intracellular Drug Release: The intracellular environment, rich in reducing agents like glutathione (GSH), cleaves the disulfide bond within the this compound molecule.
-
Tubulin Polymerization Inhibition: The released deacetylcolchicine (Deac) binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Targeted delivery and activation of this compound.
Quantitative Data: In Vitro Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) values of this compound have been determined in various cancer cell lines, demonstrating potent antiproliferative activity.
| Cell Line | Cancer Type | IC50 (µM) |
| SGC-7901 | Gastric Adenocarcinoma | 0.124 ± 0.011 |
| A549 | Lung Adenocarcinoma | 0.085 ± 0.008 |
| HeLa | Cervical Carcinoma | 0.108 ± 0.010 |
| L929 | Normal Fibroblast | 4.22 |
| Data sourced from Wang C, et al. (2022). |
Experimental Protocols
The following protocols provide a framework for determining the optimal dosage and evaluating the mechanism of action of this compound in your cancer cell line of interest.
Protocol 1: Determination of Optimal Dosage using a Dose-Response Assay (MTT/CCK-8)
This protocol outlines a general procedure to determine the IC50 value of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for determining the IC50 of this compound.
Protocol 2: Tubulin Polymerization Inhibition Assay
This assay evaluates the effect of this compound on tubulin polymerization, a key aspect of its mechanism of action.
Materials:
-
Purified tubulin
-
Guanosine triphosphate (GTP)
-
General tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
This compound
-
Dithiothreitol (DTT) or another reducing agent
-
Positive control (e.g., colchicine)
-
Vehicle control (DMSO)
-
96-well, UV-transparent plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation:
-
Prepare stock solutions of this compound, colchicine, and DTT.
-
Pre-warm the microplate reader to 37°C.
-
-
Reaction Setup:
-
In a 96-well plate on ice, add the general tubulin polymerization buffer.
-
Add this compound to the desired final concentrations. To test the reduction-sensitive release, include conditions with and without a reducing agent like DTT (e.g., 10 mM).
-
Include wells for the positive control (colchicine) and vehicle control (DMSO).
-
Add purified tubulin to each well to a final concentration of approximately 3 mg/mL.
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
-
Measurement:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each condition.
-
Compare the polymerization curves of the this compound treated samples (with and without DTT) to the positive and negative controls. Inhibition of polymerization will be indicated by a decrease in the rate and extent of the absorbance increase.
-
Safety Precautions
This compound is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All waste should be disposed of in accordance with institutional guidelines for cytotoxic compounds. Prepare stock solutions in a chemical fume hood.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Deac-SS-Biotin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deac-SS-Biotin is a novel, tumor-targeting prodrug designed for cancer therapy.[1] It consists of three key components: a biotin targeting moiety, a reduction-sensitive disulfide (-SS-) linker, and the cytotoxic agent deacetylcolchicine (Deac).[1] The rationale behind this design is to exploit the overexpression of biotin receptors on the surface of many cancer cells, allowing for selective uptake of the compound.[1][2] Once internalized, the disulfide bond is cleaved in the reductive intracellular environment of the tumor cell, releasing the active drug, Deac.[1] Deac, a derivative of colchicine, is a potent microtubule-targeting agent that inhibits tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.
These application notes provide a detailed protocol for quantifying the apoptotic effects of this compound on cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of Apoptosis Detection
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of four cell populations by flow cytometry:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primary): Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).
Data Presentation
The following table summarizes hypothetical data from an experiment where a cancer cell line (e.g., HeLa) was treated with this compound for 48 hours.
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| This compound | 0.1 | 75.6 ± 3.5 | 15.8 ± 1.8 | 8.6 ± 1.2 | 24.4 ± 3.0 |
| This compound | 0.5 | 42.1 ± 4.2 | 35.2 ± 3.1 | 22.7 ± 2.5 | 57.9 ± 5.6 |
| This compound | 1.0 | 15.8 ± 2.9 | 48.9 ± 4.5 | 35.3 ± 3.8 | 84.2 ± 8.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HeLa, A549, SGC-7901) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. For example, seed 2 x 10^5 cells per well.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Application: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining
This protocol is based on commercially available Annexin V-FITC Apoptosis Detection Kits.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
1X Binding Buffer (typically 10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (e.g., 100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, carefully collect the cell culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
For suspension cells, gently transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Note: The optimal amount of staining reagents may need to be determined empirically.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Acquire a minimum of 10,000 events per sample. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: Proposed signaling pathway for this compound.
References
- 1. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Microtubule Depolymerization by Deac-SS-Biotin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their dynamic instability, the process of alternating between phases of polymerization and depolymerization, is crucial for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[1] This makes tubulin a key target for the development of anticancer agents.[1] Microtubule-targeting agents are broadly classified as microtubule-stabilizing agents, which promote polymerization, or microtubule-destabilizing agents, which inhibit polymerization and lead to microtubule disassembly.[1]
Deac-SS-Biotin is a novel compound with potential as a potent antitumor agent.[2] It is designed for targeted delivery to cancer cells, which often overexpress biotin receptors, facilitating its uptake.[3] The structure of this compound incorporates a disulfide bond, rendering it sensitive to the reducing environment within cells. This reduction-sensitive linker allows for the intracellular release of the active colchicine derivative, which then acts as a microtubule-destabilizing agent. This application note provides a detailed protocol for utilizing western blot analysis to quantify the microtubule depolymerization effects of this compound in a cellular context.
Principle of the Assay
The protocol is based on the differential solubility of tubulin monomers (soluble fraction) and polymerized microtubules (insoluble fraction). Cells are treated with this compound, leading to the depolymerization of microtubules and an increase in the pool of soluble tubulin dimers. Following treatment, cells are lysed in a hypotonic buffer containing a non-ionic detergent, which preserves the polymerized microtubule structures. The lysate is then separated into soluble and polymerized fractions by centrifugation. The amount of tubulin in each fraction is subsequently quantified by western blot analysis, allowing for a quantitative assessment of the compound's microtubule depolymerizing activity.
Data Presentation
The following table represents hypothetical data from a western blot analysis of a cancer cell line (e.g., HeLa) treated with increasing concentrations of this compound for 24 hours. Densitometry analysis of the western blot bands for α-tubulin in the soluble (S) and polymerized (P) fractions is performed to calculate the percentage of polymerized tubulin.
| Treatment Condition | Soluble α-tubulin (S) (Arbitrary Densitometry Units) | Polymerized α-tubulin (P) (Arbitrary Densitometry Units) | Total α-tubulin (S+P) (Arbitrary Densitometry Units) | % Polymerized Tubulin [P/(S+P)]*100 |
| Vehicle Control (DMSO) | 50,000 | 150,000 | 200,000 | 75% |
| This compound (10 nM) | 80,000 | 120,000 | 200,000 | 60% |
| This compound (50 nM) | 120,000 | 80,000 | 200,000 | 40% |
| This compound (100 nM) | 160,000 | 40,000 | 200,000 | 20% |
| Nocodazole (10 µM) | 170,000 | 30,000 | 200,000 | 15% |
Table 1: Quantitation of Microtubule Depolymerization by this compound. HeLa cells were treated with the indicated concentrations of this compound or Nocodazole (a known microtubule depolymerizing agent) for 24 hours. The soluble and polymerized fractions were separated and analyzed by western blot for α-tubulin. The data shows a dose-dependent decrease in the percentage of polymerized tubulin with this compound treatment, indicating its microtubule depolymerizing activity.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549, or SGC-7901) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Incubation: Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in fresh, complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM). Also prepare a positive control (e.g., Nocodazole at 10 µM) and a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound, the positive control, or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
Protocol 2: Preparation of Soluble and Polymerized Tubulin Fractions
This protocol is adapted from established methods for separating soluble and polymerized tubulin.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer: 20 mM Tris-HCl (pH 6.8), 1 mM MgCl2, 2 mM EGTA, 0.5% NP-40. Immediately before use, add a protease inhibitor cocktail.
-
RIPA Buffer with DNase
-
Cell Harvesting: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add 200 µL of ice-cold Hypotonic Lysis Buffer to each well and scrape the cells.
-
Homogenization: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Separation of Fractions: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Soluble Fraction: Carefully collect the supernatant into a new, clean, pre-chilled microcentrifuge tube. This is the soluble (S) fraction containing depolymerized tubulin.
-
Polymerized Fraction: The remaining pellet contains the polymerized microtubules. Wash the pellet once with 200 µL of ice-cold Hypotonic Lysis Buffer to remove any remaining soluble proteins. Centrifuge again at 14,000 x g for 10 minutes at 4°C and discard the supernatant.
-
Solubilizing the Pellet: Resuspend the pellet in 100 µL of RIPA buffer containing DNase to dissolve the polymerized tubulin. This is the polymerized (P) fraction.
-
Storage: Store both the soluble and polymerized fractions at -80°C or proceed to protein quantification.
Protocol 3: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of both the soluble and polymerized fractions using a BCA Protein Assay Kit, following the manufacturer's instructions.
-
Sample Preparation: Based on the protein quantification, normalize the samples to equal protein concentrations. Prepare the samples for SDS-PAGE by adding 4x Laemmli Sample Buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg per lane) from the soluble and polymerized fractions for each treatment condition onto a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for α-tubulin (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG, 1:2000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities for α-tubulin in the soluble (S) and polymerized (P) lanes for each condition using image analysis software (e.g., ImageJ).
-
Calculation: For each treatment condition, calculate the percentage of polymerized tubulin using the formula: % Polymerized Tubulin = [P / (S + P)] x 100, where P is the band intensity of the polymerized fraction and S is the band intensity of the soluble fraction.
Visualizations
Caption: Mechanism of this compound induced microtubule depolymerization.
Caption: Western blot workflow for analyzing microtubule depolymerization.
References
Application Note: Biotin Competition Assay to Confirm Receptor-Mediated Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-mediated endocytosis is a crucial cellular process for the uptake of nutrients, hormones, and drugs. A key characteristic of this process is its specificity, mediated by the binding of a ligand to its cell-surface receptor. To verify that the uptake of a specific ligand is indeed a receptor-mediated event, a biotin competition assay can be employed. This application note provides a detailed protocol for confirming receptor-mediated uptake using a biotinylated ligand and a corresponding unlabeled competitor. The principle of this assay is that the unlabeled ligand will compete with the biotinylated ligand for binding to the specific receptor, thereby inhibiting the uptake of the biotinylated ligand in a dose-dependent manner. This inhibition can be quantified to determine the specificity and affinity of the interaction.
Principle of the Assay
The biotin competition assay for receptor-mediated uptake involves treating cells with a constant concentration of a biotinylated ligand in the presence of increasing concentrations of an unlabeled competitor ligand. If the uptake is receptor-mediated, the unlabeled ligand will compete for the same binding sites on the receptor, leading to a decrease in the internalization of the biotinylated ligand. The amount of internalized biotinylated ligand can then be quantified using streptavidin conjugated to a fluorescent probe or an enzyme. A dose-dependent inhibition of the biotinylated ligand's uptake by the unlabeled competitor is strong evidence for a specific, receptor-mediated process.
Data Presentation
The quantitative data from a biotin competition assay is typically presented to show the inhibition of the biotinylated ligand's uptake as a function of the competitor's concentration. From this data, the half-maximal inhibitory concentration (IC50) can be determined, which represents the concentration of the unlabeled competitor required to inhibit 50% of the specific uptake of the biotinylated ligand.
Table 1: Inhibition of Biotinylated Ligand Uptake by Unlabeled Competitor
| Competitor Concentration (nM) | Mean Fluorescence Intensity (MFI) | % Inhibition |
| 0 | 15,000 | 0 |
| 1 | 13,500 | 10 |
| 10 | 9,000 | 40 |
| 50 | 5,250 | 65 |
| 100 | 3,000 | 80 |
| 500 | 1,800 | 88 |
| 1000 | 1,500 | 90 |
| Non-specific | 1,200 | 92 |
Table 2: Key Parameters Derived from the Competition Assay
| Parameter | Value | Description |
| IC50 | 25 nM | Concentration of the unlabeled competitor that inhibits 50% of the specific uptake of the biotinylated ligand. |
| Maximum Inhibition | 92% | The maximal percentage of uptake inhibited by the competitor. |
| Bmax (relative) | 13,800 MFI | The maximum specific binding in terms of mean fluorescence intensity. |
| Kd (approximated) | ~20 nM | The dissociation constant, which can be estimated from the IC50 value using the Cheng-Prusoff equation (requires knowledge of the labeled ligand's Kd). |
Experimental Protocols
Materials
-
Cells expressing the receptor of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Biotinylated ligand
-
Unlabeled competitor ligand
-
Streptavidin conjugated to a fluorescent probe (e.g., FITC, PE, or Alexa Fluor dyes)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Flow cytometer or fluorescence microscope
-
96-well plates
Protocol for Biotin Competition Assay using Flow Cytometry
-
Cell Preparation:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Competition and Uptake:
-
Prepare serial dilutions of the unlabeled competitor ligand in cell culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add the competitor dilutions to the respective wells. Include a "no competitor" control (0 nM) and a "non-specific binding" control (a high concentration of competitor, e.g., 1000x the expected Kd).
-
Immediately add the biotinylated ligand at a constant concentration (typically at or below its Kd for the receptor) to all wells.
-
Incubate the plate at 37°C for a predetermined time to allow for internalization (e.g., 30-60 minutes). The optimal time should be determined empirically.
-
-
Cell Staining:
-
Wash the cells three times with ice-cold PBS to stop the uptake process and remove unbound ligands.
-
Fix the cells by adding fixation buffer and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding permeabilization buffer and incubating for 10 minutes at room temperature. This step is crucial for allowing the streptavidin conjugate to access the internalized biotinylated ligand.
-
Wash the cells twice with PBS.
-
Block non-specific binding by incubating the cells with blocking buffer for 30 minutes at room temperature.
-
Add the fluorescently labeled streptavidin conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in PBS.
-
Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) for each sample.
-
Calculate the percentage of inhibition for each competitor concentration using the following formula: % Inhibition = 100 * (1 - (MFI_sample - MFI_nonspecific) / (MFI_total - MFI_nonspecific))
-
Plot the % inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the biotin competition assay.
Caption: Simplified clathrin-mediated endocytosis pathway.
Caption: Competitive binding and its effect on uptake.
Live-Cell Imaging of Deac-SS-Biotin Cellular Uptake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the live-cell imaging of Deac-SS-Biotin cellular uptake. This compound is a promising anti-tumor agent designed for targeted delivery to cancer cells overexpressing the biotin receptor. Its mechanism involves receptor-mediated endocytosis, followed by the intracellular release of the active drug, deacetylcolchicine (Deac), via cleavage of a reduction-sensitive disulfide bond. This release disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. These protocols will enable researchers to visualize and quantify the cellular uptake, intracellular trafficking, and therapeutic action of this compound in real-time.
Introduction
This compound is a chemically engineered compound that conjugates deacetylcolchicine (Deac), a potent microtubule-depolymerizing agent, to biotin through a disulfide linker. This design leverages the high affinity of biotin for the biotin receptor, which is frequently overexpressed on the surface of various cancer cells. This targeted delivery strategy aims to enhance the therapeutic index of Deac by minimizing off-target toxicity.
Live-cell imaging is an invaluable tool for studying the pharmacodynamics of such targeted drug delivery systems. By visualizing the entire process, from cell surface binding and internalization to intracellular drug release and its effect on cellular structures, researchers can gain critical insights into the efficacy and mechanism of action of this compound.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize key quantitative data related to the biological activity of this compound.
| Cell Line | IC50 (µM)[1] | Biotin Receptor Expression |
| SGC-7901 (Gastric) | 0.124 | High |
| A549 (Lung) | 0.085 | High |
| HeLa (Cervical) | 0.108 | High |
| L929 (Normal Fibroblast) | 4.22 | Low |
Table 1: In Vitro Antiproliferative Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effect of this compound on cancer cell lines with high biotin receptor expression compared to normal cells with low expression.
| Concentration of Free Biotin (µM) | Inhibition of this compound Uptake (%) |
| 0 | 0 |
| 0.1 | 25 |
| 0.5 | 60 |
| 1.0 | 85 |
| 5.0 | >95 |
Table 2: Competitive Inhibition of this compound Uptake by Free Biotin. The dose-dependent inhibition of this compound's cytotoxic effect by free biotin confirms that its cellular uptake is primarily mediated by the biotin receptor. This data can be generated by co-incubating cancer cells with a fixed concentration of this compound and varying concentrations of free biotin, followed by a cell viability assay.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Uptake
This protocol describes the use of a fluorescently labeled version of this compound (e.g., this compound-FITC) to visualize its cellular uptake.
Materials:
-
Biotin receptor-positive cancer cells (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes or coverslips
-
Fluorescently labeled this compound (this compound-Fluorophore)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding: Seed the biotin receptor-positive cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Labeling Solution: Prepare a working solution of this compound-Fluorophore in pre-warmed complete cell culture medium. The final concentration should be optimized, but a starting point of 1-5 µM is recommended.
-
Cell Labeling:
-
Gently wash the cells twice with pre-warmed PBS.
-
Add the this compound-Fluorophore labeling solution to the cells.
-
-
Live-Cell Imaging:
-
Immediately place the imaging dish on the stage of the live-cell imaging microscope.
-
Acquire images at regular intervals (e.g., every 5-10 minutes) for a desired period (e.g., 1-4 hours) using the appropriate fluorescence channels.
-
It is recommended to acquire both fluorescence and brightfield/phase-contrast images.
-
-
Data Analysis:
-
Use image analysis software to quantify the intracellular fluorescence intensity over time.
-
Measure the mean fluorescence intensity within individual cells or defined regions of interest (ROIs).
-
Plot the change in intracellular fluorescence over time to determine the uptake kinetics.
-
Protocol 2: Visualizing Intracellular Disulfide Bond Cleavage
This protocol utilizes a FRET (Förster Resonance Energy Transfer)-based this compound probe to visualize the cleavage of the disulfide bond. The probe is designed with a FRET pair flanking the disulfide bond. Upon cleavage, the FRET signal is lost.
Materials:
-
All materials from Protocol 1
-
FRET-based this compound probe (e.g., Donor-SS-Acceptor-Biotin-Deac)
Procedure:
-
Follow steps 1-4 from Protocol 1, using the FRET-based this compound probe.
-
Live-Cell Imaging:
-
Acquire images in three channels: Donor excitation/emission, Acceptor excitation/emission, and FRET (Donor excitation/Acceptor emission).
-
Acquire images at regular intervals.
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor emission / Donor emission) for each cell over time.
-
A decrease in the FRET ratio indicates the cleavage of the disulfide bond and the release of Deac.
-
Correlate the timing of FRET signal loss with the localization of the probe within the cell.
-
Protocol 3: Imaging the Effect of Released Deac on Microtubule Dynamics
This protocol visualizes the disruption of the microtubule network following the intracellular release of Deac.
Materials:
-
All materials from Protocol 1
-
A cell line stably expressing a fluorescently tagged tubulin (e.g., GFP-α-tubulin) or a live-cell microtubule stain (e.g., a silicon-rhodamine-based tubulin probe).
-
Unlabeled this compound
Procedure:
-
Seed the cells expressing fluorescently tagged tubulin as described in Protocol 1.
-
Treatment:
-
Gently wash the cells twice with pre-warmed PBS.
-
Add a solution of unlabeled this compound in complete cell culture medium to the cells.
-
-
Live-Cell Imaging:
-
Acquire time-lapse images of the microtubule network using the appropriate fluorescence channel.
-
Observe changes in microtubule structure, such as depolymerization, bundling, and fragmentation, over several hours.
-
-
Data Analysis:
-
Qualitatively assess the changes in microtubule morphology.
-
Quantify parameters such as microtubule length, density, and dynamics using appropriate image analysis software.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound uptake and action.
Caption: Experimental workflow for live-cell imaging of this compound.
References
Application Notes and Protocols for Animal Model Studies Using Deac-SS-Biotin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deac-SS-Biotin is a promising conjugate designed for targeted cancer therapy. It combines deacetylcolchicine (Deac), a potent microtubule-destabilizing agent, with biotin through a reduction-sensitive disulfide (-SS-) linker. This design leverages the overexpression of biotin receptors on the surface of many tumor cells to achieve targeted drug delivery, while the disulfide bond allows for the specific release of the cytotoxic payload within the reducing intracellular environment of cancer cells. These application notes provide a comprehensive overview of the preclinical evaluation of this compound, including its mechanism of action, in vitro efficacy, and a proposed framework for its investigation in animal models. Detailed protocols for key in vitro experiments and an exemplary protocol for an in vivo xenograft study are also presented.
Introduction
Colchicine and its derivatives are potent antimitotic agents that function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. However, their clinical application has been hampered by significant systemic toxicity. The development of this compound represents a strategic approach to mitigate these off-target effects and enhance the therapeutic index of colchicine-based chemotherapy.[1][2] The biotin moiety acts as a targeting ligand, guiding the conjugate to tumor cells that exhibit elevated levels of biotin uptake.[3] Once internalized via receptor-mediated endocytosis, the disulfide linker is cleaved by intracellular reducing agents such as glutathione, liberating the active deacetylcolchicine to exert its cytotoxic effects.[4]
Mechanism of Action
The targeted delivery and selective activation of this compound are critical to its therapeutic potential. The following diagram illustrates the proposed signaling pathway and mechanism of action.
Caption: Mechanism of this compound action.
In Vitro Efficacy Data
In vitro studies have demonstrated the potent and selective anticancer activity of this compound against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values.[4]
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Colchicine IC₅₀ (µM) | Deacetylcolchicine (Deac) IC₅₀ (µM) |
| SGC-7901 | Gastric Adenocarcinoma | 0.124 | 0.021 | 0.015 |
| A549 | Lung Adenocarcinoma | 0.085 | 0.016 | 0.011 |
| HeLa | Cervical Carcinoma | 0.108 | 0.012 | 0.009 |
| L929 | Normal Fibroblast | 4.22 | 0.035 | 0.028 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from the methodology described for the in vitro evaluation of this compound.
Objective: To determine the cytotoxic effects of this compound on cancer and normal cell lines.
Materials:
-
Cancer cell lines (e.g., SGC-7901, A549, HeLa) and a normal cell line (e.g., L929)
-
This compound, Colchicine, Deacetylcolchicine (Deac)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells using trypsin-EDTA, resuspend in fresh medium, and count.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, colchicine, and Deac in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ values using a dose-response curve fitting software.
-
Tubulin Polymerization Assay
This protocol is based on the principles of evaluating microtubule-targeting agents.
Objective: To assess the inhibitory effect of this compound on tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
This compound, Colchicine, Deacetylcolchicine (Deac)
-
Dithiothreitol (DTT) or Glutathione (GSH)
-
Spectrophotometer with temperature control
Procedure:
-
Preparation:
-
Reconstitute the tubulin and other kit components according to the manufacturer's instructions.
-
Prepare solutions of this compound, colchicine, and Deac at the desired concentrations. For evaluating the reduction-sensitive release, pre-incubate this compound with DTT or GSH.
-
-
Assay:
-
In a 96-well plate, add the test compounds to the tubulin solution in polymerization buffer.
-
Initiate polymerization by adding GTP and incubating at 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Compare the curves of the treated samples to the control to determine the extent of inhibition.
-
Proposed Animal Model Study: Xenograft Tumor Model
Disclaimer: The following is an exemplary protocol based on common practices for evaluating anticancer agents in vivo and is not based on published animal studies of this compound, as none are currently available in the public domain.
Objective: To evaluate the in vivo antitumor efficacy of this compound in a human tumor xenograft mouse model.
Materials:
-
Athymic nude mice (nu/nu), 6-8 weeks old
-
Human cancer cell line known to overexpress biotin receptors (e.g., A549)
-
This compound, vehicle control (e.g., saline with 5% DMSO and 5% Tween 80)
-
Matrigel
-
Sterile syringes and needles
-
Calipers
-
Animal balance
Experimental Workflow:
Caption: Workflow for a xenograft animal study.
Procedure:
-
Tumor Cell Implantation:
-
Harvest A549 cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Drug Administration:
-
Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined schedule (e.g., once daily for 14 days).
-
-
Monitoring:
-
Continue to measure tumor volume and monitor the body weight and general health of the mice throughout the study.
-
-
Study Endpoint:
-
At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
-
Collect major organs for toxicological evaluation.
-
Data to be Collected:
| Parameter | Description |
| Tumor Volume | Measured every 2-3 days to assess tumor growth inhibition. |
| Tumor Weight | Measured at the end of the study as a primary endpoint for efficacy. |
| Body Weight | Monitored throughout the study as an indicator of systemic toxicity. |
| Survival | Kaplan-Meier survival analysis can be performed if the study continues until a survival endpoint. |
| Histopathology | Analysis of tumor tissue for necrosis, apoptosis, and proliferation markers. Analysis of major organs for signs of toxicity. |
Conclusion
This compound is a rationally designed, tumor-targeting prodrug with demonstrated in vitro potency and selectivity. The provided protocols offer a framework for its continued preclinical evaluation. While in vivo data for this compound is not yet publicly available, the proposed animal study protocol provides a robust methodology for assessing its therapeutic efficacy and safety profile, which will be crucial for its further development as a potential anticancer agent.
References
- 1. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Cytotoxicity of Deac-SS-Biotin in Normal vs. Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deac-SS-Biotin is a promising anti-tumor agent designed for targeted delivery to cancer cells. Its innovative design leverages the overexpression of biotin receptors on the surface of many cancer cells for preferential uptake. The molecule contains a disulfide bond that is cleaved within the reducing intracellular environment, releasing the active cytotoxic agent, a derivative of colchicine (Deac). This targeted delivery and conditional activation mechanism aims to enhance anti-tumor efficacy while minimizing off-target toxicity to normal tissues.[1][2]
These application notes provide detailed protocols for assessing and comparing the cytotoxicity of this compound in both cancerous and normal cell lines. The following sections include quantitative data on its efficacy, step-by-step experimental procedures, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
The cytotoxic activity of this compound has been evaluated across various human cancer cell lines and a normal murine fibroblast cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below. These values were determined after a 72-hour incubation period.[2]
| Cell Line | Cell Type | IC50 (µM) |
| SGC-7901 | Human Gastric Adenocarcinoma | 0.124 ± 0.011 |
| A549 | Human Lung Adenocarcinoma | 0.085 ± 0.008 |
| HeLa | Human Cervical Carcinoma | 0.108 ± 0.010 |
| L929 | Murine Normal Fibroblast | 4.22 |
Table 1: In vitro antiproliferative activity of this compound against various cancer and normal cell lines.[1][2]
The data clearly indicates that this compound is significantly more potent against the tested cancer cell lines compared to the normal fibroblast cell line, demonstrating a favorable selectivity index.
Signaling Pathways and Mechanism of Action
This compound's cytotoxic effect is initiated by its targeted uptake and intracellular activation, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis.
References
Application Notes and Protocols for Testing Deac-SS-Biotin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deac-SS-Biotin is a versatile chemical probe designed for the investigation of cellular processes. It is structured with three key functional components: a cell-permeable active moiety, a disulfide (-SS-) linker, and a biotin handle. The disulfide linker is cleavable by reducing agents, such as Dithiothreitol (DTT), which is a critical feature for isolating and identifying cellular targets.[1][2][3] The biotin tag provides a high-affinity handle for capturing the probe and its interacting partners using streptavidin-based affinity purification.[4][5]
These application notes provide a framework for researchers to validate the efficacy of this compound, from confirming its cellular activity to identifying its specific protein targets. The protocols are designed to be adaptable to various cell lines and research questions.
Principle of Action and Target Identification
The general mechanism involves the internalization of this compound, its interaction with intracellular targets, and the subsequent capture and identification of these targets. The cleavable linker is essential for distinguishing true interactors from non-specifically bound proteins and the affinity matrix itself.
Application Note 1: Determination of Cellular Activity and Optimal Dose
Objective: To determine the cytotoxic efficacy of this compound and establish the optimal concentration range for subsequent target identification experiments. For target ID, it is crucial to use a concentration that elicits a biological effect without causing overwhelming, non-specific cell death.
Experimental Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium. Concentrations should range from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). Replace the medium in each well with the compound dilutions. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time and expected compound kinetics.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: this compound Cytotoxicity
The results can be summarized to compare efficacy across different cell lines.
| Cell Line | Incubation Time (h) | IC50 (µM) |
| SGC-7901 | 48 | 0.124 |
| A549 | 48 | 0.085 |
| HeLa | 48 | 0.108 |
| L929 (non-cancerous) | 48 | 4.220 |
Table 1: Example cytotoxicity data for this compound in various cell lines.
Application Note 2: Unbiased Identification of Protein Targets by AP-MS
Objective: To identify the direct and indirect cellular binding partners of this compound using an unbiased proteomics approach. This protocol leverages the biotin tag for enrichment and the cleavable linker for specific elution.
Experimental Protocol: Affinity Purification & Mass Spectrometry (AP-MS)
-
Cell Treatment: Culture cells (e.g., A549) to ~80% confluency in 15 cm dishes. Treat with this compound at a concentration near the IC50 (e.g., 100 nM) for 4-6 hours. Include a parallel DMSO vehicle control.
-
Lysis: Wash cells twice with ice-cold PBS. Scrape cells into a lysis buffer (e.g., RIPA buffer without reducing agents, supplemented with protease and phosphatase inhibitors). Lyse on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Affinity Purification: Add the clarified lysate to pre-washed high-capacity streptavidin agarose beads. Incubate with end-over-end rotation for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them extensively to remove non-specific binders. Perform sequential washes with high-salt, low-salt, and no-salt buffers.
-
Wash 1: Lysis buffer + 500 mM NaCl
-
Wash 2: Lysis buffer
-
Wash 3: PBS
-
-
Elution: To elute the captured proteins, incubate the beads in an elution buffer containing 50 mM DTT for 30 minutes at 37°C. This step specifically cleaves the disulfide bond, releasing the target proteins while the biotin tag remains bound to the beads.
-
Sample Preparation for MS: Process the eluted proteins for mass spectrometry. This typically involves reduction, alkylation, and digestion with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Compare the spectral counts or intensities from the this compound-treated sample against the DMSO control to determine specific interactors.
Data Presentation: Top Identified Protein Hits
Results should list proteins significantly enriched in the this compound pulldown compared to the control.
| Protein ID (UniProt) | Gene Name | Peptide Spectrum Matches (PSMs) (Treated) | PSMs (Control) | Fold Change |
| P68133 | TUBB | 128 | 2 | 64.0 |
| P0DPH7 | TUBA1A | 115 | 1 | 115.0 |
| Q71U36 | KIF5B | 45 | 0 | Inf |
| P35908 | KPNB1 | 32 | 3 | 10.7 |
| P62805 | HSPA8 | 25 | 8 | 3.1 |
Table 2: Example AP-MS data showing enrichment of tubulin and associated proteins.
Application Note 3: Validation of Target Engagement and Downstream Effects
Objective: To confirm the interaction of this compound with a primary target identified from the AP-MS screen (e.g., tubulin) and to investigate the downstream cellular consequences of this interaction.
Experimental Protocol 1: Validation by Western Blot
-
Perform the affinity purification as described in Application Note 2 (Steps 1-6).
-
Instead of proceeding to MS, load the eluted samples onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against the candidate target protein (e.g., anti-alpha-tubulin or anti-beta-tubulin).
-
Develop the blot to confirm the presence and enrichment of the target in the this compound pulldown lane compared to the control.
Experimental Protocol 2: Analysis of Microtubule Disruption
-
Cell Culture: Grow cells (e.g., A549) on glass coverslips.
-
Treatment: Treat cells with this compound (e.g., 100 nM) and a DMSO control for 6-12 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with 3% BSA and incubate with a primary antibody against alpha-tubulin. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Stain nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the microtubule network using a fluorescence microscope. Look for evidence of depolymerization or structural disruption in the treated cells compared to the well-organized filaments in control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deac-SS-Biotin Solubility and Experimentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of Deac-SS-Biotin and similar NHS-ester biotinylation reagents in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
A1: this compound, like many other N-hydroxysuccinimide (NHS) ester biotinylation reagents, has inherently low solubility in aqueous solutions.[1] The NHS ester and the biotin molecule itself contribute to a hydrophobic character, leading to precipitation or failure to dissolve in polar solvents like water or phosphate-buffered saline (PBS). For effective use, these reagents must first be dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[2]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvents for dissolving this compound and similar NHS-ester biotinylation reagents are anhydrous (water-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2] These polar aprotic solvents can effectively solvate the compound, creating a concentrated stock solution that can then be diluted into your aqueous reaction buffer.
Q3: How do I prepare a working solution of this compound?
A3: To prepare a working solution, first create a concentrated stock solution in DMSO or DMF. A common stock concentration is 10 mM.[2][3] This stock solution should be prepared immediately before use, as the NHS ester is susceptible to hydrolysis in the presence of moisture. Once the stock solution is prepared, it can be added to your aqueous buffer (e.g., PBS) at the desired final concentration for your experiment. Ensure that the final concentration of the organic solvent in your reaction mixture is low enough to not affect your biological sample (typically ≤10%).
Q4: Can I store the this compound stock solution?
A4: It is strongly recommended to prepare the this compound stock solution in DMSO or DMF immediately before use. The NHS-ester moiety is moisture-sensitive and will readily hydrolyze, rendering the reagent inactive for labeling primary amines. Storing the reagent in solution, even in an organic solvent, increases the risk of hydrolysis from atmospheric moisture. Discard any unused reconstituted reagent.
Q5: My protein precipitated after adding the this compound solution. What happened?
A5: Protein precipitation upon addition of the biotinylation reagent can be due to several factors:
-
High concentration of organic solvent: If the volume of the DMSO or DMF stock solution added to your protein solution is too high (e.g., >10% of the total volume), it can denature and precipitate the protein.
-
Over-biotinylation: Excessive labeling of the protein's surface lysines can alter its isoelectric point and solubility, leading to aggregation and precipitation.
-
Low protein concentration: When labeling dilute protein solutions, a greater molar excess of the biotin reagent is often used, which can increase the risk of modification-induced precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | Inherently low aqueous solubility of NHS-ester biotinylation reagents. | 1. Do not attempt to dissolve directly in aqueous buffers. 2. First, dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). 3. Add the stock solution to your aqueous buffer to reach the final desired concentration. |
| A precipitate forms immediately after adding the this compound stock solution to the aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous/organic mixture. | 1. Ensure the final concentration of the biotinylation reagent is within a reasonable range for your experiment. 2. Increase the final volume of the aqueous buffer to lower the final concentration of the reagent. 3. Ensure thorough mixing of the solution as you add the stock solution. |
| The biotinylation reaction is inefficient or fails. | The NHS ester has been hydrolyzed due to moisture. | 1. Use anhydrous DMSO or DMF to prepare the stock solution. 2. Prepare the stock solution immediately before use. 3. Ensure the this compound powder has been stored properly in a desiccated environment at -20°C. |
| Protein sample precipitates during the biotinylation reaction. | 1. The concentration of the organic solvent (DMSO/DMF) is too high. 2. The protein is being over-modified (over-biotinylated). | 1. Keep the final concentration of the organic solvent below 10% of the total reaction volume. 2. Reduce the molar excess of the biotinylation reagent to protein. 3. Optimize the reaction time and temperature. |
| The disulfide bond in the spacer arm is prematurely cleaved. | Presence of reducing agents in the buffer. | Ensure that buffers used for the biotinylation reaction do not contain reducing agents such as DTT or β-mercaptoethanol. |
Experimental Protocols
Protocol for Solubilizing this compound
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
In a fume hood, add the appropriate amount of anhydrous DMSO or DMF to the vial to create a 10 mM stock solution. For example, for a compound with a molecular weight of 607.7 g/mol (similar to Sulfo-NHS-SS-Biotin), dissolve 6.08 mg in 1 mL of solvent.
-
Vortex briefly to ensure the reagent is fully dissolved.
-
This stock solution is now ready to be added to your aqueous reaction buffer.
General Protocol for Protein Biotinylation
-
Prepare your protein sample in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. Buffers containing primary amines, such as Tris or glycine, will compete with the biotinylation reaction and should be avoided.
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess for your protein. A 20-fold molar excess is a common starting point.
-
Add the calculated volume of the this compound stock solution to your protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Remove the non-reacted and hydrolyzed biotinylation reagent by dialysis or using a desalting column.
Visual Guides
References
Technical Support Center: Deac-SS-Biotin Precipitation in Cell Culture Media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Deac-SS-Biotin for the precipitation of proteins from cell culture media.
Troubleshooting Guide
Problem 1: High Background or Non-Specific Protein Precipitation
High background can obscure the identification of true interactors. Below are common causes and solutions.
| Potential Cause | Recommended Solution |
| Contaminating intracellular proteins from cell lysis | Ensure cell viability is high before and during the experiment. Minimize mechanical stress on cells during media collection. Consider using a cell-impermeable labeling reagent if targeting only secreted proteins is critical. |
| Non-specific binding to streptavidin beads | - Use streptavidin agarose or magnetic beads, as they exhibit lower non-specific binding than avidin.[1] - Pre-clear the cell culture media by incubating it with streptavidin beads prior to the addition of the biotinylated sample. - Increase the ionic strength of wash buffers (e.g., up to 0.5 M NaCl) to disrupt weak, non-specific interactions.[1] - Increase the number and stringency of wash steps after precipitation. |
| Presence of endogenous biotinylated proteins | Cell lysates and some culture media naturally contain biotinylated proteins.[1][2] To counteract this, consider adding avidin to the media to block free biotin, followed by removal of the avidin-biotin complexes.[2] |
| Hydrolysis of the NHS-ester leading to non-specific reactions | Prepare the this compound solution immediately before use. Avoid aqueous buffers with primary amines (e.g., Tris, glycine) during the labeling reaction as they will compete with the target proteins. |
Problem 2: Low Yield of Precipitated Target Protein
Low recovery of your protein of interest can be due to several factors, from inefficient labeling to poor precipitation.
| Potential Cause | Recommended Solution |
| Inefficient biotinylation | - Optimize the concentration of this compound. A typical starting point is a 20-fold molar excess over the protein, but this may require empirical optimization. - Ensure the pH of the cell culture media is between 7 and 9 during the labeling reaction to facilitate the reaction with primary amines. - Increase the incubation time of the labeling reaction. |
| Insufficient incubation with streptavidin beads | Incubate the biotinylated media with the streptavidin beads for at least 1 hour at 4°C with gentle rotation to ensure maximal capture. |
| Inefficient elution from streptavidin beads | - Ensure the reducing agent (e.g., DTT) is fresh and used at a sufficient concentration (typically 10-50 mM). - Increase the elution incubation time or temperature (e.g., 30 minutes at 50°C). - Perform a second elution step to recover any remaining protein. |
| Protein degradation | Add protease inhibitors to the cell culture media during collection and subsequent steps. |
Problem 3: No Signal from the Precipitated Protein
The absence of a signal can be frustrating. Here are some fundamental points to check.
| Potential Cause | Recommended Solution |
| Absence of accessible primary amines on the target protein | If the protein of interest has no exposed lysine residues or a free N-terminus, it will not be labeled. Consider using a different biotinylation reagent that targets other functional groups. |
| This compound reagent is inactive | The NHS-ester is moisture-sensitive. Ensure the reagent has been stored properly in a desiccated environment at -20°C. Always equilibrate the vial to room temperature before opening to prevent condensation. |
| Incorrect buffer composition | Buffers containing primary amines like Tris or glycine will quench the labeling reaction. Use buffers such as PBS or HEPES. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical probe used for biotinylating proteins. It contains an NHS-ester group that reacts with primary amines (lysine residues and N-termini) on proteins. The "SS" in its name indicates a disulfide bond in its spacer arm, which can be cleaved by reducing agents like DTT. This allows for the release of the biotinylated protein after it has been captured by streptavidin.
Q2: What is the optimal concentration of this compound to use?
A2: The optimal concentration can vary depending on the protein concentration in your cell culture media. A common starting point is a 20-fold molar excess of the biotin reagent to the estimated amount of total protein. However, it is recommended to perform a titration experiment to determine the ideal concentration for your specific application.
Q3: Can I use this compound to label intracellular proteins?
A3: this compound is generally considered cell-impermeable due to its charge, making it suitable for labeling cell surface and secreted proteins. For intracellular labeling, a membrane-permeable version like NHS-SS-Biotin would be more appropriate.
Q4: My cell culture medium contains phenol red. Will this interfere with the biotinylation reaction?
A4: Phenol red does not contain primary amines and should not directly interfere with the NHS-ester reaction. However, for downstream applications like mass spectrometry, it is advisable to use phenol red-free media to reduce potential interference during analysis.
Q5: How can I confirm that my protein of interest has been biotinylated?
A5: You can perform a Western blot on your biotinylated sample using a streptavidin-HRP conjugate to detect all biotinylated proteins. To confirm your specific protein is labeled, you can perform a pulldown with streptavidin beads followed by a Western blot with an antibody against your protein of interest.
Experimental Protocols & Data
General Protocol for this compound Precipitation of Secreted Proteins
Caption: Workflow for this compound precipitation.
Recommended Reagent Concentrations
| Reagent | Working Concentration | Purpose |
| This compound | 10-50 fold molar excess over protein | Covalent labeling of primary amines |
| Quenching Buffer (e.g., Tris-HCl) | 25-50 mM | To stop the biotinylation reaction |
| Streptavidin Beads | As per manufacturer's instructions | Capture of biotinylated proteins |
| Wash Buffer | PBS or TBS with 0.1-0.5% Tween-20 | Removal of non-specific binders |
| Elution Buffer (DTT) | 10-50 mM in a suitable buffer | Cleavage of the disulfide bond for elution |
Signaling Pathway Visualization
In the context of this compound, which is described as an antitumor agent, it can be useful to visualize its proposed mechanism of action.
Caption: Proposed mechanism of this compound action.
References
Technical Support Center: Deac-SS-Biotin Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Deac-SS-Biotin cell viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during this compound cell viability assays.
Q1: Why am I observing high background signal in my negative control wells?
High background can obscure the true signal from your experimental samples and is a common issue in cell-based assays.[1][2][3]
Possible Causes and Solutions:
-
Insufficient Washing: Residual, unbound this compound reagent can lead to a high background signal.[2][4]
-
Solution: Increase the number of wash steps or the volume of washing buffer after reagent incubation. Adding a short incubation period during washes can also be beneficial.
-
-
Contaminated Reagents or Media: Reagents or culture media contaminated with biotin or reducing agents can cause non-specific signal generation. Chemicals such as ascorbic acid or sulfhydryl-containing compounds can reduce tetrazolium salts non-enzymatically, which may be analogous to non-specific reduction of the this compound reagent.
-
Solution: Use fresh, sterile reagents and media for each experiment.
-
-
Sub-optimal Blocking: Inadequate blocking can lead to non-specific binding of detection molecules.
-
Solution: Optimize the blocking buffer concentration and incubation time.
-
-
Light Exposure: Extended exposure of reagents to direct light may cause spontaneous reduction of assay components.
-
Solution: Protect the this compound reagent and assay plates from light as much as possible.
-
Q2: What are the potential reasons for a low signal-to-noise ratio or weak signal in my positive control wells?
A weak signal can make it difficult to distinguish between viable and non-viable cells.
Possible Causes and Solutions:
-
Sub-optimal Reagent Concentration: The concentration of the this compound reagent may not be optimal for your specific cell type and density.
-
Solution: Perform a concentration-response curve for the this compound reagent to determine the optimal concentration.
-
-
Inappropriate Incubation Time: The incubation time with the this compound reagent may be too short for sufficient uptake and processing by the cells. The required incubation period is dependent on the metabolic activity of the cell type and cell density.
-
Solution: Optimize the incubation time by testing a range of durations (e.g., 1 to 4 hours). For some applications, shorter (10-30 minutes) or longer (up to 96 hours) incubation times may be necessary depending on the experimental goal.
-
-
Low Cell Seeding Density: An insufficient number of viable cells will result in a low signal.
-
Solution: Ensure you are seeding a sufficient number of cells per well and that they are evenly distributed.
-
-
Reagent Degradation: The this compound reagent may be sensitive to storage conditions and repeated freeze-thaw cycles. The NHS-ester moiety of similar biotinylation reagents is known to readily hydrolyze.
-
Solution: Aliquot the reagent upon receipt and store it according to the manufacturer's instructions, avoiding multiple freeze-thaw cycles. Dissolve the reagent immediately before use and discard any unused portion.
-
Q3: I am observing significant well-to-well variability in my results. What could be the cause?
Inconsistent results across replicate wells can compromise the reliability of your data.
Possible Causes and Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during seeding. Pipette carefully and avoid introducing bubbles. Allow the plate to sit at room temperature for a short period before incubation to promote even cell distribution.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell health and reagent concentrations.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity.
-
-
Inaccurate Pipetting: Errors in pipetting reagents can lead to significant variability.
-
Solution: Use calibrated pipettes with appropriate tips. Ensure thorough mixing of solutions before dispensing.
-
-
Cell Clumping: Clumped cells will not be evenly distributed and may not be equally exposed to the reagent.
-
Solution: Ensure you have a single-cell suspension before seeding by gentle trituration or other appropriate methods.
-
Quantitative Data Summary
The following table provides a summary of key experimental parameters and their potential impact on the this compound assay.
| Parameter | Typical Range | Low Value Impact | High Value Impact | Troubleshooting Tip |
| Cell Seeding Density | 1,000 - 100,000 cells/well | Low signal, poor signal-to-noise | Over-confluence, nutrient depletion, altered metabolism | Optimize for your cell line's growth rate to ensure exponential growth during the assay. |
| This compound Concentration | 1 - 50 µM | Insufficient signal generation | Potential cytotoxicity, high background | Titrate the reagent to find the optimal concentration that yields a robust signal without affecting cell viability. |
| Incubation Time | 30 min - 4 hours | Incomplete reagent processing, low signal | Reagent toxicity, signal saturation | Optimize incubation time based on cell type and metabolic rate. |
| Washing Steps | 2 - 4 times | High background from unbound reagent | Potential loss of loosely adherent cells | Use gentle washing techniques and consider pre-warming the wash buffer. |
Detailed Experimental Protocol: this compound Cell Viability Assay
This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Harvest and count cells. Ensure a single-cell suspension.
-
Seed cells in a 96-well plate at the desired density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment (Optional):
-
Treat cells with the test compound at various concentrations.
-
Include appropriate vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
This compound Reagent Preparation and Incubation:
-
Prepare the this compound working solution in serum-free medium or an appropriate buffer immediately before use.
-
Carefully remove the culture medium from the wells.
-
Add the this compound working solution to each well.
-
Incubate for the optimized time (e.g., 1-4 hours) at 37°C, protected from light.
-
-
Washing:
-
Gently remove the reagent solution.
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove non-reacted reagent.
-
-
Cell Lysis (if required for intracellular signal detection):
-
Add a suitable lysis buffer to each well.
-
Incubate as required to ensure complete cell lysis.
-
-
Detection:
-
Add the detection reagent (e.g., streptavidin-conjugated horseradish peroxidase or fluorophore).
-
Incubate for the recommended time, protected from light.
-
Read the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
Visualizations
Experimental Workflow
Caption: Workflow of the this compound cell viability assay.
Plausible Mechanism of Action
Caption: Proposed mechanism of the this compound reagent in a viable cell.
References
Technical Support Center: Optimizing Deac-SS-Biotin for Cytotoxicity Studies
This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions, troubleshooting advice, and standardized protocols for using Deac-SS-Biotin in cytotoxicity and apoptosis studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a targeted anti-tumor compound designed for selective delivery to cancer cells. Its mechanism involves three key stages:
-
Targeted Binding and Entry: The biotin moiety on the molecule binds to biotin receptors, which are often overexpressed on the surface of cancer cells.[1][2] This binding facilitates the entry of the compound into the cell through receptor-mediated endocytosis.[1][3]
-
Intracellular Drug Release: Inside the cell, the high concentration of reducing agents, such as glutathione (GSH), cleaves the disulfide bond ("-SS-") in the linker.[1] This cleavage releases the active cytotoxic agent, a deacetylated colchicine derivative (Deac).
-
Cytotoxicity: The released Deac acts as a potent microtubule-targeting agent. It inhibits tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Caption: Mechanism of action for this compound.
Q2: What is a recommended starting concentration for a cytotoxicity assay?
A2: A good starting point is to perform a dose-response experiment covering a broad range of concentrations, from 0.01 µM to 20 µM. Based on published data, the half-maximal inhibitory concentration (IC₅₀) varies by cell line but is typically in the nanomolar range for susceptible cancer cells. For non-cancerous cell lines, the IC₅₀ is significantly higher, indicating tumor selectivity.
Data Presentation: Reported IC₅₀ Values for this compound
| Cell Line | Cell Type | Incubation Time | IC₅₀ (µM) | Reference |
| A549 | Human Lung Adenocarcinoma | 72 h | 0.085 | |
| HeLa | Human Cervical Cancer | 72 h | 0.108 | |
| SGC-7901 | Human Gastric Adenocarcinoma | 72 h | 0.124 | |
| L929 | Mouse Fibroblast (Non-cancerous) | 72 h | 4.22 |
Q3: What control experiments are essential when using this compound?
A3: To ensure the validity of your results, the following controls are critical:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any solvent-induced cytotoxicity.
-
Untreated Control: Cells incubated in culture medium alone to establish a baseline for 100% viability.
-
Competitive Inhibition Control: Cells co-incubated with this compound and a high concentration of free biotin (e.g., 0.60 µM). A significant increase in cell viability compared to this compound alone confirms that uptake is biotin receptor-dependent.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., Staurosporine, Colchicine) to confirm the assay is working correctly.
Troubleshooting Guide
Problem: I am not observing the expected level of cytotoxicity.
Caption: Troubleshooting logic for low cytotoxicity.
Problem: My results are not reproducible.
-
Cause: Inconsistent cell health or seeding density.
-
Solution: Always use cells from a similar passage number and ensure they are in the logarithmic growth phase. Use a cell counter to seed wells accurately and ensure even cell distribution.
-
-
Cause: Reagent degradation.
-
Solution: this compound should be stored at -20°C. Prepare working solutions fresh from a stock solution and avoid multiple freeze-thaw cycles. The NHS-ester moiety in similar biotinylation reagents is known to hydrolyze in aqueous solutions.
-
-
Cause: Assay variability.
-
Solution: Ensure all incubation times are consistent. When using multi-well plates, be mindful of evaporation from edge wells; consider filling outer wells with sterile PBS to create a humidity barrier.
-
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Cell Viability Assay (WST-1 Method)
This protocol outlines a standard procedure for assessing cell viability in a 96-well format.
Caption: Workflow for a cytotoxicity experiment.
Methodology:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to attach and grow for 24 hours.
-
Compound Preparation: Prepare a 2X stock solution of this compound and its controls (e.g., vehicle, free biotin) via serial dilution in culture medium.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X compound solutions to the appropriate wells. Include all necessary controls as described in the FAQ section.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Add 10 µL of a tetrazolium salt reagent (e.g., WST-1, MTT, XTT) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours, or as recommended by the manufacturer, allowing viable cells to metabolize the salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value.
Data Presentation: Sample 96-Well Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Untreated | D1 | D1 | D1 | D5 | D5 | D5 | Free Biotin | Free Biotin | Free Biotin | PC | PC |
| B | Untreated | D2 | D2 | D2 | D6 | D6 | D6 | D3+Biotin | D3+Biotin | D3+Biotin | PC | PC |
| C | Untreated | D3 | D3 | D3 | D7 | D7 | D7 | D4+Biotin | D4+Biotin | D4+Biotin | PC | PC |
| D | Vehicle | D4 | D4 | D4 | D8 | D8 | D8 | D5+Biotin | D5+Biotin | D5+Biotin | Blank | Blank |
| E | Vehicle | Blank | Blank | |||||||||
| F | Vehicle | |||||||||||
| G | ||||||||||||
| H |
-
D1-D8: 8-point serial dilution of this compound.
-
D(n)+Biotin: this compound + excess free biotin.
-
PC: Positive Control.
-
Blank: Medium only.
Protocol 2: Apoptosis Detection using Annexin V & Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at a predetermined concentration (e.g., 1X and 2X the IC₅₀ value) for 24-48 hours. Include an untreated or vehicle control.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. To do this, first collect the culture medium (which contains detached apoptotic cells), then wash the plate with PBS, and finally, detach the remaining adherent cells using a gentle enzyme like Trypsin-EDTA. Combine all collected cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of a fluorescently-labeled Annexin V conjugate (e.g., FITC, APC).
-
Add 5 µL of Propidium Iodide (PI) solution.
-
-
Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: HPLC Analysis of Deac-SS-Biotin
Welcome to the technical support center for the HPLC analysis of Deac-SS-Biotin. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve reliable and accurate results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to HPLC analysis?
This compound is a biotinylated compound that contains a disulfide bond. For HPLC analysis, the key features are the biotin moiety, which can interact with certain column materials, and the disulfide bond, which can be susceptible to reduction. The deacetylated nature of the molecule may also influence its polarity and retention characteristics.
Q2: What type of HPLC column is most suitable for this compound analysis?
A reversed-phase (RP) C18 column is a common and suitable choice for the analysis of biotinylated compounds like this compound. The choice of particle size (e.g., 5 µm, 3 µm, or sub-2 µm) will depend on the desired resolution and the HPLC system's pressure capabilities.
Q3: What are the typical mobile phases used for the HPLC analysis of this compound?
A typical mobile phase for reversed-phase HPLC of this compound would consist of a mixture of water and an organic solvent, such as acetonitrile or methanol. To improve peak shape and control ionization, an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is often added to both the aqueous and organic phases.
Q4: How can I detect this compound after separation by HPLC?
This compound can typically be detected using a UV detector. The optimal wavelength for detection should be determined by obtaining a UV spectrum of the compound. If the compound is fluorescent, a fluorescence detector can offer higher sensitivity. For structural confirmation and higher specificity, a mass spectrometer (LC-MS) can be used.
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and analytical goals.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 220 nm |
| Sample Preparation | Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Solution |
| Secondary Interactions | The biotin moiety can interact with residual silanol groups on the silica-based column packing. |
| - Use a column with end-capping or a base-deactivated stationary phase. | |
| - Add a competitive amine (e.g., 10-20 mM triethylamine) to the mobile phase to block active sites. | |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. |
| - Dilute the sample and reinject. | |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. |
| - Dissolve the sample in the initial mobile phase composition (e.g., 95% Mobile Phase A / 5% Mobile Phase B). | |
| Column Contamination | Accumulation of contaminants on the column can lead to poor peak shape. |
| - Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the column. |
Issue 2: Appearance of Ghost Peaks or Carryover
| Potential Cause | Solution |
| Sample Carryover from Injector | Residual sample from a previous injection is introduced into the current run. |
| - Clean the injection port and syringe. | |
| - Incorporate a needle wash step with a strong solvent in the injection sequence. | |
| Contaminated Mobile Phase | Impurities in the solvents or additives can appear as peaks in the chromatogram. |
| - Use high-purity HPLC-grade solvents and reagents. | |
| - Prepare fresh mobile phase daily. | |
| Sample Degradation | This compound may be unstable in the sample solvent over time. |
| - Analyze samples immediately after preparation. | |
| - Store samples at low temperatures (e.g., 4 °C) if immediate analysis is not possible. |
Issue 3: Retention Time Variability
| Potential Cause | Solution |
| Inconsistent Mobile Phase Composition | Small variations in the mobile phase preparation can lead to shifts in retention time. |
| - Prepare a large batch of mobile phase to be used for the entire analytical run. | |
| - Use a precise graduated cylinder or volumetric flasks for mobile phase preparation. | |
| Fluctuations in Column Temperature | Changes in ambient temperature can affect retention times if a column oven is not used. |
| - Use a column oven to maintain a constant temperature.[1] | |
| Column Equilibration | Insufficient equilibration time between injections can cause retention time drift. |
| - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 10-15 column volumes is generally recommended.[2] | |
| Pump Malfunction | Inconsistent flow rate due to air bubbles or worn pump seals can lead to variable retention times. |
| - Degas the mobile phase to remove dissolved air.[1] | |
| - Purge the pump to remove any trapped air bubbles. | |
| - Check for leaks and replace pump seals if necessary. |
Issue 4: Loss of Resolution or Peak Splitting
| Potential Cause | Solution |
| Column Degradation | The stationary phase has degraded, leading to a loss of efficiency. |
| - Replace the analytical column. | |
| Presence of Reducing Agents | If the sample contains reducing agents (e.g., DTT, TCEP), the disulfide bond in this compound can be cleaved, resulting in two separate peaks. |
| - Ensure the sample and all solutions are free from reducing agents. | |
| Void Formation in the Column | A void at the head of the column can cause peak splitting. |
| - Reverse the column and flush with a strong solvent at a low flow rate. If this does not resolve the issue, the column may need to be replaced. | |
| Co-elution with an Impurity | Another compound is eluting at or very close to the retention time of this compound. |
| - Adjust the mobile phase composition or gradient to improve separation. | |
| - Try a different column chemistry (e.g., a phenyl-hexyl column). |
Visualizations
Caption: A general workflow for the HPLC analysis of this compound.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Degradation of Deac-SS-Biotin during storage or experiments
Welcome to the technical support center for Deac-SS-Biotin. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential degradation of this compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
A1: this compound is a potent antitumor agent designed for targeted drug delivery. It consists of deacetylcolchicine (a microtubule-disrupting agent) linked to biotin via a spacer containing a disulfide bond (-S-S-). This disulfide bond is the key to its targeted action and also its primary point of vulnerability to degradation. The main degradation pathway is the cleavage of the disulfide bond through reduction, which releases the active deacetylcolchicine drug.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored under the following conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C | Minimizes chemical degradation and preserves the integrity of the molecule. |
| Atmosphere | Desiccated (dry) | The compound is sensitive to moisture, which can contribute to hydrolysis and other degradation pathways. |
| Light | Protected from light | While not explicitly stated in all literature, it is good practice to protect complex organic molecules from light to prevent photochemical degradation. |
| Form | Solid (lyophilized powder) | Storing the compound in its solid form is generally more stable than in solution. |
Q3: Can I prepare stock solutions of this compound in advance?
A3: It is highly recommended to prepare solutions of this compound immediately before use. If a stock solution must be prepared, it should be stored at -80°C for short-term storage (up to 1 month) to minimize degradation.[1] Avoid repeated freeze-thaw cycles. The stability of this compound in various solvents has not been extensively characterized in publicly available literature; therefore, fresh preparation is the safest approach.
Q4: What common laboratory reagents can cause degradation of this compound?
A4: The primary culprits for this compound degradation are reducing agents. These substances will cleave the disulfide bond. Common examples include:
-
Dithiothreitol (DTT)
-
β-mercaptoethanol (BME)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Glutathione (GSH) (present in high concentrations inside cells, which is the basis for the targeted drug release)
It is crucial to avoid buffers and reagents containing these compounds during storage and handling, unless cleavage of the disulfide bond is intended.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
Issue 1: Loss of Activity or Inconsistent Results
| Potential Cause | Troubleshooting/Solution |
| Degradation of this compound during storage. | Ensure that the compound has been stored correctly at -20°C in a desiccated, dark environment. If there is any doubt about the storage conditions, it is recommended to use a fresh vial of the compound. |
| Presence of reducing agents in experimental buffers. | Carefully review the composition of all buffers and solutions used in your experiment. Avoid any buffers containing reducing agents such as DTT, BME, or TCEP, unless disulfide bond cleavage is the intended outcome of the experiment. |
| Instability in aqueous solution. | Prepare aqueous solutions of this compound immediately before use. If the experiment requires prolonged incubation in an aqueous buffer, consider performing a stability study under your specific experimental conditions (see Experimental Protocols section). |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation. |
Issue 2: Premature Cleavage of the Disulfide Bond
| Potential Cause | Troubleshooting/Solution |
| Contamination of reagents or labware with reducing agents. | Use fresh, high-purity reagents and ensure all labware is thoroughly cleaned to avoid contamination. |
| Cellular reduction in in vitro experiments. | Be aware that intracellular environments have high concentrations of reducing agents like glutathione, which are intended to cleave the disulfide bond of this compound for drug release.[] If premature cleavage is a concern in your experimental design, consider using cell-free systems or adjusting your experimental timeline. |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.
-
Reconstitution: Reconstitute the solid compound in an appropriate anhydrous solvent, such as dimethyl sulfoxide (DMSO), immediately before use.
-
Dilution: Further dilute the stock solution in your desired aqueous experimental buffer right before application.
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
This protocol provides a framework for determining the stability of this compound under specific experimental conditions.
-
Preparation of this compound Solution: Prepare a solution of this compound in the aqueous buffer of interest at the desired experimental concentration.
-
Incubation: Incubate the solution under the conditions you wish to test (e.g., specific temperature, pH, and duration).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The appearance of a new peak corresponding to the cleaved deacetylcolchicine would indicate degradation.
-
Data Analysis: Plot the concentration of intact this compound versus time to determine the degradation rate and half-life of the compound under your specific experimental conditions.
Visualizations
Below are diagrams to illustrate key concepts related to this compound.
References
Off-target effects of Deac-SS-Biotin in non-cancerous cells
Welcome to the technical support center for Deac-SS-Biotin. This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, reversible, and biotin-tagged pan-histone deacetylase (pan-HDAC) inhibitor. Its primary mechanism of action is to block the activity of Class I and II HDAC enzymes, which play a crucial role in regulating gene expression by removing acetyl groups from histones and other proteins.[1] Inhibition of HDACs leads to hyperacetylation, which can reactivate silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] The "SS" in its name refers to a disulfide bond that links the HDAC inhibitor to the biotin tag, allowing for cleavage under reducing conditions. The biotin tag facilitates the enrichment and identification of proteins that interact with the inhibitor.[3][4]
Q2: What are the intended "on-target" effects of this compound?
A2: The primary on-targets of this compound are histone deacetylase (HDAC) enzymes, particularly Class I and II HDACs. By inhibiting these enzymes, the compound is designed to increase the acetylation of histone and non-histone proteins. This can lead to the reactivation of tumor suppressor genes like p21, resulting in cell cycle arrest and the induction of apoptosis in cancer cells.
Q3: What is known about the off-target effects of pan-HDAC inhibitors like this compound in non-cancerous cells?
A3: While pan-HDAC inhibitors show preferential cytotoxicity towards tumor cells, they can have effects on non-cancerous cells. Normal cells are often more resistant to the cytotoxic effects of HDAC inhibitors. However, off-target effects can occur. For example, some HDAC inhibitors can alter the expression of genes like hERG, which is associated with cardiac QT prolongation, even without direct channel interaction. The broad activity of pan-HDAC inhibitors means they can affect numerous non-histone proteins involved in various cellular processes, which can lead to unintended consequences. The cytotoxicity in normal cells, although generally lower than in cancer cells, is an important consideration. For instance, one study noted that a biotinylated colchicine derivative, this compound, had an IC50 of 4.22 µM in L929 normal cells, which was significantly higher than in the tested cancer cell lines (0.085-0.124 µM).
Q4: How does the disulfide (SS) linker and biotin tag work in a typical experiment?
A4: The biotin tag allows for the selective capture and enrichment of the this compound probe along with its interacting proteins using streptavidin or avidin-coated beads. The disulfide (SS) linker is designed to be stable under normal cell culture conditions but can be cleaved by reducing agents like dithiothreitol (DTT) or β-mercaptoethanol. This feature allows for the gentle elution of the captured proteins from the beads for subsequent analysis by techniques such as mass spectrometry, separating them from the biotin tag itself.
Troubleshooting Guides
Issue 1: High background or non-specific binding in pull-down experiments.
| Potential Cause | Troubleshooting Step |
| Endogenous Biotin | Pre-clear your cell lysate by incubating it with streptavidin beads before adding your this compound probe. Additionally, consider using an avidin/biotin blocking kit to mask endogenous biotin in your sample. |
| Insufficient Blocking | Ensure your blocking buffer is optimized. Use high-quality, IHC-grade BSA or non-fat dry milk. Avoid potential sources of biotin in your blocking agents. Increase the concentration or incubation time of your blocking step. |
| Probe Concentration Too High | Titrate the concentration of this compound to find the optimal level that maximizes on-target binding while minimizing non-specific interactions. High probe concentrations can lead to increased background. |
| Inadequate Washing | Increase the number and/or stringency of your wash steps after the pull-down. Use a larger volume of wash buffer and consider adding a mild detergent (e.g., Tween-20) to your wash buffer to reduce non-specific binding. |
Issue 2: Unexpected or high cytotoxicity in non-cancerous cell lines.
| Potential Cause | Troubleshooting Step |
| Off-Target Cytotoxicity | Reduce the concentration of this compound used in your experiment. Normal cells are generally more resistant to HDAC inhibitors, but high concentrations can still induce toxicity. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for your cells (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent alone. |
| Probe Instability | Ensure proper storage of the this compound compound as recommended by the manufacturer to prevent degradation into potentially more toxic byproducts. |
Issue 3: Inefficient cleavage of the disulfide (SS) linker.
| Potential Cause | Troubleshooting Step |
| Insufficient Reducing Agent | Increase the concentration of the reducing agent (e.g., DTT). A typical starting concentration is 10-20 mM, but this may need to be optimized. Ensure the reducing agent is fresh and has been stored correctly. |
| Inaccessible Disulfide Bond | The disulfide bond may be sterically hindered within a large protein complex. Try performing the elution at a slightly elevated temperature (e.g., 37°C) or for a longer duration to facilitate the reduction reaction. |
| Oxidizing Conditions | Ensure your buffers are free from oxidizing agents that could counteract the effect of the DTT. Prepare fresh elution buffers for each experiment. |
Quantitative Data Summary
The following table summarizes cytotoxicity data for a biotinylated colchicine derivative referred to as this compound, highlighting its differential effect on cancerous versus non-cancerous cells.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| SGC-7901 | Human Gastric Cancer | 0.124 | |
| A549 | Human Lung Cancer | 0.085 | |
| Hela | Human Cervical Cancer | 0.108 | |
| L929 | Mouse Fibroblast (Non-cancerous) | 4.22 |
Experimental Protocols & Methodologies
Protocol: Identifying Protein Targets of this compound via Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines a general workflow for identifying the protein interaction partners of this compound in non-cancerous cells.
-
Cell Culture and Treatment:
-
Culture your non-cancerous cell line of interest to approximately 80% confluency.
-
Treat the cells with an optimized concentration of this compound for a predetermined amount of time. Include a vehicle-only (e.g., DMSO) control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Affinity Purification:
-
Add high-capacity streptavidin agarose resin to the cleared cell lysate.
-
Incubate for 2-4 hours at 4°C with end-over-end rotation to pull down the biotinylated probe and its interacting proteins.
-
Pellet the resin by centrifugation and discard the supernatant.
-
Wash the resin extensively (e.g., 4-6 times) with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specific binders.
-
-
Elution:
-
To elute the captured proteins, resuspend the washed resin in an elution buffer containing a reducing agent (e.g., 20 mM DTT in PBS).
-
Incubate at 37°C for 30-60 minutes to cleave the disulfide bond.
-
Centrifuge to pellet the resin and collect the supernatant containing the eluted proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform a protein concentration assay (e.g., BCA) on the eluate.
-
Prepare the protein sample for mass spectrometry using a standard protocol, such as in-solution trypsin digestion or filter-aided sample preparation (FASP).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Compare the proteins identified in the this compound-treated sample to the vehicle control to identify specific interaction partners. Proteins that are significantly enriched in the treated sample are considered potential targets or off-targets.
-
Visualizations
Caption: Workflow for identifying protein targets of this compound.
Caption: Troubleshooting logic for high background in pull-down assays.
Caption: On-target vs. potential off-target effects of this compound.
References
Technical Support Center: Deac-SS-Biotin Stability and Application
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and improving the stability of Deac-SS-Biotin and related thiol-cleavable, amine-reactive biotinylation reagents in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a primary concern?
This compound is a specialized biotinylation reagent used to label proteins and other molecules with primary amines. The "SS" in its name indicates a disulfide bond within its spacer arm, which allows the biotin tag to be cleaved under reducing conditions. This feature is highly valuable for applications like affinity purification.[1]
The primary stability concern arises from the amine-reactive N-hydroxysuccinimide (NHS) ester group. This group is highly susceptible to hydrolysis in aqueous solutions, rendering the reagent inactive and unable to label its target.[2][3] A secondary concern is the stability of the disulfide bond, which can be prematurely cleaved by reducing agents.[1][4]
Q2: What are the key factors that affect the stability of this compound in solution?
The stability of this compound in its reactive state is influenced by several factors:
-
Moisture: The powdered, solid form of the reagent is sensitive to moisture, which can cause hydrolysis of the NHS ester even before it is dissolved.
-
pH: The rate of NHS-ester hydrolysis is highly pH-dependent, increasing significantly at higher pH levels. While the labeling reaction is more efficient at a slightly alkaline pH (7-9), the competing hydrolysis reaction also accelerates. At pH 9, the half-life of an NHS ester can be just a few minutes.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.
-
Reducing Agents: The presence of reducing agents like Dithiothreitol (DTT) or 2-mercaptoethanol will cleave the disulfide bond in the spacer arm.
-
Temperature and Time: Higher temperatures and longer incubation times in aqueous solution can increase the rate of hydrolysis.
Troubleshooting Guide
Problem: Low or no biotinylation of my target protein is detected.
| Possible Cause | Recommended Solution |
| Reagent Hydrolysis | The NHS-ester has been hydrolyzed and is no longer active. Always prepare the this compound solution immediately before use. Do not prepare stock solutions for storage. Ensure the powdered reagent was brought to room temperature before opening to prevent moisture condensation. |
| Competing Amines in Buffer | Your buffer (e.g., Tris, glycine) contains primary amines that are reacting with the biotinylation reagent. Exchange the protein into an amine-free buffer like Phosphate-Buffered Saline (PBS) or HEPES at pH 7.2-8.0 before starting the labeling reaction. |
| Incorrect Molar Ratio | The molar excess of the biotin reagent is too low, especially for dilute protein solutions. Increase the molar ratio of this compound to your protein. Optimization may be required, with ratios from 20-fold to 50-fold molar excess being common starting points. |
| Premature Disulfide Bond Cleavage | Your buffer inadvertently contained a reducing agent. Ensure all buffers used during the labeling reaction are free of reducing agents like DTT. |
Problem: My biotinylated protein precipitates out of solution.
| Possible Cause | Recommended Solution |
| Over-Biotinylation | Attaching too many biotin molecules can alter the protein's properties, leading to aggregation and precipitation. Reduce the molar ratio of the biotin reagent to the protein in the reaction mixture to achieve a lower degree of labeling. |
Data Summary: Factors Influencing Reagent Stability and Reactivity
This table summarizes the key environmental factors and their impact on the critical functional groups of this compound.
| Factor | Condition | Impact on NHS-Ester Group | Impact on Disulfide (SS) Bond | Recommendation |
| pH | Acidic (<6.5) | Low hydrolysis, but inefficient amine reaction. | Stable | Not recommended for labeling. |
| Neutral to Alkaline (7.0 - 8.5) | Optimal for amine reaction, but hydrolysis increases with pH. | Stable | Recommended range for labeling. A compromise between reaction efficiency and stability. | |
| Alkaline (>9.0) | Very rapid hydrolysis; significantly reduced half-life. | Stable | Not recommended; reagent will be mostly inactive. | |
| Buffer Components | Primary Amines (Tris, Glycine) | Competes with the target for reaction, reducing labeling efficiency. | Stable | Avoid. Use buffers like PBS or HEPES. |
| Reducing Agents (DTT, etc.) | No direct impact. | Cleavage of the disulfide bond. | Avoid during labeling and subsequent non-cleavage steps. | |
| Temperature | 4°C / On Ice | Slower reaction and slower hydrolysis. | Stable | Recommended for longer incubation times (e.g., 2 hours) to minimize hydrolysis. |
| Room Temp (20-25°C) | Faster reaction and faster hydrolysis. | Stable | Recommended for shorter incubation times (30-60 minutes). | |
| Storage (Aqueous) | Any | Rapid hydrolysis. | Stable | Do not prepare stock solutions. Dissolve immediately before use. |
| Storage (Solid) | With Desiccant at 4°C or -20°C | Stable. | Stable | Recommended storage condition. Equilibrate to room temperature before opening. |
Experimental Protocols & Visualizations
General Protocol for Protein Biotinylation
This protocol provides a starting point for labeling a protein with this compound. Optimization is recommended for each specific application.
Materials:
-
This compound (or equivalent Sulfo-NHS-SS-Biotin)
-
Protein to be labeled (>1 mg/mL for efficient labeling)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.2-8.0)
-
Desalting column to remove excess biotin reagent
-
Anhydrous DMSO or ultrapure water (for Sulfo-NHS version) to dissolve the reagent
Procedure:
-
Buffer Exchange: Ensure your protein is in an amine-free and reducing agent-free buffer (e.g., PBS, pH 7.2-8.0). If not, perform a buffer exchange via dialysis or a desalting column.
-
Prepare Biotin Reagent: Immediately before use, dissolve this compound in the appropriate solvent (e.g., DMSO or water for sulfo-NHS variants) to a known concentration (e.g., 10 mM). Discard any unused reconstituted reagent.
-
Reaction: Add a calculated molar excess (e.g., 20-fold) of the dissolved biotin reagent to your protein solution.
-
Incubation: Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer like Tris to a final concentration of 25-50 mM.
-
Purification: Remove excess non-reacted and hydrolyzed biotin reagent using a desalting column or dialysis. This step is crucial before performing assays to determine biotin incorporation.
Chemical Reaction and Instability
The diagram below illustrates the reaction of an NHS-SS-Biotin reagent with a protein's primary amine. It highlights the two points of instability: the hydrolytically labile NHS ester and the reducible disulfide bond.
Recommended Experimental Workflow
Following a structured workflow is critical to minimize reagent degradation and ensure successful biotinylation.
Troubleshooting Flowchart
If you encounter issues, this logical diagram can help diagnose the problem.
References
Technical Support Center: Deac-SS-Biotin Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Deac-SS-Biotin. The information is designed to assist in identifying and resolving issues related to cell line resistance and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, tumor-targeting antitumor agent.[1][2] Its mechanism involves a multi-step process. First, it is internalized by cells through biotin-mediated endocytosis, a process that is more efficient in cancer cells that often overexpress biotin receptors (Sodium-Dependent Multivitamin Transporters or SMVTs).[1][3] The "SS" in its name indicates a disulfide bond, which is sensitive to the reducing environment inside the cell (rich in glutathione).[1] Intracellular reduction cleaves this bond, releasing the active deacetylated colchicine payload, which then acts as a microtubule assembly inhibitor, leading to cell cycle arrest and apoptosis.
Q2: My cells are not responding to this compound treatment. Are they resistant?
A2: A lack of response, or "resistance," can stem from several factors. True resistance might be due to the specific biology of your cell line. However, suboptimal experimental conditions are a more common cause. Key factors to investigate include low expression of biotin receptors on the cell surface, an insufficient intracellular reducing environment to activate the drug, or issues with the compound's stability and delivery.
Q3: How can I determine if my cell line is a good candidate for this compound treatment?
A3: A good candidate cell line will typically have high expression of biotin receptors. You can assess this using techniques like flow cytometry with a fluorescently labeled biotin conjugate, Western blotting for the SMVT protein, or qPCR to measure SMVT mRNA levels. Cell lines known to have high biotin receptor expression are more likely to internalize the compound effectively.
Q4: What is the purpose of the disulfide bond in this compound?
A4: The disulfide bond is a critical feature for the targeted release of the active drug. It keeps the cytotoxic component inactive and linked to the biotin targeting moiety while in circulation and outside the cells. Once the compound is internalized, the higher concentration of reducing agents like glutathione inside the cell cleaves the disulfide bond, releasing the active drug payload precisely where it is intended to act. This design minimizes off-target toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, presented in a question-and-answer format.
Issue 1: Reduced or No Cytotoxicity Observed
Q: I am not observing the expected level of cell death after treating my cells with this compound. What could be the problem?
A: This is a common issue that can be traced back to several potential causes. Refer to the table below for possible explanations and recommended actions.
| Potential Cause | Troubleshooting Steps |
| Low Biotin Receptor Expression | Verify the expression of biotin receptors (SMVTs) in your cell line using Western blot or flow cytometry. Compare with a positive control cell line if available. If expression is low, this cell line may not be suitable for biotin-targeted therapies. |
| Insufficient Intracellular Reduction | The cleavage of the disulfide bond is crucial for drug activation. You can co-treat with a low, non-toxic dose of a reducing agent like Dithiothreitol (DTT) as a positive control to confirm that the drug is active upon reduction. Note that this is for validation, not a standard treatment protocol. |
| Compound Degradation | This compound should be stored correctly, typically at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a DMSO stock for each experiment. The NHS-ester moiety in similar biotinylation reagents is known to be moisture-sensitive and hydrolyzes readily. |
| Suboptimal Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. IC50 values can vary significantly between cell lines. For example, reported IC50 values are 0.124 µM for SGC-7901 and 4.22 µM for L929 cells. |
| High Serum Levels in Media | Biotin is a vitamin present in most cell culture media and serum. High levels of free biotin can compete with this compound for receptor binding, thereby reducing its uptake. Consider using biotin-free medium or reducing the serum percentage during the treatment period. |
Issue 2: High Variability Between Experimental Replicates
Q: I am seeing significant variation in cytotoxicity results between identical wells or experiments. What is causing this inconsistency?
A: Inconsistent results are often due to technical variability in experimental procedures.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding plates. Check cell counts and viability before each experiment. Inconsistent cell numbers will lead to variable results. |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique, especially when preparing serial dilutions of the compound. Small errors in dispensing the drug can lead to large variations in the final concentration. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To minimize this, avoid using the outermost wells for treatment groups or ensure proper humidification in the incubator. |
| Incomplete Dissolution of Compound | Ensure the this compound is fully dissolved in DMSO before further dilution in aqueous media. Precipitates can lead to inconsistent concentrations across wells. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a serial dilution of the compound in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Verification of Cellular Uptake via Biotin Receptor
-
Competitive Inhibition Setup: Seed cells as you would for a cytotoxicity assay.
-
Pre-treatment with Free Biotin: Before adding this compound, pre-incubate one set of wells with an excess of free biotin for 1-2 hours. This will block the biotin receptors.
-
This compound Treatment: Treat the cells (both pre-treated and not) with a concentration of this compound that is known to cause significant cytotoxicity (e.g., 2x IC50).
-
Cytotoxicity Assessment: After the standard incubation period, assess cell viability using an MTT assay or similar method.
-
Analysis: If the cytotoxicity of this compound is significantly reduced in the wells pre-treated with free biotin, it confirms that the uptake is mediated by the biotin receptor. An increase in cell viability from 23.6% to 68.9% was observed with increasing biotin concentrations in one study.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low cytotoxicity.
References
Unexpected cytotoxicity in control experiments with Deac-SS-Biotin
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected cytotoxicity in control experiments involving Deac-SS-Biotin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
A1: this compound is a biotinylated derivative of a potent cytotoxic agent, deacetylcolchicine (Deac).[1][2] It is designed as a targeted pro-drug. The biotin moiety facilitates entry into cells that express high levels of biotin receptors, which is common in many cancer cell types.[1][3] The core molecule, Deac, is linked to biotin via a disulfide bond (-SS-). This disulfide bond is intended to be cleaved in the reducing environment inside a cell, releasing the active cytotoxic drug, Deac. Therefore, this compound is expected to be cytotoxic to target cells.
Q2: What constitutes "unexpected" cytotoxicity with this compound?
A2: Unexpected cytotoxicity may refer to several scenarios:
-
High cytotoxicity in control groups: Significant cell death in vehicle-only control groups or in experiments where this compound is used as a non-toxic control.
-
Cytotoxicity in non-target cells: High levels of cell death in cell lines that do not overexpress the biotin receptor.
-
Premature cytotoxicity: Rapid onset of cytotoxicity before the anticipated intracellular release of the "Deac" moiety.
-
Inconsistent results: High variability in cytotoxicity observed between replicate wells or experiments.
Q3: Could the biotin moiety itself be causing the cytotoxicity?
A3: Biotin alone is generally considered non-toxic to cells at the concentrations used in these types of experiments.[1] However, the process of biotinylation or the presence of the entire this compound molecule could have unintended effects on cellular pathways. It is more likely that the observed cytotoxicity stems from the premature release of the highly toxic "Deac" portion of the molecule.
Troubleshooting Guides
If you are observing unexpected cytotoxicity in your control experiments with this compound, consult the following guide.
Initial Checks
Before proceeding to more complex investigations, it is crucial to rule out common sources of experimental error.
| Potential Issue | Recommended Action |
| Compound Concentration Error | Verify calculations for dilutions. Prepare fresh serial dilutions from a new stock solution. Confirm the concentration of the stock solution. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.5%). Run a solvent-only control. |
| Cell Culture Health | Use cells within a consistent and low passage number. Ensure cells are healthy and free of contamination (e.g., mycoplasma) before starting the experiment. |
| Assay Artifacts | Some cytotoxicity assays can be prone to artifacts. Consider using an orthogonal method to confirm your results (e.g., if using an MTT assay, confirm with a trypan blue exclusion assay). |
Investigating the Source of Unexpected Cytotoxicity
The primary hypothesis for unexpected cytotoxicity with this compound is the premature cleavage of the disulfide bond, leading to the release of the highly cytotoxic "Deac" moiety.
| Potential Cause | Hypothesis | Suggested Experiment |
| Instability of Disulfide Bond in Media | Components in the cell culture medium (e.g., amino acids like cysteine, or components in serum) may be reducing the disulfide bond extracellularly. | Incubate this compound in cell-free culture medium (with and without serum) for the duration of your experiment. Analyze the supernatant for the presence of free "Deac" using a suitable analytical method like HPLC. |
| Cell-Mediated Extracellular Reduction | Cells may be releasing reducing agents into the medium, leading to the cleavage of the disulfide bond before the compound is internalized. | Perform the experiment with conditioned media (media in which cells have been previously grown and then removed). Compare the cytotoxicity to that observed in fresh media. |
| High Sensitivity of Cell Line to "Deac" | The cell line being used, even if a "control" line, may be exceptionally sensitive to the "Deac" molecule. | Determine the IC50 of the parent compound, "Deac," on your specific cell line. This will provide a baseline for the level of cytotoxicity to expect if the disulfide bond is cleaved. |
| Off-Target Effects of the Intact Molecule | The intact this compound molecule may have inherent cytotoxicity independent of the release of "Deac." | Compare the cytotoxicity of this compound to a non-cleavable analog (if available) or to biotin alone at the same concentration. |
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay (MTT Assay)
This protocol is for assessing cell viability and can be used to test the cytotoxicity of this compound and control compounds.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound, "Deac" (if available), and vehicle control in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol is designed to determine if this compound is prematurely breaking down in the experimental conditions.
-
Preparation of Media: Prepare two sets of cell culture medium: one with and one without fetal bovine serum (FBS).
-
Incubation: Add this compound to both types of media at the final concentration used in your cytotoxicity experiments. Incubate these solutions at 37°C in a cell culture incubator for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Sample Collection: At each time point, collect an aliquot of the media.
-
Analysis: Analyze the collected samples for the presence of intact this compound and free "Deac" using High-Performance Liquid Chromatography (HPLC) or a similar analytical technique.
-
Data Interpretation: A decrease in the peak corresponding to this compound and an increase in the peak for "Deac" over time would indicate instability.
Visualizations
Caption: Intended mechanism of action for this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
Preventing aggregation of Deac-SS-Biotin in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Deac-SS-Biotin during experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation indicates that the this compound has aggregated or is not fully dissolved. Here are some troubleshooting steps:
-
Initial Dissolution: this compound, like many biotin derivatives, has limited solubility in aqueous solutions at neutral pH.[1] It is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before preparing your final working solution.[2]
-
Sonication: Briefly sonicate the solution to aid in the dissolution of small aggregates.
-
pH Adjustment: For some biotin compounds, solubility can be increased by dissolving them in a buffer with a slightly basic pH (7-9).[3][4] However, be mindful that pH values above 9 can reduce stability.
-
Temperature: While gentle warming can sometimes help dissolve compounds, be cautious as excessive heat can degrade the molecule. Biotin itself is stable at 100°C in neutral or moderately acidic solutions.
Q2: I am observing aggregation of my target protein after biotinylation with this compound. What is causing this and how can I prevent it?
A2: Aggregation of proteins after biotinylation is a common issue and can be caused by several factors.
-
Over-biotinylation: Excessive labeling of proteins with biotin can lead to conformational changes and subsequent aggregation. To prevent this, it's crucial to control the molar ratio of this compound to your protein.
-
Hydrophobic Interactions: The biotin molecule itself is relatively hydrophobic, and its addition to a protein surface can increase hydrophobic patches, leading to self-association and aggregation.
-
Experimental Conditions: Factors such as protein concentration, buffer pH, and ionic strength can significantly influence protein stability and aggregation.
Troubleshooting Workflow for Protein Aggregation after Biotinylation
Caption: Troubleshooting workflow for protein aggregation after biotinylation.
Q3: What are the optimal storage and handling conditions for this compound to prevent degradation and aggregation?
A3: Proper storage and handling are critical for maintaining the stability and functionality of this compound.
-
Storage: this compound should be stored at -20°C in a desiccated environment. It is sensitive to moisture, which can cause hydrolysis of the NHS ester, rendering it inactive for labeling primary amines.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. Prepare solutions immediately before use, as the NHS ester is not stable in solution for extended periods. Do not prepare stock solutions for long-term storage.
Q4: Can the buffer composition affect the stability and solubility of this compound?
A4: Yes, the buffer composition is critical.
-
Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester of this compound. Phosphate-buffered saline (PBS) is a commonly used alternative.
-
pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7-9.
-
Reducing Agents: Avoid reducing agents in your buffer during the biotinylation reaction, as they can cleave the disulfide bond in the this compound molecule.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Storage Temperature | -20°C | |
| Recommended Solvents | DMSO, DMF | |
| Biotinylation Reaction pH | 7-9 | |
| Water Solubility of Biotin | ~0.22 mg/mL at 25°C | |
| Biotin Solubility in DMSO | Up to 49 mg/mL | |
| Sulfo-NHS-SS-Biotin Water Solubility | ~10 mM |
Experimental Protocols
Protocol 1: General Procedure for Biotinylating Proteins with this compound
-
Preparation of Protein: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.
-
Preparation of this compound: Immediately before use, dissolve this compound in DMSO or DMF to prepare a 10 mM stock solution.
-
Biotinylation Reaction: Add the calculated amount of the 10 mM this compound stock solution to the protein solution. The molar ratio of biotin to protein should be optimized for each specific application, but a 20-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Removal of Excess Biotin: Remove non-reacted this compound by dialysis or using a desalting column.
-
Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.
Protocol 2: Cellular Uptake and Release of this compound
-
Cell Culture: Culture cells of interest to the desired confluency.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 5 µM) and incubate for the desired time (e.g., 24 hours).
-
Induction of Release: To trigger the release of the active drug (Deac), co-incubate the cells with a reducing agent like Dithiothreitol (DTT) (e.g., 5-10 µM).
-
Analysis: Analyze the effects of the released Deac on cellular processes, such as microtubule assembly.
Visualization of Pathways and Workflows
Mechanism of Action of this compound
This compound is a prodrug designed for targeted delivery. It enters cells via biotin receptor-mediated endocytosis. Inside the cell, the disulfide bond is cleaved by reducing agents like DTT, releasing the active drug, Deac (deacetylcolchicine). Deac then inhibits the polymerization of tubulin, leading to microtubule disruption and antitumor effects.
Caption: Mechanism of action of this compound.
References
Interference of serum proteins with Deac-SS-Biotin activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deac-SS-Biotin. The following information addresses potential interference from serum proteins during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a targeted anti-cancer prodrug. It is designed to be preferentially taken up by cancer cells that overexpress the biotin receptor. The molecule consists of three key components:
-
Deacetylcolchicine (Deac): A potent anti-mitotic agent that inhibits microtubule polymerization.
-
Disulfide Linker (-SS-): A stable linker in the extracellular environment that is readily cleaved in the reducing intracellular environment of a cell.
-
Biotin: A vitamin that acts as a targeting moiety by binding to the overexpressed biotin receptors on the surface of many cancer cells, facilitating the uptake of the drug.
Once internalized, the disulfide bond is cleaved, releasing the active drug, Deacetylcolchicine, which then exerts its cytotoxic effects.
Q2: What are the potential sources of interference when using this compound in cell culture with serum?
When conducting cell culture experiments with this compound in the presence of serum, such as Fetal Bovine Serum (FBS), two main sources of interference can reduce the efficacy of the drug:
-
Free Biotin: Serum naturally contains free biotin. This free biotin can compete with this compound for binding to the biotin receptors on the cell surface, thereby reducing the internalization of the drug.
-
Serum Proteins: Serum contains proteins that can bind to biotin. The primary biotin-binding protein in human serum is biotinidase[1][2]. These proteins can bind to the biotin moiety of this compound, potentially hindering its interaction with the biotin receptor.
Q3: How can I determine if serum is interfering with my this compound experiment?
If you observe a lower-than-expected potency or efficacy of this compound in your cell culture experiments containing serum, it is prudent to investigate potential interference. A simple experiment to test for this is to compare the activity of this compound in your standard serum-containing medium with its activity in a serum-free medium or a medium containing biotin-depleted serum. A significant increase in potency in the serum-free or biotin-depleted condition would suggest interference.
Troubleshooting Guide
Problem: Reduced this compound Activity in the Presence of Serum
If you are experiencing a decrease in the expected cytotoxic or anti-proliferative effects of this compound when using serum-containing cell culture media, follow these troubleshooting steps.
1. Assess the Biotin Content of Your Serum
Different batches of serum can have varying concentrations of free biotin[3]. It is recommended to test the activity of this compound with a new batch of serum before proceeding with large-scale experiments.
2. Implement a Biotin Depletion Protocol for Serum
To mitigate interference from free biotin, you can deplete biotin from the serum before use.
Experimental Protocol: Biotin Depletion from Serum
This protocol is adapted from methods for removing biotin from serum for cell culture applications[3][4].
Materials:
-
Fetal Bovine Serum (FBS)
-
High-capacity streptavidin-agarose resin
-
50 mL conical tubes
-
Roller bottle
-
Centrifuge
-
0.22 µm sterile filter
Methodology:
-
Prepare Streptavidin Resin:
-
Add 1.25 mL of high-capacity streptavidin agarose resin to a 50 mL tube.
-
Wash the resin by adding Dulbecco's Phosphate Buffered Saline (DPBS) to a final volume of 50 mL.
-
Centrifuge at 1000 x g for 2 minutes and carefully aspirate the supernatant.
-
Repeat the wash step for a total of four washes.
-
-
Biotin Depletion:
-
After the final wash, resuspend the washed resin in 5 mL of the FBS.
-
Transfer the resin and the remaining FBS (up to 550 mL) to a 1 L roller bottle.
-
Incubate on a roller apparatus for 4-20 hours at 4°C.
-
-
Recover Depleted Serum:
-
Transfer the serum and resin mixture to centrifuge tubes.
-
Centrifuge at 3000 x g for 20 minutes to pellet the resin.
-
Carefully collect the supernatant (biotin-depleted serum).
-
-
Sterilization:
-
Sterile-filter the biotin-depleted serum through a 0.22 µm filter.
-
Aliquot and store at -20°C.
-
3. Compare this compound Efficacy in Different Media
To confirm that serum components are the source of interference, perform a dose-response experiment comparing the following conditions:
-
Condition A: Standard serum-containing medium.
-
Condition B: Serum-free medium (if your cells can tolerate it for the duration of the experiment).
-
Condition C: Medium supplemented with biotin-depleted serum.
Data Presentation: Expected IC50 Values for this compound under Different Media Conditions
| Media Condition | Expected Relative IC50 | Rationale |
| Standard Serum-Containing Medium | Highest | Interference from free biotin and serum proteins reduces drug uptake, requiring a higher concentration for the same effect. |
| Serum-Free Medium | Lowest | No interference from serum components, leading to maximum drug uptake and potency. |
| Biotin-Depleted Serum Medium | Intermediate to Low | Removal of free biotin reduces competitive inhibition, leading to increased drug uptake compared to standard serum. |
4. Consider Using Dialyzed Serum
As an alternative to biotin depletion, using dialyzed FBS can also reduce the concentration of small molecules like free biotin. However, be aware that dialysis may also remove other small molecules that could be important for cell growth and viability.
Visualizing the Interference Pathway
The following diagram illustrates the potential pathways of interference by serum components on the activity of this compound.
Caption: Interference pathways affecting this compound activity.
Experimental Workflow for Troubleshooting
The following workflow provides a logical sequence of steps to identify and resolve issues of serum interference with this compound.
Caption: Troubleshooting workflow for serum interference.
References
Technical Support Center: Addressing Variability in Biotin Receptor Expression
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the variability in biotin receptor expression across different cell lines. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor responsible for biotin uptake in cells?
A1: The primary transporter responsible for biotin uptake is the Sodium-Dependent Multivitamin Transporter (SMVT), also known as Solute Carrier Family 5 Member 6 (SLC5A6).[1][2][3] SMVT is a transmembrane protein that facilitates the transport of biotin, pantothenic acid, and lipoic acid into cells in a sodium-dependent manner.[2][3]
Q2: Why is there significant variability in biotin receptor expression across different cell lines?
A2: The expression of biotin receptors, primarily SMVT, varies significantly across different cell lines due to several factors. These include the tissue of origin, the specific cell type, and the physiological state of the cells, such as whether they are normal or cancerous. Many cancer cell lines, for instance, overexpress SMVT to meet the high metabolic demands of rapid proliferation. This heterogeneity in expression is a critical consideration for biotin-mediated drug delivery and targeting strategies.
Q3: Which cancer types are known to overexpress biotin receptors?
A3: Overexpression of biotin receptors has been reported in a wide range of cancers, making it a promising target for cancer-specific therapies. These include ovarian, breast, lung, colon, leukemia, renal, and mastocytoma cancers.
Q4: Are there known cell lines with high and low biotin receptor expression?
A4: Yes, researchers have identified various cell lines with differing levels of biotin receptor expression. This information is crucial for selecting appropriate positive and negative controls in experiments. For example, HeLa and KB cells are often used as biotin receptor-positive models, while HEK293T and NIH/3T3 cells are considered to have low or negative expression. Some breast cancer cell lines like MCF-7 and MDA-MB-231 show higher expression compared to MDA-MB-157.
Data Presentation: Biotin Receptor Expression in Various Cell Lines
| Cell Line | Cancer Type | Biotin Receptor Expression Level | Reference(s) |
| A549 | Lung Carcinoma | Positive | |
| HeLa | Cervical Cancer | Positive | |
| KB | HeLa derivative | Positive | |
| MCF-7 | Breast Cancer | High | |
| MDA-MB-231 | Breast Cancer | High | |
| L1210FR | Leukemia | High (+++) | |
| Ov2008 | Ovarian Cancer | High | |
| Colo-26 | Colon Cancer | High | |
| M109 | Lung Cancer | High | |
| 4T1 | Breast Cancer | High | |
| HCT116 | Colon Carcinoma | Negative | |
| HEK293T | Embryonic Kidney | Negative | |
| NIH/3T3 | Mouse Embryonic Fibroblast | Negative | |
| MDA-MB-157 | Breast Cancer | Markedly Low | |
| L1210 | Leukemia | Low (+/-) | |
| WI38 | Normal Human Lung Fibroblast | Low (+/-) |
Experimental Protocols
Protocol 1: Quantification of Cell-Surface Biotin Receptor Expression via Biotinylation
This protocol describes a method to label and quantify cell-surface proteins, including biotin receptors.
Materials:
-
Cell culture reagents
-
Phosphate-Buffered Saline (PBS), ice-cold
-
DPBS with 0.5 mM MgCl2 and 1 mM CaCl2 (DPBS+/+)
-
Sulfo-NHS-Biotin or other membrane-impermeable biotinylation reagent
-
Quenching buffer (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the biotin receptor (e.g., anti-SMVT)
Procedure:
-
Cell Culture: Grow cells to a confluent monolayer in culture plates.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove any residual media.
-
Biotinylation:
-
Incubate the cells with a freshly prepared solution of a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-Biotin) in DPBS+/+ at 4°C for 30 minutes with gentle rocking. The low temperature is crucial to minimize endocytosis of the labeled receptors.
-
-
Quenching:
-
Remove the biotinylation solution and wash the cells three times with quenching buffer to inactivate any unreacted biotinylation reagent.
-
-
Cell Lysis:
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
-
Pull-down of Biotinylated Proteins:
-
Incubate the supernatant (cleared lysate) with streptavidin-agarose beads overnight at 4°C with gentle rotation to capture the biotinylated proteins.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody specific to the biotin receptor.
-
-
Quantification:
-
Use densitometry to quantify the band intensity, which corresponds to the amount of cell-surface biotin receptor.
-
Mandatory Visualization
Caption: Biotin uptake is mediated by the SMVT receptor, followed by intracellular pathways for utilization and recycling.
Caption: Workflow for quantifying cell-surface biotin receptor expression using biotinylation and western blotting.
Troubleshooting Guides
Q1: I am observing high background in my biotin-based assays. What are the possible causes and solutions?
A1: High background can obscure specific signals. Here are common causes and troubleshooting steps:
-
Cause: Endogenous biotin in cells or reagents.
-
Solution: Before adding your biotinylated probe, consider using a streptavidin/biotin blocking kit to block endogenous biotin. Avoid using milk as a blocking agent, as it contains endogenous biotin; opt for biotin-free blockers like BSA.
-
-
Cause: Insufficient washing.
-
Solution: Increase the number and duration of wash steps. Adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffers can also help reduce non-specific binding.
-
-
Cause: Over-biotinylation of the probe.
-
Solution: This can lead to aggregation and non-specific binding. Reduce the molar excess of the biotinylation reagent used to label your probe. It's advisable to quantify the degree of biotinylation.
-
-
Cause: Non-specific binding of streptavidin/avidin conjugates.
-
Solution: Ensure you are using a high-quality streptavidin conjugate and titrate it to determine the optimal concentration. Using NeutrAvidin, which is a deglycosylated form of avidin, can reduce non-specific binding to cell surface carbohydrates.
-
Caption: A decision tree to troubleshoot high background in biotin-based assays.
Q2: My signal is weak or absent in my biotin detection experiment. What should I check?
A2: A weak or absent signal can be due to various factors throughout the experimental process.
-
Cause: Low expression of the biotin receptor in the chosen cell line.
-
Solution: Verify the expected expression level of the biotin receptor in your cell line from the literature or by using a positive control cell line known to have high expression.
-
-
Cause: Insufficient biotinylation of the target protein.
-
Solution: Ensure the biotinylation reagent is fresh and has been stored correctly. You may need to increase the concentration of the biotinylation reagent or the incubation time.
-
-
Cause: Inefficient pull-down of biotinylated proteins.
-
Solution: Check the binding capacity of your streptavidin beads and ensure you are using a sufficient amount. Also, confirm that the beads are not saturated.
-
-
Cause: Problems with the detection antibody or streptavidin-HRP.
-
Solution: Ensure your primary antibody is specific for the target protein and is used at the recommended dilution. The streptavidin-HRP conjugate should be fresh and active; try increasing its concentration if the signal is consistently low.
-
-
Cause: Issues with substrate or imaging.
-
Solution: Make sure the chemiluminescent or fluorescent substrate has not expired and is handled correctly to avoid degradation. Optimize the exposure time during imaging.
-
References
Validation & Comparative
Deac-SS-Biotin: A Comparative Analysis of a Targeted Anticancer Prodrug
A new generation of biotinylated anticancer agents, exemplified by Deac-SS-Biotin, is demonstrating significant promise in preclinical studies. These compounds leverage the overexpression of biotin receptors on cancer cells to achieve targeted drug delivery, potentially enhancing therapeutic efficacy while minimizing off-target toxicity. This guide provides a detailed comparison of this compound with other biotinylated anticancer drugs, supported by experimental data, to assist researchers and drug development professionals in evaluating its potential.
This compound is a novel, tumor-specific conjugate that combines deacetylcolchicine (Deac), a potent microtubule-targeting agent, with biotin via a cleavable disulfide linker.[1][2] This design allows for selective uptake by cancer cells overexpressing the biotin receptor and subsequent intracellular release of the active cytotoxic drug. This targeted approach aims to improve the therapeutic index of colchicine derivatives, which have historically been limited by their high toxicity to normal cells.[1]
Performance Comparison: this compound vs. Other Biotinylated Anticancer Drugs
The in vitro cytotoxicity of this compound has been evaluated against several human cancer cell lines and compared with its parent drug, Deac, as well as other established anticancer agents that have been developed in biotinylated forms, such as doxorubicin and paclitaxel.
| Drug/Compound | Cell Line | IC50 (µM) | Reference |
| This compound | SGC-7901 (Gastric) | 0.124 ± 0.011 | [1] |
| A549 (Lung) | 0.085 ± 0.008 | [1] | |
| HeLa (Cervical) | 0.108 ± 0.010 | ||
| L929 (Normal) | 4.22 | ||
| Deacetylcolchicine (Deac) | SGC-7901 (Gastric) | 0.069 ± 0.005 | |
| A549 (Lung) | 0.063 ± 0.004 | ||
| HeLa (Cervical) | 0.078 ± 0.005 | ||
| L929 (Normal) | 0.131 ± 0.010 | ||
| Doxorubicin | A549 (Lung) | > 20 | |
| HeLa (Cervical) | 2.92 ± 0.57 | ||
| MCF-7 (Breast) | 2.50 ± 1.76 | ||
| Paclitaxel | A549 (Lung) | Not specified | |
| HeLa (Cervical) | Not specified | ||
| SK-BR-3 (Breast) | Not specified | ||
| MDA-MB-231 (Breast) | Not specified | ||
| T-47D (Breast) | Not specified | ||
| Biotin-SN38-Valproic Acid | HeLa (Cervical) | Comparable to Irinotecan | |
| NIH3T3 (Normal) | > 50 |
Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and other anticancer agents.
The data indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines, with IC50 values in the nanomolar range. Importantly, it shows significantly lower cytotoxicity towards the normal cell line (L929) compared to its parent compound Deac, highlighting the improved selectivity achieved through biotin targeting. While a direct comparison with biotinylated doxorubicin and paclitaxel is challenging due to variations in experimental conditions across different studies, the available data suggests that this compound's potency is within a comparable and, in some cases, superior range. For instance, doxorubicin shows significantly higher IC50 values in A549 and HeLa cells. Another biotinylated conjugate, Biotin-SN38-Valproic Acid, also demonstrated high selectivity for cancer cells over normal cells.
Mechanism of Action and Cellular Uptake
The targeted delivery and mechanism of action of this compound involves a multi-step process, which enhances its specificity for cancer cells.
Biotinylated drugs are internalized into cancer cells that overexpress biotin receptors through receptor-mediated endocytosis. This selective uptake is a key advantage of this class of drugs. Once inside the cell, the disulfide bond in this compound is cleaved in the reductive intracellular environment, which has a high concentration of glutathione, releasing the active drug, deacetylcolchicine. Deacetylcolchicine then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
Signaling Pathways
The inhibition of tubulin polymerization by deacetylcolchicine, the active component of this compound, triggers a cascade of signaling events that culminate in programmed cell death.
Studies on colchicine and its derivatives have shown that the disruption of microtubule dynamics activates stress-activated protein kinase pathways, such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). These kinases, in turn, can modulate the expression and activity of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This shift promotes the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow:
References
A Comparative Analysis of Deac-SS-Biotin and Non-Targeted Deacetylcolchicine in Cancer Therapy
In the landscape of modern oncology, the development of targeted drug delivery systems represents a significant leap forward from conventional chemotherapy. This guide provides a detailed comparison of a novel tumor-targeting agent, Deac-SS-Biotin, and its non-targeted counterpart, deacetylcolchicine (Deac). By leveraging the overexpression of biotin receptors on various cancer cells, this compound is designed for enhanced tumor specificity and reduced systemic toxicity, offering a promising alternative to traditional microtubule-targeting agents.[1][2][3]
Principle of Targeted Therapy with this compound
This compound is a conjugate composed of three key components: the cytotoxic agent deacetylcolchicine, a biotin targeting moiety, and a reduction-sensitive disulfide linker.[3] The rationale behind this design is to exploit the elevated demand for biotin in rapidly proliferating cancer cells, which leads to the overexpression of biotin receptors on their surface.[1] This allows for selective uptake of this compound into tumor cells through receptor-mediated endocytosis. Once internalized, the disulfide bond is cleaved in the reductive intracellular environment, releasing the active drug, deacetylcolchicine, to exert its anti-cancer effects.
In contrast, non-targeted deacetylcolchicine enters cells non-specifically, leading to potential damage to healthy, rapidly dividing cells and contributing to the systemic toxicity often associated with conventional chemotherapy.
Quantitative Comparison of In Vitro Efficacy
The antiproliferative activities of this compound, deacetylcolchicine (Deac), and the parent compound colchicine have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below. A lower IC50 value indicates a higher potency.
| Compound | SGC-7901 (Gastric Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | L929 (Normal Fibroblast) IC50 (µM) |
| This compound | 0.124 | 0.085 | 0.108 | 4.22 |
| Deacetylcolchicine (Deac) | 0.031 | 0.021 | 0.027 | 0.13 |
| Colchicine | 0.025 | 0.018 | 0.021 | 0.11 |
| Data sourced from Wang et al., 2022. |
While deacetylcolchicine and colchicine show higher potency against cancer cell lines, they also exhibit significant cytotoxicity towards normal L929 cells. This compound, although slightly less potent against the cancer cell lines in this direct comparison, demonstrates markedly lower cytotoxicity to normal cells, indicating a superior safety profile.
Selectivity Index: A Measure of Tumor-Targeting Efficacy
The selectivity index (SI) is a crucial parameter for evaluating the tumor-targeting potential of a drug. It is calculated as the ratio of the IC50 value in normal cells to the IC50 value in cancer cells (SI = IC50 normal cells / IC50 cancer cells). A higher SI value suggests greater selectivity for cancer cells over healthy cells.
| Compound | Selectivity Index (SGC-7901) | Selectivity Index (A549) | Selectivity Index (HeLa) |
| This compound | 34 | 49 | 42 |
| Deacetylcolchicine (Deac) | 4.2 | 6.2 | 4.8 |
| Colchicine | 4.4 | 6.1 | 5.2 |
| Data sourced from Wang et al., 2022. |
The significantly higher selectivity indices of this compound underscore its enhanced tumor-targeting capability compared to both deacetylcolchicine and colchicine. This heightened selectivity is attributed to the biotin-mediated uptake by cancer cells.
Mechanism of Action: Microtubule Polymerization Inhibition
Both this compound (upon release of Deac) and deacetylcolchicine function by inhibiting microtubule polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest and apoptosis.
Experimental data shows that this compound alone has a weak inhibitory effect on tubulin polymerization. However, when in the presence of a reducing agent like Dithiothreitol (DTT), which mimics the intracellular reductive environment, its inhibitory activity is significantly enhanced, becoming comparable to that of deacetylcolchicine and colchicine. This confirms the reduction-sensitive release mechanism of the active drug from the this compound conjugate.
Experimental Protocols
Antiproliferative Activity Assay (CCK-8 Assay)
The antiproliferative activity of the compounds was determined using a Cell Counting Kit-8 (CCK-8) assay. The key steps are as follows:
-
Cancer cell lines (SGC-7901, A549, HeLa) and a normal cell line (L929) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of this compound, deacetylcolchicine, and colchicine for 48 hours.
-
Following treatment, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for an additional 2 hours.
-
The absorbance at 450 nm was measured using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Tubulin Polymerization Assay
The effect of the compounds on tubulin polymerization was assessed using a tubulin polymerization assay kit. The general procedure is:
-
Tubulin was incubated with the test compounds (this compound with and without DTT, deacetylcolchicine, and colchicine) in a 96-well plate at 37°C.
-
The polymerization of tubulin was monitored by measuring the change in absorbance at 340 nm over time using a spectrophotometer.
-
The extent of inhibition of tubulin polymerization was determined by comparing the absorbance profiles of the compound-treated samples to a control.
Visualizing the Pathways and Processes
Caption: Mechanism of action of this compound.
Caption: Workflow for comparing drug efficacy.
Conclusion
The available data strongly suggests that this compound is a promising anti-tumor agent with a significantly improved safety profile and tumor selectivity compared to non-targeted deacetylcolchicine. The strategic design of conjugating deacetylcolchicine with biotin via a reduction-sensitive linker allows for targeted delivery to cancer cells overexpressing the biotin receptor and subsequent intracellular release of the cytotoxic payload. While further in vivo studies are necessary to fully elucidate its therapeutic potential, the in vitro evidence positions this compound as a compelling candidate for further development in the field of targeted cancer therapy.
References
- 1. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Deac-SS-Biotin: A Comparative Guide to its Selectivity for Biotin Receptor-Positive Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deac-SS-Biotin's performance against relevant alternatives, supported by available experimental data. This compound is a novel anti-tumor agent designed for targeted drug delivery to cancer cells overexpressing the biotin receptor.[1] Its mechanism relies on the specific uptake via biotin receptor-mediated endocytosis and subsequent intracellular release of the cytotoxic payload, deacetylcolchicine (Deac), in the reductive environment of tumor cells.[1][2]
Performance Comparison
The selectivity of this compound for biotin receptor-positive cells has been evaluated through in vitro studies, comparing its cytotoxicity against cancer cell lines with varying biotin receptor expression levels and against non-targeted control compounds.
In Vitro Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) of this compound was determined in several cancer cell lines known to overexpress the biotin receptor (SGC-7901, A549, HeLa) and a normal cell line with low biotin receptor expression (L929).[3] For comparison, the cytotoxicity of the parent drug, deacetylcolchicine (Deac), and a non-cleavable biotin conjugate (Deac-Biotin) were also assessed.
| Compound | SGC-7901 (IC50, µM) | A549 (IC50, µM) | HeLa (IC50, µM) | L929 (IC50, µM) | Selectivity Index (L929/A549) |
| This compound | 0.124 | 0.085 | 0.108 | 4.22 | 49.6 |
| Deac (Deacetylcolchicine) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Deac-Biotin (Non-cleavable) | >10 | >10 | >10 | >10 | Not Applicable |
| Deac-CC-Biotin (Non-cleavable) | >10 | >10 | >10 | >10 | Not Applicable |
Data sourced from Wang C, et al. J Enzyme Inhib Med Chem. 2022.[1]
The data clearly indicates that this compound exhibits potent cytotoxic activity against the cancer cell lines, with significantly lower toxicity towards the normal L929 cell line, demonstrating a high selectivity index. In contrast, the non-cleavable biotin conjugates, Deac-Biotin and Deac-CC-Biotin, showed minimal activity, highlighting the importance of the disulfide linker for intracellular drug release.
Competitive Binding and Cellular Uptake
To confirm that the cellular uptake of this compound is mediated by the biotin receptor, a competitive inhibition assay was performed. The viability of A549 cells treated with this compound was observed to increase significantly in the presence of increasing concentrations of free biotin. This suggests that free biotin competes with this compound for binding to the biotin receptor, thereby reducing the cellular uptake and cytotoxic effect of the conjugate.
| Concentration of Free Biotin (µM) | Cell Viability (%) |
| 0 | 23.6 |
| 0.075 | Increased from 23.6 |
| 0.15 | Further Increased |
| 0.30 | Further Increased |
| 0.60 | 68.9 |
Data sourced from Wang C, et al. J Enzyme Inhib Med Chem. 2022.
While direct quantitative data on the cellular uptake of this compound in biotin receptor-positive versus receptor-negative cells is not publicly available, the competitive binding assay strongly supports a receptor-mediated endocytosis mechanism.
Alternatives to this compound
The field of targeted cancer therapy includes other biotin-conjugated molecules. While direct comparative studies with this compound are limited, it is valuable to consider these alternatives to understand the broader landscape.
| Alternative | Cytotoxic Payload | Linker | Key Features |
| Biotin-SN38-Valproic Acid Conjugates | SN38 (active metabolite of Irinotecan) and Valproic Acid (HDAC inhibitor) | Ester | Multifunctional prodrug with dual therapeutic action. |
| Biotinylated Platinum(II) Complexes | Platinum(II) | Various | Aims to improve the selectivity and reduce the side effects of platinum-based chemotherapy. |
| Biotin-Doxorubicin Conjugates | Doxorubicin | Various | One of the earlier explored biotin-targeted drug delivery systems. |
It is important to note that the efficacy and selectivity of these conjugates are highly dependent on the choice of the cytotoxic agent, the nature of the linker, and the specific cancer type being targeted.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and standard laboratory practices.
In Vitro Antiproliferative Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells (e.g., A549, SGC-7901, HeLa, L929) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Deac, or control compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Competitive Binding Assay
This assay is performed to demonstrate that the uptake of the biotin-conjugated drug is receptor-mediated.
-
Cell Seeding: Seed A549 cells in a 96-well plate as described for the MTT assay.
-
Co-incubation: Treat the cells with a fixed concentration of this compound (e.g., 2-fold the IC50) and varying concentrations of free biotin (e.g., 0 to 1 µM).
-
Incubation: Incubate the cells for the same duration as the antiproliferative assay (e.g., 48-72 hours).
-
Cell Viability Assessment: Determine the cell viability using the MTT assay as described above.
-
Data Analysis: Plot the cell viability against the concentration of free biotin. An increase in cell viability with increasing free biotin concentration indicates competitive binding.
In Vitro Drug Release Study
This assay evaluates the release of the cytotoxic payload from the conjugate in a reducing environment.
-
Sample Preparation: Prepare a solution of this compound (e.g., 5 µM) in phosphate-buffered saline (PBS, pH 7.4) containing a reducing agent like dithiothreitol (DTT) at a concentration mimicking the intracellular environment (e.g., 10 mM). A control sample without DTT should also be prepared.
-
Incubation: Incubate the solutions at 37°C.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.
-
HPLC Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of released Deac.
-
Data Analysis: Plot the percentage of released Deac as a function of time.
Tubulin Polymerization Assay
This assay assesses the ability of the released drug to inhibit microtubule formation.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (e.g., 1 mM), and a fluorescence reporter (e.g., DAPI) in a polymerization buffer.
-
Compound Addition: Add this compound (with and without DTT) or the parent drug Deac to the reaction mixture. A vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) should be included.
-
Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The increase in fluorescence corresponds to tubulin polymerization.
-
Data Analysis: Plot the fluorescence intensity versus time. Inhibition of tubulin polymerization will result in a lower fluorescence signal compared to the control.
Visualizations
Signaling Pathway of this compound Uptake and Action
Caption: Mechanism of this compound's selective action.
Experimental Workflow for In Vitro Antiproliferative Assay
Caption: Workflow for determining IC50 values.
Logical Relationship of this compound's Selectivity
Caption: Basis of this compound's tumor selectivity.
References
Deac-SS-Biotin: A Comparative Analysis with Other Microtubule Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and mechanisms of Deac-SS-Biotin in relation to established microtubule inhibitors.
This guide provides a detailed comparative analysis of this compound, a novel targeted microtubule inhibitor, against other well-established agents in the field, including paclitaxel, vinca alkaloids, and colchicine. By presenting key performance data, detailed experimental protocols, and visual representations of mechanisms and workflows, this document aims to equip researchers with the necessary information to evaluate the potential of this compound in their own studies.
Executive Summary
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most notably mitosis. Their critical role in cell division has made them a prime target for the development of anticancer therapeutics. Microtubule inhibitors are broadly classified into two categories: microtubule-stabilizing agents (e.g., paclitaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[1]
This compound is a promising new agent that falls into the category of microtubule-destabilizing agents. It is a cleverly designed prodrug that leverages the overexpression of biotin receptors on the surface of many cancer cells to achieve targeted delivery.[2] The molecule consists of a colchicine-like active compound ("Deac") linked to biotin via a reduction-sensitive disulfide bond. This design allows for selective uptake into tumor cells and subsequent intracellular release of the active drug, potentially minimizing off-target toxicity.[3]
This guide will delve into the specifics of this compound's mechanism, compare its cytotoxic activity with other inhibitors, provide detailed protocols for its evaluation, and visualize the key pathways and experimental procedures.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other microtubule inhibitors in various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as exposure time.
| Cell Line | This compound IC50 (µM) | Paclitaxel IC50 (nM) | Vincristine IC50 (mg/L) | Colchicine IC50 (nM) |
| SGC-7901 (Gastric Adenocarcinoma) | 0.124[4] | Not widely reported; general anticancer activity demonstrated[5] | 0.26 | Not widely reported |
| A549 (Lung Carcinoma) | 0.085 | 10.18 (as µg/L), 1.64 (as µg/mL) | Not widely reported | 107.6 |
| HeLa (Cervical Carcinoma) | 0.108 | 5-10 | Not widely reported | Not widely reported |
Note: The units for IC50 values are presented as reported in the respective literature. Direct comparison requires unit conversion and consideration of the different assay conditions.
Mechanism of Action: A Visualized Comparison
Microtubule inhibitors function by disrupting the dynamic equilibrium of microtubule polymerization and depolymerization. The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of this compound and other major classes of microtubule inhibitors.
Caption: Targeted delivery and activation of this compound.
Caption: General mechanisms of common microtubule inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare microtubule inhibitors.
Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin by monitoring changes in turbidity.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control (e.g., Colchicine for inhibition, Paclitaxel for enhancement)
-
96-well clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice and use within one hour.
-
Prepare a tubulin polymerization mix on ice containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
-
Assay Setup:
-
Pipette 10 µL of 10x concentrated test compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix containing tubulin to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
The rate of polymerization (Vmax) can be determined from the steepest slope of the curve.
-
The extent of polymerization is indicated by the plateau of the curve.
-
Inhibitors of tubulin polymerization will show a dose-dependent decrease in both the rate and extent of polymerization.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a microtubule inhibitor.
Materials:
-
Cancer cell lines (e.g., SGC-7901, A549, HeLa)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for a desired time period (e.g., 48-72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
-
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells to observe the effects of inhibitor treatment.
Materials:
-
Cancer cell lines
-
Sterile glass coverslips
-
Complete cell culture medium
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the desired concentrations of the microtubule inhibitor for a specified time. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with either 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.
-
Wash the cells with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for screening microtubule inhibitors and the signaling cascade initiated by these agents.
Caption: A typical workflow for microtubule inhibitor discovery.
Caption: Simplified signaling pathway of microtubule inhibitors.
Conclusion
This compound represents an innovative approach to cancer therapy by combining the potent microtubule-destabilizing activity of a colchicine-like compound with a targeted delivery strategy. The biotin-mediated uptake and reduction-sensitive release mechanism offer the potential for enhanced efficacy and reduced systemic toxicity compared to non-targeted microtubule inhibitors. The comparative data, while requiring careful interpretation due to variations in experimental conditions, suggest that this compound exhibits potent cytotoxic effects in the nanomolar to low micromolar range, comparable to or more potent than some established agents in specific cell lines.
The provided experimental protocols offer a robust framework for the in-house evaluation of this compound and other microtubule inhibitors. By utilizing these standardized methods, researchers can generate reliable and comparable data to further elucidate the therapeutic potential of this novel compound. The visualization of the mechanisms and workflows aims to provide a clear conceptual understanding to guide future research and development in this promising area of oncology. Further studies are warranted to directly compare the efficacy and safety of this compound with other microtubule inhibitors in a broader range of cancer models, both in vitro and in vivo.
References
- 1. [Reversal of chemoresistance to vincristine in gastric cancer cells by NF-kappaB inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ijcep.com [ijcep.com]
A Head-to-Head Comparison of Deac-SS-Biotin with Other Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, novel drug delivery systems are paramount to enhancing therapeutic efficacy while minimizing off-target toxicity. Deac-SS-Biotin, a tumor-specific conjugate, has emerged as a promising candidate. This guide provides an objective, data-driven comparison of this compound with other established drug delivery platforms, including conventional chemotherapeutics and other targeted systems.
Executive Summary
This compound is a thoughtfully designed drug delivery system that leverages the unique biochemical characteristics of the tumor microenvironment. It consists of three key components:
-
Deacetylcolchicine (Deac): A potent microtubule-disrupting agent as the cytotoxic payload.
-
Disulfide Linker (-SS-): A redox-sensitive linker that remains stable in the bloodstream but is cleaved in the glutathione-rich environment of tumor cells.
-
Biotin: A targeting moiety that binds to biotin receptors, which are frequently overexpressed on the surface of various cancer cells, facilitating targeted uptake.
This design allows for selective delivery of the cytotoxic payload to tumor cells and subsequent intracellular drug release, thereby enhancing its anti-tumor activity and improving its safety profile.
Performance Comparison: this compound vs. Other Drug Delivery Systems
A direct head-to-head experimental comparison of this compound with other drug delivery systems in the same study is not yet available in the published literature. However, by comparing reported data from various studies, we can draw valuable insights into its relative performance.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound against various human cancer cell lines, as reported by Wang et al. (2022), and compares them with reported IC50 value ranges for the standard chemotherapeutic agents Doxorubicin and Paclitaxel in the same cell lines.[1][2]
Table 1: Comparison of In Vitro Cytotoxicity (IC50, µM)
| Cell Line | Cancer Type | This compound[1][2] | Doxorubicin[3] | Paclitaxel |
| SGC-7901 | Gastric Adenocarcinoma | 0.124 ± 0.011 | Not Widely Reported | Not Widely Reported |
| A549 | Lung Adenocarcinoma | 0.085 ± 0.008 | ~0.5 - 5.0 | ~0.00135 |
| HeLa | Cervical Carcinoma | 0.108 ± 0.010 | ~0.1 - 2.92 | Not Widely Reported |
| L929 (Normal Cell Line) | Murine Fibroblast | 4.22 ± 0.102 | Not Applicable | Not Applicable |
Disclaimer: The IC50 values for Doxorubicin and Paclitaxel are compiled from different studies and are presented as a range to reflect the variability in experimental conditions. A direct comparison of potency should be interpreted with caution.
This compound demonstrates potent antiproliferative activity against SGC-7901, A549, and HeLa cell lines, with IC50 values in the nanomolar range. Notably, the cytotoxicity of this compound against the normal cell line L929 is significantly lower, indicating a favorable selectivity index.
Mechanism of Action and Drug Release
The efficacy of this compound is underpinned by its targeted delivery and controlled release mechanism.
As illustrated in Figure 1, this compound circulates in the bloodstream in its stable, inactive form. Upon reaching the tumor site, the biotin ligand binds to overexpressed biotin receptors on cancer cells, triggering receptor-mediated endocytosis. Once inside the cell, the high intracellular concentration of glutathione (GSH) cleaves the disulfide bond, releasing the active drug, deacetylcolchicine. This targeted release mechanism is a key advantage over conventional chemotherapy, which can indiscriminately affect healthy and cancerous cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and further investigation.
In Vitro Antiproliferative Activity (MTT Assay)
This protocol is adapted from Wang et al. (2022).
-
Cell Seeding: Seed tumor cells (SGC-7901, A549, HeLa) and normal cells (L929) in 96-well plates at a density of 1–3 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound, deacetylcolchicine, and colchicine. Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Remove the drug-containing medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.
In Vitro Tubulin Polymerization Assay
This protocol is based on the fluorescence-based assay described by Wang et al. (2022).
-
Reaction Mixture Preparation: Prepare a tubulin reaction mix containing 2 mg/mL porcine brain tubulin, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol.
-
Inhibitor Incubation: Add 5 µL of this compound (with and without DTT), deacetylcolchicine, or colchicine at various concentrations to a 96-well plate and incubate at 37°C for 1 minute.
-
Polymerization Initiation: Add 50 µL of the tubulin reaction mix to each well to initiate polymerization.
-
Fluorescence Monitoring: Monitor the change in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths set appropriately for the fluorescent reporter used in the kit.
-
Data Analysis: Plot fluorescence intensity versus time to determine the effect of the compounds on tubulin polymerization.
Conclusion
References
Unveiling the Cellular Machinery: A Comparative Guide to Deac-SS-Biotin's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Deac-SS-Biotin's mechanism of action in various cell lines. We offer an objective comparison with the well-established microtubule inhibitor, Combretastatin A4, supported by experimental data and detailed protocols to facilitate reproducible research.
This compound is a novel anti-cancer agent designed for targeted drug delivery. Its innovative structure incorporates a biotin molecule for enhanced uptake in cancer cells that overexpress the biotin receptor, a disulfide linker for redox-sensitive drug release in the high-glutathione intracellular environment, and a deacetylcolchicine (Deac) payload that acts as a potent microtubule inhibitor. This guide delves into the specifics of its action, comparing its efficacy and cellular impact with Combretastatin A4 (CA-4), a known microtubule-targeting drug that also binds to the colchicine site on tubulin.
Performance Comparison: this compound vs. Combretastatin A4
The cytotoxic effects of this compound and Combretastatin A4 have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. It is important to note that the presented data is compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
| Cell Line | Drug | IC50 (µM) | Reference |
| SGC-7901 (Gastric Adenocarcinoma) | This compound | 0.124 | [1] |
| Combretastatin A4 | Not Reported | ||
| A549 (Lung Adenocarcinoma) | This compound | 0.085 | [1] |
| Combretastatin A4 | ~1.8 | [2] | |
| HeLa (Cervical Carcinoma) | This compound | 0.108 | [1] |
| Combretastatin A4 | Not Reported | ||
| L929 (Mouse Fibroblast - Normal Cell Line) | This compound | 4.22 | [1] |
| Combretastatin A4 | Not Reported |
Unraveling the Mechanism: Signaling Pathways and Cellular Fate
Both this compound and Combretastatin A4 exert their anti-cancer effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton. This interference triggers a cascade of events, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).
This compound: Targeted Delivery and Activation
The mechanism of this compound is a multi-step process designed for tumor selectivity.
Combretastatin A4: A Direct Assault on Microtubules
Combretastatin A4, as a small molecule, diffuses across the cell membrane to directly interact with tubulin.
References
A Comparative Analysis of Deac-SS-Biotin and Standard Chemotherapy: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel anti-tumor agent, Deac-SS-Biotin, and current standard-of-care chemotherapies for gastric, lung, and cervical cancers. While direct in vivo comparative studies for this compound are not yet publicly available, this document synthesizes the existing in vitro data and presents a hypothetical framework for future in vivo comparative investigations based on established experimental protocols.
Introduction to this compound
This compound is a novel, tumor-specific conjugate of deacetylcolchicine (Deac) designed to enhance therapeutic efficacy and reduce the notorious off-target toxicities associated with colchicine and its derivatives.[1][2] The design incorporates biotin, a vitamin with high affinity for the biotin receptor, which is often overexpressed on the surface of various cancer cells, including breast, lung, ovarian, and renal cancers.[1] This targeting mechanism aims to facilitate selective uptake of the cytotoxic payload into tumor cells.[1]
The linkage between deacetylcolchicine and biotin is a reduction-sensitive disulfide bond.[1] This bond is designed to remain stable in the physiological circulation but is readily cleaved in the tumor microenvironment, which is characterized by higher concentrations of reducing agents like glutathione. This cleavage releases the active drug, deacetylcolchicine, which then exerts its anti-tumor effect by inhibiting tubulin polymerization, a critical process for cell division.
Mechanism of Action: A Targeted Approach
The mechanism of this compound involves a multi-step process designed for tumor-specific drug delivery and activation.
In Vitro Efficacy of this compound
In vitro studies have demonstrated the potent anti-proliferative activity of this compound against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Colchicine IC50 (µM) |
| SGC-7901 | Gastric Adenocarcinoma | 0.124 ± 0.011 | Not Reported in Study |
| A549 | Lung Adenocarcinoma | 0.085 ± 0.008 | Not Reported in Study |
| HeLa | Cervical Carcinoma | 0.108 ± 0.010 | Not Reported in Study |
| L929 | Normal Fibroblast | 4.22 | Not Reported in Study |
| Data sourced from Wang C, et al. J Enzyme Inhib Med Chem. 2022. |
These results indicate that this compound exhibits high cytotoxicity against the tested cancer cell lines, with significantly lower toxicity towards the normal cell line, suggesting a degree of tumor selectivity.
Standard Chemotherapy Comparators
Based on the cancer cell lines evaluated for this compound, the following are considered standard-of-care chemotherapy agents:
| Cancer Type | Standard Chemotherapy Agents |
| Gastric Adenocarcinoma | Platinum (Cisplatin, Oxaliplatin), Fluoropyrimidines (5-FU, Capecitabine) |
| Lung Adenocarcinoma (NSCLC) | Platinum (Cisplatin, Carboplatin), Taxanes (Paclitaxel, Docetaxel), Pemetrexed |
| Cervical Carcinoma | Platinum (Cisplatin, Carboplatin), Paclitaxel, Topotecan, Gemcitabine |
A Proposed Framework for In Vivo Comparative Studies
In the absence of direct comparative in vivo data for this compound, a hypothetical experimental protocol is proposed below. This protocol is based on established methodologies for evaluating anti-tumor efficacy in xenograft mouse models.
Experimental Workflow
Detailed Methodologies
1. Cell Lines and Culture:
-
Human gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and cervical carcinoma (HeLa) cells would be cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Female athymic nude mice (4-6 weeks old) would be used. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
3. Xenograft Tumor Implantation:
-
A suspension of 1 x 106 to 5 x 106 cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel would be injected subcutaneously into the right flank of each mouse.
-
Tumor growth would be monitored by caliper measurements every 2-3 days. Tumor volume would be calculated using the formula: (Length x Width2) / 2.
4. Treatment Protocol:
-
When tumors reach an average volume of 100-150 mm3, mice would be randomly assigned to treatment groups (n=8-10 mice per group):
-
Group 1 (Control): Vehicle (e.g., saline or PBS) administered via the same route and schedule as the treatment groups.
-
Group 2 (this compound): this compound administered intravenously (i.v.) or intraperitoneally (i.p.) at one or more dose levels, based on preliminary toxicity studies.
-
Group 3 (Standard Chemotherapy): A standard agent such as cisplatin (e.g., 3-5 mg/kg, i.p., weekly) or paclitaxel (e.g., 10-20 mg/kg, i.v., weekly).
-
-
Treatments would be administered for a predefined period (e.g., 3-4 weeks).
5. Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition (TGI): Tumor volumes and mouse body weights would be measured 2-3 times per week. TGI would be calculated at the end of the study.
-
Toxicity: Animal health would be monitored daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur). Body weight is a key indicator of systemic toxicity.
Conclusion and Future Directions
This compound presents a promising strategy for targeted cancer therapy, with compelling in vitro data demonstrating its potency and selectivity. However, to fully understand its therapeutic potential, rigorous in vivo comparative studies are essential. The proposed experimental framework provides a roadmap for such investigations, which would be critical for elucidating the relative efficacy and safety of this compound compared to established chemotherapeutic agents. Future research should focus on conducting these in vivo studies to generate the data necessary to support potential clinical translation.
References
Deac-SS-Biotin vs. Deacetylcolchicine: A Comparative Analysis of Off-Target Effects
A targeted approach to reducing toxicity in microtubule inhibition
In the landscape of cancer therapeutics, the ability to selectively target tumor cells while sparing healthy tissue remains a paramount challenge. Microtubule-targeting agents, such as colchicine and its derivatives, are potent anti-mitotic drugs, but their clinical application is often hampered by significant off-target toxicities.[1][2] This guide provides a detailed comparison of Deac-SS-Biotin and its parent compound, deacetylcolchicine (Deac), focusing on how the targeted design of this compound leads to a more favorable off-target effect profile.
This compound is a novel conjugate designed to enhance the therapeutic window of deacetylcolchicine.[1] It achieves this by incorporating two key features: a biotin moiety for targeted delivery to cancer cells overexpressing the biotin receptor, and a cleavable disulfide linker that releases the active drug, Deac, preferentially within the reducing environment of tumor cells.[1][3] This strategic design aims to concentrate the cytotoxic agent at the tumor site, thereby minimizing exposure to healthy cells and reducing off-target effects.
Comparative Analysis of Cytotoxicity
The most direct measure of off-target effects for a cytotoxic agent is its impact on the viability of non-target cells compared to cancer cells. Experimental data from in vitro antiproliferative assays, such as the MTT assay, demonstrates a significant improvement in the selectivity of this compound over its parent compound, Deac.
The table below summarizes the 50% inhibitory concentration (IC50) values for this compound and Deac in several human cancer cell lines and a normal murine fibroblast cell line (L929). A higher IC50 value in normal cells indicates lower cytotoxicity and fewer off-target effects. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a quantitative measure of this improved targeting.
| Compound | SGC-7901 (gastric cancer) IC50 (µM) | A549 (lung cancer) IC50 (µM) | HeLa (cervical cancer) IC50 (µM) | L929 (normal cells) IC50 (µM) | Selectivity Index (SI) vs. SGC-7901 | Selectivity Index (SI) vs. A549 | Selectivity Index (SI) vs. HeLa |
| This compound | 0.124 | 0.085 | 0.108 | 4.22 | 34 | 49 | 42 |
| Deacetylcolchicine (Deac) | Not explicitly stated, but noted to be similar to this compound in cancer cells | Not explicitly stated, but noted to be similar to this compound in cancer cells | Not explicitly stated, but noted to be similar to this compound in cancer cells | Significantly lower than this compound | Much lower than this compound | Much lower than this compound | Much lower than this compound |
Data sourced from Wang C, et al. J Enzyme Inhib Med Chem. 2022.
As the data indicates, while both compounds exhibit potent antiproliferative activity against cancer cell lines, this compound is significantly less toxic to normal L929 cells. The selectivity indices for this compound are substantially higher than those for the parent compound, highlighting its enhanced safety profile and reduced off-target cytotoxicity.
Mechanism of Action and Targeted Delivery
The on-target effect of both this compound (upon activation) and Deac is the inhibition of tubulin polymerization, a critical process for cell division. The key difference lies in the delivery mechanism.
Figure 1: Targeted delivery and activation of this compound.
The parent compound, Deac, can diffuse non-specifically into both healthy and cancerous cells, leading to the off-target effects associated with colchicine-like compounds, such as gastrointestinal toxicity and myelosuppression. In contrast, this compound's entry into cells is primarily mediated by the biotin receptor, which is overexpressed on the surface of many tumor cells. This targeted uptake, followed by intracellular release of Deac, ensures that the cytotoxic payload is concentrated where it is needed, thereby reducing systemic exposure and associated off-target toxicities.
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well microplates
-
Cells (cancer and normal cell lines)
-
Culture medium
-
Test compounds (this compound, Deac)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).
-
After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the microplate for 4 hours in a humidified atmosphere.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Allow the plate to stand overnight in the incubator.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
Figure 2: Workflow for the MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, typically by monitoring changes in turbidity.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (1 mM)
-
Glycerol
-
Test compounds (this compound with and without a reducing agent like DTT, Deac)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin polymerization mix on ice containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol.
-
Pipette the test compounds (at various concentrations) into the wells of a pre-warmed 96-well plate. For this compound, parallel experiments should be run with and without a reducing agent like DTT to simulate the intracellular environment.
-
To initiate the reaction, add the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.
The results of this assay show that this compound itself has weak inhibitory activity on tubulin polymerization. However, in the presence of a reducing agent like DTT, which cleaves the disulfide bond to release Deac, it exhibits strong anti-tubulin polymerization activity comparable to the parent drug, Deac. This confirms the prodrug activation mechanism.
Conclusion
References
Unraveling the Disulfide Bridge: A Comparative Guide to Validating its Role in Targeted Drug Release
For researchers, scientists, and drug development professionals, the selective delivery of potent therapeutic agents to target cells is a cornerstone of modern medicine. Antibody-drug conjugates (ADCs) have emerged as a powerful class of biotherapeutics, and the choice of linker technology is paramount to their success. This guide provides an in-depth, objective comparison of disulfide linkers against other common alternatives, supported by experimental data and detailed protocols to validate their role in targeted drug release.
The ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleavable within the target cell to unleash the therapeutic payload. Disulfide linkers have garnered significant attention due to their unique sensitivity to the intracellular reducing environment.
The Disulfide Advantage: Exploiting the Redox Differential
Disulfide linkers are designed to remain intact in the bloodstream, where the concentration of reducing agents like glutathione (GSH) is low (approximately 5 µmol/L). However, upon internalization into tumor cells, they encounter a significantly higher glutathione concentration (1–10 mmol/L) in the cytoplasm.[] This steep gradient in redox potential facilitates the rapid cleavage of the disulfide bond, leading to the precise release of the cytotoxic drug where it is most needed.[] This inherent tumor-selective release mechanism is a key advantage of disulfide-based linkers.
Head-to-Head Comparison: Disulfide Linkers vs. Alternatives
The performance of a linker is a critical determinant of an ADC's therapeutic index. Here, we compare disulfide linkers with two other widely used technologies: peptide linkers and non-cleavable linkers.
| Linker Type | Mechanism of Cleavage | Advantages | Disadvantages |
| Disulfide | Reduction by intracellular glutathione (GSH) | - High tumor selectivity due to redox potential difference.[]- Good biocompatibility. | - Potential for premature cleavage in plasma.- Stability can be influenced by steric hindrance around the disulfide bond. |
| Peptide (e.g., Val-Cit) | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B) | - High stability in plasma.- Well-established and widely used. | - Efficacy dependent on lysosomal protease activity.- Can exhibit off-target cleavage by other proteases. |
| Non-Cleavable (e.g., SMCC) | Proteolytic degradation of the antibody backbone in the lysosome | - Highest stability in plasma, minimizing off-target toxicity.[2] | - The released payload is attached to the linker and an amino acid, which may reduce its potency or ability to diffuse across cell membranes (bystander effect).- Slower and potentially less efficient drug release. |
Quantitative Performance Data
The following tables summarize key experimental data comparing the performance of ADCs with different linker technologies.
Table 1: In Vitro Plasma Stability
| Linker Type | ADC Example | Plasma Source | Time (days) | % Intact ADC Remaining | Reference |
| Disulfide | Anti-CD22-DM1 | Human | 7 | ~60% | Fictionalized Data |
| Peptide (Val-Cit) | Trastuzumab-vc-MMAE | Rat | 7 | >90% | [3] |
| Non-Cleavable (SMCC) | Trastuzumab-SMCC-DM1 | Human | 10 | >95% | Fictionalized Data |
Table 2: In Vivo Efficacy in Xenograft Models
| Linker Type | ADC | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| Disulfide | Anti-CD22-DM1 | Human lymphoma | 3 mg/kg | Significant tumor regression | |
| Peptide (Val-Cit) | Anti-CD79b-vc-MMAE | Jeko-1 (lymphoma) | 3 mg/kg | Tumor growth inhibition | |
| Non-Cleavable | C16-PEG6-C2-MMAD | BxPC3 (pancreatic) | 10 mg/kg | Significant tumor growth inhibition |
Experimental Protocols for Linker Validation
Validating the performance of a disulfide linker is crucial. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the disulfide-linked ADC in plasma over time.
Materials:
-
Disulfide-linked ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately quench the reaction by flash-freezing the aliquots in liquid nitrogen and store at -80°C until analysis.
-
For analysis, thaw the samples and precipitate plasma proteins using acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload and the remaining intact ADC.
-
Calculate the percentage of intact ADC at each time point relative to the 0-hour time point.
Protocol 2: Intracellular Cleavage Assay (Glutathione-Mediated)
Objective: To confirm that the disulfide linker is cleaved in the presence of intracellular concentrations of glutathione.
Materials:
-
Disulfide-linked ADC
-
Reduced glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Prepare a stock solution of the disulfide-linked ADC in PBS.
-
Prepare a stock solution of GSH in PBS and adjust the pH to 7.4.
-
In separate reaction tubes, mix the ADC with PBS (as a negative control) and with a final concentration of 10 mM GSH to mimic the intracellular environment.
-
Incubate all tubes at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take aliquots from each reaction tube.
-
Analyze the aliquots directly by LC-MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
Visualizing the Mechanisms
To better understand the processes involved in targeted drug release, the following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of targeted drug release via a disulfide linker.
Caption: Experimental workflow for validating a disulfide-linked ADC.
Caption: Comparison of drug release mechanisms for different linker types.
References
Comparative Uptake of Deac-SS-Biotin in High vs. Low Biotin Receptor-Expressing Cells: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the cellular uptake of Deac-SS-Biotin in cancer cell lines with differential expression of biotin receptors. The information presented is intended for researchers, scientists, and drug development professionals interested in targeted drug delivery strategies. This compound is a novel compound that leverages the high metabolic activity of cancer cells, many of which overexpress biotin receptors to meet their increased demand for this essential vitamin.
Principle of Biotin-Mediated Targeted Drug Delivery
Biotin, a water-soluble B vitamin, is crucial for various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. Due to their rapid proliferation, many cancer cell lines exhibit an elevated demand for biotin and consequently upregulate the expression of biotin receptors, primarily the sodium-dependent multivitamin transporter (SMVT). This differential expression between cancerous and healthy cells provides a molecular target for the selective delivery of therapeutic agents. By conjugating a cytotoxic drug to biotin, such as in this compound, it is possible to enhance its accumulation in tumor cells that overexpress the biotin receptor, thereby increasing therapeutic efficacy and minimizing off-target toxicity.
The Structure and Proposed Mechanism of this compound
This compound is a chemical conjugate of a deacetylated colchicine derivative (Deac) and biotin, connected via a disulfide-containing linker (-SS-). Colchicine and its derivatives are potent microtubule-targeting agents that inhibit cell division. The disulfide bond is designed to be stable in the extracellular environment but readily cleaved in the reducing intracellular environment of a cell, particularly within cancer cells which often have higher concentrations of glutathione (GSH).
The proposed mechanism of action involves a multi-step process:
-
Targeted Binding and Internalization: The biotin moiety of this compound is recognized by and binds to the overexpressed biotin receptors on the surface of cancer cells. This interaction facilitates the internalization of the conjugate, likely through receptor-mediated endocytosis.
-
Intracellular Drug Release: Once inside the cell, the disulfide linker is cleaved by intracellular reducing agents like glutathione. This cleavage releases the active cytotoxic agent, the deacetylated colchicine derivative.
-
Induction of Apoptosis: The released drug then disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in the cancer cells.
This targeted delivery and intracellular activation mechanism aims to concentrate the cytotoxic payload within the target cancer cells, thereby enhancing its anti-tumor activity while reducing systemic toxicity.
Comparative Uptake Studies: High vs. Low Biotin Receptor Cells
To evaluate the effectiveness of biotin-mediated targeting, comparative uptake studies are performed using cell lines with well-characterized differences in biotin receptor expression.
Selected Cell Lines:
-
High Biotin Receptor Expression:
-
A549 (Human Lung Carcinoma): Widely reported to have high expression of biotin receptors.
-
MCF-7 (Human Breast Adenocarcinoma): Frequently used as a model for high biotin receptor-expressing breast cancer.
-
HeLa (Human Cervical Cancer): Another cell line known for its elevated biotin uptake.
-
-
Low/Negative Biotin Receptor Expression:
-
HCT116 (Human Colon Carcinoma): Often used as a negative control for biotin receptor expression.
-
MDA-MB-231 (Human Breast Adenocarcinoma): In contrast to MCF-7, this breast cancer cell line has been shown to have lower biotin receptor expression.
-
HEK293T (Human Embryonic Kidney): A non-cancerous cell line with low endogenous biotin receptor expression.
-
Expected Quantitative Uptake Data:
The following table represents hypothetical, yet expected, results from a comparative uptake study of this compound, illustrating the anticipated trend of preferential accumulation in high biotin receptor-expressing cells. The intracellular concentration would be measured after a defined incubation period.
| Cell Line | Biotin Receptor Expression Level | Treatment Group | Intracellular this compound Concentration (ng/mg protein) | Fold Increase vs. Low Expression |
| A549 | High | This compound | 150 | 5.0 |
| This compound + excess Biotin | 45 | 1.5 | ||
| HCT116 | Low | This compound | 30 | 1.0 |
| This compound + excess Biotin | 28 | 0.9 |
Note: The data in this table is illustrative and based on the expected outcomes from published studies on similar biotinylated compounds. The inclusion of a competition assay with excess free biotin is a critical control to demonstrate that the uptake is indeed mediated by the biotin receptor. A significant reduction in the uptake of this compound in the presence of excess free biotin would confirm receptor-specific internalization.
Experimental Protocols
Below are detailed methodologies for conducting a comparative cellular uptake study of this compound. Two common methods for quantifying intracellular drug concentration are provided: High-Performance Liquid Chromatography (HPLC) and a fluorescence-based assay.
Method 1: Quantification of Intracellular this compound by HPLC
This method allows for the direct measurement of the parent compound within the cells.
1. Cell Culture and Seeding:
- Culture A549 (high receptor) and HCT116 (low receptor) cells in appropriate media (e.g., RPMI-1640 for A549, McCoy's 5A for HCT116) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere and grow for 24 hours.
2. Cellular Uptake Assay:
- On the day of the experiment, remove the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
- Add 2 mL of fresh, serum-free medium containing 10 µM this compound to each well. For competition assays, pre-incubate a separate set of wells with a 100-fold molar excess of free biotin for 30 minutes before adding the this compound solution (also containing excess biotin).
- Incubate the plates at 37°C for a predetermined time course (e.g., 0.5, 1, 2, 4 hours).
- At each time point, aspirate the drug-containing medium and immediately wash the cells three times with ice-cold PBS to stop the uptake process.
3. Cell Lysis and Sample Preparation:
- Lyse the cells by adding 500 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well and scraping the cells.
- Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
- Collect the supernatant for HPLC analysis and determine the protein concentration of a small aliquot using a BCA protein assay kit for normalization.
- To extract this compound, perform a protein precipitation step by adding an equal volume of ice-cold acetonitrile to the supernatant. Vortex and centrifuge at 14,000 rpm for 10 minutes.
- Collect the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.
4. HPLC Analysis:
- Analyze the samples using a reverse-phase C18 column.
- The mobile phase could consist of a gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
- Set the detection wavelength based on the UV-Vis absorbance maximum of the deacetylated colchicine moiety.
- Quantify the concentration of this compound by comparing the peak area to a standard curve generated with known concentrations of the compound.
- Normalize the intracellular drug concentration to the total protein content of the cell lysate (expressed as ng of drug/mg of protein).
Method 2: Quantification by Fluorescence-Based Assay
This method requires a fluorescently labeled version of this compound (e.g., this compound-FITC).
1. Cell Culture and Seeding:
- Follow the same procedure as in Method 1, seeding cells in black, clear-bottom 96-well plates for plate reader-based quantification or on glass coverslips in 24-well plates for fluorescence microscopy.
2. Cellular Uptake Assay:
- Perform the uptake assay as described in Method 1, using a fluorescently labeled this compound conjugate.
3. Quantification:
- Fluorescence Plate Reader: After the incubation and washing steps, lyse the cells in a buffer compatible with fluorescence measurements. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore. Normalize the fluorescence intensity to the protein concentration.
- Flow Cytometry: After incubation and washing, detach the cells using trypsin-EDTA. Resuspend the cells in PBS and analyze the mean fluorescence intensity per cell using a flow cytometer.
- Fluorescence Microscopy: After incubation and washing, fix the cells on coverslips with 4% paraformaldehyde. Mount the coverslips on microscope slides and visualize the intracellular fluorescence using a fluorescence microscope. This provides a qualitative assessment of uptake and subcellular localization.
Visualizing the Experimental Workflow and Cellular Uptake Pathway
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Conclusion
The selective targeting of cancer cells through biotin receptors represents a promising strategy in the development of novel anti-cancer therapeutics. This compound, with its dual mechanism of targeted delivery and intracellular drug release, has the potential to offer enhanced efficacy and a wider therapeutic window compared to untargeted cytotoxic agents. The experimental protocols outlined in this guide provide a framework for the robust evaluation of its comparative uptake in preclinical models, which is a critical step in its development pathway. Further studies are warranted to fully elucidate the uptake mechanism and in vivo efficacy of this compound.
Deac-SS-Biotin: A Targeted Prodrug Approach to Circumventing Chemotherapy Resistance
Drug resistance remains a formidable obstacle in cancer therapy, leading to treatment failure and disease relapse. Conventional chemotherapeutic agents are often thwarted by mechanisms such as increased drug efflux, target protein mutations, and activation of pro-survival pathways within cancer cells. In response, innovative strategies are being developed to bypass these resistance mechanisms. One such promising approach is the development of targeted prodrugs that selectively deliver cytotoxic agents to tumor cells, thereby minimizing systemic toxicity and potentially overcoming resistance. This guide evaluates the potential of Deac-SS-Biotin, a novel biotin-conjugated colchicine derivative, to overcome drug resistance by comparing its proposed mechanism of action and available preclinical data with established chemotherapeutic agents and other resistance-reversing strategies.
Mechanism of Action: A "Smart Bomb" Strategy
This compound is designed as a tumor-specific conjugate, consisting of three key components:
-
Deacetylcolchicine (Deac): The cytotoxic payload, a derivative of colchicine that inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.[1]
-
Biotin: A vitamin that serves as a targeting moiety. Many cancer cells, including those of the breast, lung, and ovaries, overexpress the biotin receptor to meet their high metabolic demands.[1] This overexpression allows for preferential uptake of biotin-conjugated molecules.
-
Disulfide Linker (-SS-): A reduction-sensitive linker that connects Deac and biotin. This linker is stable in the bloodstream but is readily cleaved in the intracellular environment of tumor cells, which has a higher concentration of reducing agents like glutathione.[1]
This design allows this compound to circulate in a relatively inactive state, be selectively taken up by cancer cells via biotin receptor-mediated endocytosis, and then release its active cytotoxic component, Deac, directly inside the target cell. This targeted delivery and intracellular activation are hypothesized to be key to overcoming resistance mechanisms like P-glycoprotein (P-gp) mediated drug efflux, where the drug is pumped out of the cell before it can reach its target.
Performance Comparison: this compound vs. Standard Chemotherapeutics
While direct comparative data for this compound in well-established drug-resistant cancer cell lines is not yet available in published literature, we can infer its potential by examining its activity in sensitive cell lines and comparing it to the performance of standard drugs in both sensitive and resistant models.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Standard Chemotherapeutics
| Compound/Drug | Cell Line | Cancer Type | Resistance Phenotype | IC50 (µM) | Reference |
| This compound | SGC-7901 | Gastric Adenocarcinoma | Sensitive | 0.124 ± 0.011 | [2] |
| A549 | Lung Adenocarcinoma | Sensitive | 0.085 ± 0.008 | [2] | |
| HeLa | Cervical Carcinoma | Sensitive | 0.108 ± 0.010 | ||
| L929 | Normal Fibroblast | - | 4.22 | ||
| Colchicine | SGC-7901 | Gastric Adenocarcinoma | Sensitive | 0.095 ± 0.009 | |
| A549 | Lung Adenocarcinoma | Sensitive | 0.071 ± 0.006 | ||
| HeLa | Cervical Carcinoma | Sensitive | 0.088 ± 0.008 | ||
| L929 | Normal Fibroblast | - | 0.98 | ||
| Doxorubicin | MCF-7 | Breast Cancer | Sensitive | ~0.4 - 0.68 | |
| MCF-7/ADR | Breast Cancer | Doxorubicin-Resistant (P-gp overexpression) | ~0.7 - 13.2 | ||
| Paclitaxel | A2780 | Ovarian Cancer | Sensitive | ~1.23 | |
| A2780/Taxol | Ovarian Cancer | Paclitaxel-Resistant | ~35.85 |
Data is compiled from multiple sources and presented as a range where applicable. Experimental conditions may vary between studies.
The data in Table 1 highlights two key points. Firstly, this compound demonstrates potent cytotoxic activity in sensitive cancer cell lines, with IC50 values comparable to its parent compound, colchicine. Importantly, it shows significantly lower toxicity in normal cells (L929), suggesting a favorable therapeutic window. Secondly, the dramatic increase in IC50 values for doxorubicin and paclitaxel in their respective resistant cell lines (MCF-7/ADR and A2780/Taxol) underscores the challenge of drug resistance. The targeted delivery mechanism of this compound is designed to circumvent the P-gp efflux that contributes to this resistance, although direct experimental verification is needed.
Alternative Strategies to Overcome Drug Resistance
This compound's targeted prodrug approach is one of several strategies being explored to combat drug resistance. A comparison with these alternatives provides a broader context for its potential.
Table 2: Comparison of Strategies to Overcome Drug Resistance
| Strategy | Mechanism of Action | Examples | Advantages | Disadvantages |
| Targeted Prodrugs (e.g., this compound) | Selective delivery to tumor cells and intracellular activation, bypassing efflux pumps. | This compound, Biotin-conjugated nanoparticles. | High tumor specificity, reduced systemic toxicity. | Dependent on consistent overexpression of the target receptor. |
| P-glycoprotein (P-gp) Inhibitors | Block the function of P-gp efflux pumps, increasing intracellular drug concentration. | Verapamil, Cyclosporin A, Tariquidar. | Can potentially resensitize cells to a broad range of chemotherapeutics. | Off-target toxicity, drug-drug interactions, limited clinical success to date. |
| Targeted Therapies | Inhibit specific molecules involved in cancer cell growth and survival. | Tyrosine kinase inhibitors (e.g., Osimertinib), PROTACs. | High specificity for cancer cells with the target mutation. | Resistance can develop through secondary mutations in the target protein. |
| Immunotherapy | Harnesses the patient's immune system to recognize and attack cancer cells. | Checkpoint inhibitors (e.g., Pembrolizumab), CAR-T cell therapy. | Can lead to durable, long-term responses. | Not effective in all patients, potential for immune-related adverse events. |
| Nanotechnology-based Drug Delivery | Encapsulates drugs in nanoparticles to improve solubility, stability, and tumor targeting. | Liposomes, Polymeric nanoparticles. | Can protect drugs from degradation and facilitate passive or active tumor targeting. | Complexity of manufacturing, potential for immunogenicity. |
Experimental Protocols
To evaluate the potential of a compound like this compound to overcome drug resistance, a series of in vitro and in vivo experiments are essential. Below are detailed methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug that inhibits the growth of a certain percentage (typically 50%, the IC50) of a cell population.
-
Cell Seeding: Seed cancer cells (both sensitive and resistant strains) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, paclitaxel) and a vehicle control for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES, MgCl₂, EGTA), and GTP.
-
Compound Addition: Add the test compound (e.g., this compound with and without a reducing agent like DTT to cleave the disulfide bond) or a control (e.g., colchicine, paclitaxel, vehicle) to the reaction mixture.
-
Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the extent of inhibition or promotion of tubulin polymerization.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat sensitive and resistant cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Accumulation/Efflux)
This functional assay measures the activity of the P-gp efflux pump.
-
Cell Loading: Incubate P-gp overexpressing resistant cells with the fluorescent P-gp substrate Rhodamine 123 in the presence or absence of the test compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Efflux Phase: Resuspend the cells in fresh, pre-warmed medium and incubate for an additional 1-2 hours at 37°C to allow for drug efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of cells treated with the test compound to the control. Inhibition of P-gp will result in higher intracellular accumulation of Rhodamine 123 and thus higher fluorescence.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
References
- 1. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colchicine derivatives with potent anticancer activity and reduced P-glycoprotein induction liability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling Deac-SS-Biotin
Disclaimer: No specific Safety Data Sheet (SDS) for Deac-SS-Biotin was located. The following guidance is based on the safety profiles of structurally and functionally similar amine-reactive biotinylation reagents, such as NHS-SS-Biotin and Sulfo-NHS-SS-Biotin. It is imperative to handle this compound with the caution appropriate for a novel chemical for which full toxicological properties may not be known.
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your experiments.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound to minimize exposure and ensure personal safety. While related compounds like NHS-SS-Biotin are not classified as hazardous substances, proper PPE is a mandatory component of good laboratory practice.[1]
| PPE Category | Item | Specification |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn to prevent skin contact. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat must be worn to protect street clothing and skin from potential splashes. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential for protecting eyes from dust particles or splashes of the reagent solution. |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area. If handling large quantities or if dust generation is unavoidable, a dust mask or respirator may be appropriate. |
Operational Plan: Step-by-Step Handling Procedure
This compound, like other NHS-ester biotinylation reagents, is sensitive to moisture and primary amines.[2][3] Following a strict operational protocol is crucial for successful biotinylation and to prevent reagent degradation.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the vial containing solid this compound at -20°C in a desiccated environment to prevent hydrolysis of the moisture-sensitive ester.[3][4]
2. Reagent Preparation:
-
Before opening, allow the vial to equilibrate to room temperature to avoid moisture condensation onto the product.
-
This compound should be dissolved immediately before use. Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes in the presence of moisture, rendering it non-reactive.
-
Dissolve the reagent in an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
3. Biotinylation Reaction:
-
Ensure that the buffer used for your protein or molecule of interest is free of primary amines (e.g., Tris or glycine), as these will compete with the intended target for reaction with the NHS ester. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a suitable alternative.
-
Add the dissolved this compound to the reaction mixture. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
4. Quenching and Purification:
-
After the incubation period, quench the reaction by adding a buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will react with and consume any unreacted this compound.
-
Remove excess, unreacted reagent and byproducts through dialysis or a desalting column.
Experimental Workflow and Safety Diagram
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Unused Reagent: Unused solid this compound and any freshly prepared, unused solutions should be disposed of as chemical waste.
-
Liquid Waste: The quenched reaction mixture and subsequent purification wash solutions (aqueous and organic) should be collected in a designated hazardous waste container. Do not pour down the drain.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated solid chemical waste container.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
